Etilevodopa hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFXVIIFKVRCK-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Etilevodopa Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etilevodopa (B1671700) hydrochloride, an ethyl ester prodrug of levodopa (B1675098), was developed to address some of the pharmacokinetic challenges associated with standard levodopa therapy in Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of etilevodopa, focusing on its conversion to levodopa, its pharmacokinetic profile compared to levodopa, and the subsequent dopaminergic signaling cascade. This document synthesizes available clinical trial data, details of experimental methodologies, and visual representations of the key pathways to offer a thorough resource for professionals in the field of neuroscience and drug development.
Introduction: The Rationale for a Levodopa Prodrug
Levodopa remains the gold standard for the symptomatic treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Levodopa, the metabolic precursor to dopamine (B1211576), can cross the blood-brain barrier (BBB) and be converted to dopamine in the brain, thereby replenishing depleted levels of this critical neurotransmitter.
However, long-term levodopa therapy is often complicated by motor fluctuations, such as "wearing-off" phenomena and dyskinesias, which are linked to the drug's short plasma half-life and variable gastrointestinal absorption.[1][2] Levodopa's poor solubility can also lead to delayed onset of action. To overcome these limitations, etilevodopa, the ethyl ester of levodopa, was designed as a more soluble and rapidly absorbed prodrug.[3]
Mechanism of Action: From Prodrug to Active Metabolite
The core mechanism of action of etilevodopa hydrochloride lies in its efficient conversion to levodopa.
Hydrolysis in the Small Intestine
Following oral administration, this compound, due to its higher solubility, dissolves readily in the gastric environment and passes quickly into the small intestine.[3] In the duodenum, it is rapidly hydrolyzed by non-specific intestinal esterases, particularly carboxylesterases, into levodopa and ethanol.[4] This enzymatic conversion is a critical step, as etilevodopa itself does not possess dopaminergic activity.
dot
Caption: Hydrolysis of Etilevodopa in the Intestinal Lumen.
The Dopaminergic Signaling Pathway
Once converted to levodopa, the subsequent mechanism of action mirrors that of standard levodopa therapy. Levodopa is absorbed from the small intestine into the bloodstream and transported to the brain.
dot
Caption: Levodopa to Dopamine Signaling Pathway in the Brain.
Quantitative Data: Pharmacokinetic and Clinical Efficacy
Clinical studies have been conducted to compare the pharmacokinetic and pharmacodynamic profiles of etilevodopa with standard levodopa. The following tables summarize the key quantitative findings from these trials.
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of Etilevodopa vs. Standard Levodopa
| Parameter | Etilevodopa/Carbidopa (B1219) | Levodopa/Carbidopa | Significance | Reference |
| Tmax (Time to Maximum Concentration) | ~30 minutes | ~54 minutes | p < 0.05 | [3] |
| Cmax (Maximum Concentration) | 2.3 - 2.7 µg/mL (swallowed tablets) | Lower than etilevodopa (swallowed tablets) | p < 0.05 | [3] |
| AUC (Area Under the Curve) 0-45 min | Significantly Greater | - | p < 0.05 | [3] |
| AUC 0-1 hour | Significantly Greater (swallowed tablets) | - | p < 0.05 | [3] |
| AUC 0-2 hours | Significantly Greater (swallowed tablets) | - | p < 0.05 | [3] |
Data from Djaldetti R, et al. Clin Neuropharmacol. 2003.[3]
Table 2: Clinical Efficacy in Patients with Motor Fluctuations
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | p-value | Reference |
| Reduction in mean total daily "off" time | -0.85 hours | -0.87 hours | NS | [2] |
| Reduction in mean total daily time to "on" (TTON) | 0.58 hours | 0.79 hours | 0.24 (NS) | [2] |
| Reduction of response failures | -6.82% | -4.69% | 0.20 (NS) | [2] |
Data from Blindauer K, et al. Arch Neurol. 2006.[2] NS = Not Significant.
Experimental Protocols: A Summary of Key Clinical Trial Methodologies
The following provides a generalized overview of the methodologies employed in the key clinical trials investigating etilevodopa. Due to the limited availability of full-text articles, this section is a synthesis based on published abstracts.
Djaldetti et al. (2003): A Pharmacokinetic Crossover Study
-
Study Design: An open-label, randomized, four-way crossover study.[3]
-
Participants: 29 patients with Parkinson's disease experiencing motor fluctuations.[3]
-
Interventions: Single doses of four different formulations:
-
Swallowed etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets[3]
-
-
Pharmacokinetic Sampling: Blood samples were collected at baseline and at various intervals up to 240 minutes post-administration to measure plasma levels of levodopa, etilevodopa, and carbidopa.[3]
-
Primary Outcome Measures: Maximal concentration (Cmax), time to Cmax (tmax), and area under the curve (AUC) of plasma levodopa.[3]
dot
References
The Pharmacokinetics of Etilevodopa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (B1675098) remains the gold-standard therapy for Parkinson's disease, effectively replenishing depleted dopamine (B1211576) levels in the brain. However, its oral administration is hampered by poor solubility and erratic absorption, leading to motor fluctuations in patients. Etilevodopa (B1671700), the ethyl ester prodrug of levodopa, was developed to overcome these limitations. Its enhanced solubility is designed to facilitate more reliable and rapid absorption from the gastrointestinal tract. This technical guide provides an in-depth analysis of the pharmacokinetics of etilevodopa, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic and experimental pathways.
Pharmacokinetic Profile: Etilevodopa vs. Levodopa
Clinical studies have demonstrated that etilevodopa administration leads to a more rapid appearance of levodopa in the plasma compared to standard levodopa formulations.[1] This is attributed to its high solubility, allowing it to quickly pass from the stomach to the duodenum where it is rapidly hydrolyzed by local esterases into levodopa and absorbed.[1]
Key Pharmacokinetic Parameters
A pivotal open-label, randomized, crossover study involving 29 Parkinson's disease patients with response fluctuations compared the pharmacokinetics of three different administration modes of etilevodopa/carbidopa (B1219) with standard levodopa/carbidopa tablets.[1] The key findings from this study are summarized in the tables below.
Table 1: Levodopa Plasma Time to Maximum Concentration (tmax) Following Administration of Etilevodopa and Levodopa [1]
| Treatment Group | Mean Levodopa tmax (minutes) |
| Etilevodopa (all three modes of administration) | ~30 |
| Standard Levodopa/Carbidopa Tablets | 54 |
Note: The tmax for levodopa was significantly shorter with all three modes of etilevodopa administration compared to standard levodopa treatment.[1]
Table 2: Levodopa Plasma Maximum Concentration (Cmax) Following Administration of Etilevodopa and Levodopa [1]
| Treatment Group | Mean Levodopa Cmax (µg/mL) |
| All four treatment groups | 2.3 to 2.7 |
Note: Levodopa Cmax was significantly greater following treatment with swallowed etilevodopa tablets than with standard levodopa tablets.[1]
Table 3: Levodopa Plasma Area Under the Curve (AUC) Following Administration of Etilevodopa and Levodopa [1]
| Time Interval | Result |
| First 45 minutes | Plasma levodopa AUC was significantly greater after etilevodopa administration than after levodopa administration. |
| 0 to 1 hour | Levodopa AUC was significantly greater following administration of etilevodopa/carbidopa swallowed tablets than following administration of levodopa/carbidopa tablets. |
| 0 to 2 hours | Levodopa AUC was significantly greater following administration of etilevodopa/carbidopa swallowed tablets than following administration of levodopa/carbidopa tablets. |
Experimental Protocols
The following sections detail a representative methodology for a clinical trial evaluating the pharmacokinetics of etilevodopa, based on published studies.[1]
Study Design
An open-label, randomized, four-way crossover study is a suitable design to compare the pharmacokinetics of different etilevodopa formulations to standard levodopa.
-
Participants: Patients with a diagnosis of Parkinson's disease experiencing motor fluctuations.
-
Treatments:
-
Swallowed etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
-
-
Washout Period: An adequate washout period between each treatment phase is necessary.
-
Blood Sampling: Blood samples are collected at pre-dose and at specified intervals up to 240 minutes post-dose.[1]
Bioanalytical Method: UHPLC-MS/MS for the Quantification of Etilevodopa and Levodopa in Human Plasma
This section describes a typical validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of etilevodopa and levodopa in plasma.
-
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
UHPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for both etilevodopa and levodopa.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantification of each analyte and the internal standard.
-
-
Method Validation: The method should be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Metabolic Pathway of Etilevodopa
References
The Genesis of a Parkinson's Therapeutic: A Technical Guide to the Discovery and Synthesis of L-DOPA Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery and synthesis of L-DOPA ethyl ester hydrochloride, a significant prodrug of L-DOPA used in the management of Parkinson's disease. The document details the scientific journey from the identification of L-DOPA's therapeutic potential to the chemical engineering of its more soluble and stable ethyl ester derivative. It serves as an in-depth technical guide, offering structured data, detailed experimental protocols, and visual representations of the synthetic pathways.
Introduction: The Need for an L-DOPA Prodrug
L-DOPA, or levodopa, remains the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of the neurotransmitter dopamine (B1211576) in the brain. First isolated from the broad bean (Vicia faba) in 1913, its therapeutic efficacy was established in the mid-20th century. L-DOPA can cross the blood-brain barrier and be converted to dopamine, thereby replenishing the brain's depleted stores.
However, L-DOPA itself possesses certain physicochemical limitations, including poor solubility and stability, which can affect its absorption and lead to motor fluctuations in patients. These challenges spurred the development of prodrugs, modified molecules that can overcome these limitations and provide a more consistent therapeutic effect. L-DOPA ethyl ester, in its hydrochloride salt form, emerged as a promising candidate due to its enhanced solubility and potential for improved oral absorption.[1][2][3] The hydrochloride salt, while more soluble, presented its own set of challenges, notably its hygroscopic and unstable nature, making it difficult to crystallize and purify.[4][5] This necessitated the development of robust and reproducible synthesis and purification processes to yield a pharmaceutically acceptable active ingredient.
Synthesis of L-DOPA Ethyl Ester Hydrochloride: A Multi-Step Approach
The synthesis of high-purity, crystalline L-DOPA ethyl ester hydrochloride is a critical process for its use as a pharmaceutical agent. The most common and well-documented method involves the direct esterification of L-DOPA with ethanol (B145695) in the presence of an acid catalyst, typically hydrogen chloride gas or thionyl chloride.[4][5][6] The overall process can be broken down into several key stages: esterification, purification of the hydrochloride salt, conversion to the free base for further purification, and finally, crystallization of the stable, non-hygroscopic form.
Key Synthetic Pathways and Workflows
The following diagrams illustrate the general workflow for the synthesis and purification of L-DOPA ethyl ester.
Caption: General workflow for the synthesis and purification of L-DOPA ethyl ester.
A more detailed chemical pathway is presented below, outlining the core reaction.
Caption: Chemical synthesis of L-DOPA ethyl ester hydrochloride via esterification.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for the synthesis of L-DOPA ethyl ester and its hydrochloride salt.
Table 1: Reaction Conditions for L-DOPA Esterification
| Parameter | Value | Reference |
| L-DOPA | 1 equivalent | [4] |
| Ethanol | 17 equivalents | [4] |
| Hydrogen Chloride (gas) | 2 equivalents | [4] |
| Reaction Temperature | Reflux (79°C) | [4] |
| Reaction Time | 3 hours | [4] |
Table 2: Yield and Purity of L-DOPA Ethyl Ester
| Parameter | Value | Reference |
| Crystallization Yield | 85% | [4] |
| Overall Yield | 72% | [4] |
| Purity (L-DOPA ethyl ester) | ≥ 95% by weight | [4] |
| Impurity (L-DOPA) | < 2% by weight | [4] |
| Purity (Pharmaceutical Grade) | ≥ 97% by weight | [5] |
| Impurity (L-DOPA, Pharm. Grade) | < 1% by weight | [5] |
Detailed Experimental Protocols
The following protocols are synthesized from publicly available patents and scientific literature, providing a detailed methodology for the synthesis and purification of L-DOPA ethyl ester.
Synthesis of Crude L-DOPA Ethyl Ester Hydrochloride
This protocol is based on the process described in US Patent 6,218,566 B1.[4]
-
Reaction Setup: A 1 L reactor is charged with 395 g (500 ml, 8.58 moles) of absolute ethanol and 100 g (0.507 moles) of L-DOPA.
-
Acidification: The mixture is cooled to 15°C. Hydrogen chloride gas (37.01 g, 1.014 moles) is bubbled into the reaction mixture while maintaining the temperature between 15-30°C.
-
Esterification: The reaction mixture is heated to reflux (approximately 79°C) and maintained at this temperature for 3 hours.
-
Solvent Removal: The mixture is then cooled to 40°C, and 350-400 ml of solvent is distilled off under vacuum (50 mbar) over 1.5-2 hours, with a jacket temperature of 60°C.
Purification via Free Base and Crystallization
This part of the protocol focuses on the purification of the crude hydrochloride salt by converting it to the free base, followed by crystallization.
-
pH Adjustment and Precipitation: The residue from the previous step is diluted with water. The pH is adjusted to 2-3 with a 5N NaOH solution. To precipitate the L-DOPA ethyl ester free base, the pH is then carefully raised to 7.4-8.0 (preferably 7.6-7.8) by the controlled addition of a base solution (e.g., 13% NH4OH or 5N NaOH). Seeding with L-DOPA ethyl ester crystals at a pH of 6.5-6.7 can be performed to induce crystallization.[4]
-
Isolation of Free Base: The precipitated L-DOPA ethyl ester free base is collected by filtration at 5°C.[4]
-
Azeotropic Drying: The wet precipitate is dried by azeotropic distillation with toluene (B28343) to remove water.[4]
-
Recrystallization: The dried precipitate is recrystallized from ethyl acetate (B1210297) containing an antioxidant such as butylated hydroxytoluene (BHT). The solution is heated to dissolve the solid, then cooled to induce crystallization. Seeding can be performed at 45°C, with massive crystallization typically observed around 37-38°C. The mixture is further cooled to 5°C and held for 1 hour.[4]
-
Final Product Isolation: The crystalline L-DOPA ethyl ester is collected by filtration, washed with cold ethyl acetate containing BHT, and dried in a vacuum oven at 30-35°C until a constant weight is achieved.[4]
Conclusion
The development of a commercially viable synthesis for L-DOPA ethyl ester hydrochloride has been a significant advancement in the formulation of therapeutics for Parkinson's disease. The processes outlined in this guide, derived from key patents in the field, demonstrate the chemical ingenuity required to overcome the inherent instability and purification challenges of this important prodrug. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the manufacturing of this crucial pharmaceutical agent. The continued refinement of these synthetic methods will be essential in ensuring a stable and high-quality supply of L-DOPA ethyl ester for patients worldwide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ≥98% (HPLC), Dopaminergic acent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. US6218566B1 - Process for manufacturing of L-DOPA ethyl ester - Google Patents [patents.google.com]
- 5. US5354885A - Process for preparing ethyl ester of L-DOPA - Google Patents [patents.google.com]
- 6. L-Dopa ethyl ester, Etilevodopa, Levodopa ethyl ester, TV-1203-药物合成数据库 [drugfuture.com]
Chemical structure and properties of Etilevodopa hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa hydrochloride is the ethyl ester prodrug of Levodopa, the most effective and widely used treatment for Parkinson's disease. The rationale behind the development of Etilevodopa was to improve upon the pharmacokinetic profile of Levodopa. By esterifying Levodopa, its solubility in the acidic environment of the stomach is increased, which is expected to lead to more rapid and consistent absorption in the small intestine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for this compound, intended to serve as a valuable resource for researchers in drug development and neuroscience.
Chemical Structure and Properties
This compound is a synthetic derivative of Levodopa. The addition of an ethyl ester group and its formulation as a hydrochloride salt alter its physical and chemical properties compared to the parent drug.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | L-Dopa ethyl ester hydrochloride |
| Synonyms | Levodopa Ethyl Ester Hydrochloride; O-Ethyl-DOPA Hydrochloride; 3,4-Dihydroxy-L-phenylalanine Ethyl Ester Hydrochloride |
| CAS Number | 39740-30-2 |
| Molecular Formula | C₁₁H₁₆ClNO₄ |
| Molecular Weight | 261.70 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 240 °C (for a related Levodopa ethyl ester hydrochloride) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMSO. Good solubility in polar solvents such as water, ethanol, and methanol (B129727). Solubility is pH-dependent. | [1] |
Note: The provided melting point is for a compound identified as Levodopa Ethyl Ester Hydrochloride but with a different CAS number and molecular formula. Caution should be exercised when using this value.
Mechanism of Action and Signaling Pathway
Etilevodopa is a prodrug that is pharmacologically inactive until it is metabolized in the body. Its mechanism of action is intrinsically linked to that of its active metabolite, Levodopa, and the subsequent conversion to dopamine (B1211576).
Upon oral administration, this compound, with its enhanced solubility, is designed to rapidly pass from the stomach to the duodenum. In the gastrointestinal tract, it is quickly hydrolyzed by esterase enzymes into Levodopa and ethanol. The liberated Levodopa is then absorbed into the bloodstream and transported to the brain.
Once in the brain, Levodopa crosses the blood-brain barrier via the large neutral amino acid transporter. In dopaminergic neurons, Levodopa is converted to dopamine by the enzyme DOPA decarboxylase. This newly synthesized dopamine replenishes the depleted stores in the striatum of Parkinson's disease patients, thereby alleviating motor symptoms.
The therapeutic effects are mediated through the interaction of dopamine with its receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.
Pharmacokinetic and Clinical Data
Clinical studies have been conducted to evaluate the pharmacokinetic profile and efficacy of this compound in Parkinson's disease patients.
Table 3: Pharmacokinetic Parameters of Levodopa after Administration of this compound vs. Standard Levodopa/Carbidopa
| Parameter | Etilevodopa/Carbidopa | Standard Levodopa/Carbidopa |
| Time to Maximum Plasma Concentration (tₘₐₓ) of Levodopa | ~30 minutes | ~54 minutes |
| Maximum Plasma Concentration (Cₘₐₓ) of Levodopa | 2.3 - 2.7 µg/mL | - |
Table 4: Clinical Efficacy of this compound in Parkinson's Disease Patients with Motor Fluctuations
| Outcome Measure | Etilevodopa/Carbidopa Group | Levodopa/Carbidopa Group |
| Reduction in Mean Total Daily "Off" Time | -0.85 hours | -0.87 hours |
Experimental Protocols
Proposed Analytical Workflow for this compound
A robust analytical method is crucial for the quantification of this compound in pharmaceutical formulations and biological matrices. A High-Performance Liquid Chromatography (HPLC) method would be the standard approach.
Methodology for HPLC Analysis (Adapted from Levodopa Protocols):
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Prepare sample solutions by dissolving the formulation or extracting the analyte from the biological matrix.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for Levodopa and related compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The exact ratio would need to be optimized for this compound.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at approximately 280 nm, which is the lambda max for the catechol moiety, is suitable.
-
Injection Volume: Typically 10-20 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Conclusion
This compound represents a chemically modified version of Levodopa designed to enhance its pharmacokinetic properties. While it ultimately was not commercialized, the principles behind its design and the data gathered from its preclinical and clinical evaluations provide valuable insights for the ongoing development of prodrug strategies for central nervous system disorders. This technical guide consolidates the available information on this compound to aid researchers in their understanding and potential future investigations of this and related compounds.
References
Etilevodopa Hydrochloride and its Role in Striatal Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etilevodopa (B1671700) hydrochloride, a soluble prodrug of levodopa (B1675098), represents a significant advancement in the therapeutic landscape for Parkinson's disease. Its primary role is to circumvent the pharmacokinetic limitations of levodopa, thereby enhancing its bioavailability and providing a more consistent delivery of dopamine (B1211576) to the striatum. This technical guide provides an in-depth analysis of the mechanism of action of etilevodopa, focusing on its impact on dopamine metabolism within the striatum. It synthesizes available preclinical data, details experimental methodologies for relevant assays, and visually represents the key pathways and processes involved.
Introduction: The Rationale for a Levodopa Prodrug
Levodopa remains the gold-standard for the symptomatic treatment of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra and a subsequent reduction of dopamine in the striatum. However, levodopa therapy is associated with several challenges, including poor aqueous solubility, extensive peripheral metabolism, and a short plasma half-life, which contribute to motor fluctuations and dyskinesias in patients.
Etilevodopa hydrochloride (levodopa ethyl ester) was developed to address these limitations. As a more soluble ester prodrug, it is designed for more reliable absorption from the gastrointestinal tract. Following administration, it is rapidly hydrolyzed by esterases to yield levodopa, which then crosses the blood-brain barrier and is converted to dopamine in the striatum.
Mechanism of Action and Metabolic Pathway
The primary mechanism of action of this compound is its efficient conversion to levodopa, which then serves as a substrate for the synthesis of dopamine in the brain.
Peripheral Conversion and Blood-Brain Barrier Transport
Once administered, etilevodopa is rapidly hydrolyzed in the gastrointestinal tract and blood by ubiquitous esterases to form levodopa and ethanol. This peripherally formed levodopa is then transported across the blood-brain barrier via the large neutral amino acid (L-NAA) transporter.
Striatal Dopamine Synthesis and Metabolism
Within the striatum, levodopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), to form dopamine. This newly synthesized dopamine is then taken up into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) for subsequent release into the synaptic cleft. Following its release, dopamine's action is terminated by reuptake via the dopamine transporter (DAT) and enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into the metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Quantitative Effects on Striatal Dopamine Metabolism
Preclinical studies in rodent models of Parkinson's disease have demonstrated the efficacy of etilevodopa in elevating striatal dopamine levels.
Animal Studies
A key study by Djaldetti and colleagues (1996) investigated the effects of subcutaneously and intraperitoneally administered etilevodopa (levodopa ethyl ester, LDEE) on striatal levels of levodopa, dopamine, and its metabolite DOPAC in mice and rats.[1][2]
Table 1: Effects of Etilevodopa (LDEE) on Striatal Dopamine and Metabolites in Rodents
| Compound | Administration Route | Dose | Peak Striatal Levodopa Levels | Peak Striatal Dopamine Levels | Peak Striatal DOPAC Levels | Duration of Effect |
| Etilevodopa (LDEE) | Subcutaneous | Not specified in abstract | Significant and rapid elevations | Significant and rapid elevations | Significant and rapid elevations | Longer-lasting than i.p. |
| Etilevodopa (LDEE) | Intraperitoneal | Not specified in abstract | Significant and rapid elevations | Significant and rapid elevations | Significant and rapid elevations | Shorter than s.c. |
| Levodopa | Intraperitoneal | Not specified in abstract | Similar to LDEE | Similar to LDEE | Similar to LDEE | Similar to i.p. LDEE |
Data summarized from the abstract of Djaldetti et al., Clinical Neuropharmacology, 1996.[1][2] Specific quantitative values and time-course data require access to the full-text publication.
The study concluded that subcutaneous administration of etilevodopa resulted in higher and more sustained elevations of striatal levodopa, dopamine, and DOPAC compared to intraperitoneal administration of either etilevodopa or levodopa.[1][2] This suggests a potential advantage for etilevodopa in providing more consistent dopaminergic stimulation.
Key Enzymes and Transporters in Etilevodopa's Mechanism of Action
While direct experimental data on the specific interactions of etilevodopa with key enzymes and transporters in the striatum are limited, its mechanism is intrinsically linked to the established levodopa-dopamine pathway.
Aromatic L-amino Acid Decarboxylase (AADC/DDC)
AADC is the rate-limiting enzyme in the conversion of levodopa to dopamine in the striatum. In Parkinson's disease, the activity of AADC is significantly reduced due to the degeneration of dopaminergic neurons. However, sufficient residual activity remains to convert exogenous levodopa. It is hypothesized that etilevodopa, by providing a more sustained supply of levodopa, may lead to a more consistent rate of dopamine synthesis by the remaining AADC.
Dopamine Transporter (DAT)
DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Its function is crucial in regulating the concentration and duration of dopamine in the synapse. While studies have not directly examined the effect of etilevodopa on DAT, it is known that levodopa administration can lead to a downregulation of DAT expression.[3] It is plausible that the more stable levodopa levels provided by etilevodopa could lead to a different pattern of DAT regulation compared to standard levodopa, potentially impacting the overall dopaminergic tone.
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is critical for packaging newly synthesized dopamine into synaptic vesicles for storage and subsequent release. This process is essential for protecting dopamine from degradation in the cytoplasm and for ensuring a readily releasable pool of the neurotransmitter. The efficiency of VMAT2 can influence the amount of dopamine released per synaptic vesicle. While no studies have specifically investigated the interaction of etilevodopa with VMAT2, it is conceivable that a more continuous supply of dopamine from etilevodopa-derived levodopa could place different demands on VMAT2 function compared to the pulsatile stimulation from standard levodopa.
Experimental Protocols
Measurement of Striatal Dopamine and Metabolites via Microdialysis and HPLC-EC
This protocol describes a widely used method for the in vivo measurement of extracellular levels of levodopa, dopamine, DOPAC, and HVA in the striatum of freely moving rats following the administration of a levodopa prodrug like etilevodopa.
5.1.1. Surgical Procedure:
-
Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is unilaterally implanted into the striatum.
-
Animals are allowed to recover for a minimum of 48 hours.
5.1.2. Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected.
5.1.3. Drug Administration and Sample Collection:
-
This compound is administered (e.g., subcutaneously).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for a defined period (e.g., 3-4 hours).
5.1.4. HPLC-EC Analysis:
-
Chromatographic System: A reversed-phase C18 column is used.
-
Mobile Phase: A typical mobile phase consists of 0.05 M citric acid, 50 µM sodium EDTA, and 0.4 nM sodium octylsulphonate at a pH of 2.9, with 8% methanol (B129727) (v/v). The flow rate is maintained at 1 ml/min.
-
Electrochemical Detection: An electrochemical detector with a glassy carbon working electrode is set at a potential of +0.30 V.
-
Quantification: The concentrations of levodopa, dopamine, DOPAC, and HVA in the dialysate samples are determined by comparing their peak areas to those of external standards.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent for Parkinson's disease by providing a more consistent supply of levodopa to the brain. Preclinical evidence indicates that this leads to significant and sustained elevations in striatal dopamine levels. However, a more comprehensive understanding of its long-term effects on dopamine metabolism and the regulation of key proteins such as AADC, DAT, and VMAT2 is required. Future research should focus on detailed time-course studies of striatal neurochemistry following etilevodopa administration, in vitro enzymatic and transporter binding assays, and clinical studies measuring dopamine metabolites in the cerebrospinal fluid of patients treated with etilevodopa. Such investigations will further elucidate the precise role of etilevodopa in striatal dopamine metabolism and aid in optimizing its therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. DopAmide: Novel, Water‐Soluble, Slow‐Release l‐dihydroxyphenylalanine (l‐DOPA) Precursor Moderates l‐DOPA Conversion to Dopamine and Generates a Sustained Level of Dopamine at Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of L-dopa and pramipexole on striatal dopamine transporter in early PD - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Hydrolysis of Etilevodopa to Levodopa in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo hydrolysis of etilevodopa (B1671700) to its active metabolite, levodopa (B1675098), with a primary focus on the processes occurring within the gastrointestinal tract. Etilevodopa, an ethyl ester prodrug of levodopa, was developed to overcome some of the pharmacokinetic challenges associated with levodopa, the gold standard treatment for Parkinson's disease. This document details the biochemical conversion, relevant enzymes, pharmacokinetic data, and detailed experimental protocols for studying this critical metabolic step.
Introduction
Levodopa therapy is often complicated by motor fluctuations, which are partly attributed to its variable absorption and rapid peripheral metabolism. Etilevodopa was designed to have greater solubility than levodopa, allowing for more rapid passage from the stomach to the small intestine, the primary site of absorption. In the duodenum, etilevodopa is rapidly hydrolyzed by local esterases, releasing levodopa for absorption.[1] This guide explores the specifics of this hydrolytic conversion.
Biochemical Pathway of Etilevodopa Hydrolysis
The conversion of etilevodopa to levodopa is a one-step enzymatic hydrolysis reaction. The ethyl ester bond of etilevodopa is cleaved, yielding levodopa and ethanol. This process is crucial for the bioavailability of levodopa from its prodrug form.
Based on the substrate specificity of human carboxylesterases, it is hypothesized that Carboxylesterase-2 (CES2), the predominant carboxylesterase in the human intestine, is the primary enzyme responsible for the hydrolysis of etilevodopa.[2][3] CES2 is known to preferentially hydrolyze substrates with a small acyl group and a large alcohol moiety, a structural characteristic of etilevodopa.[2]
Quantitative Data on Etilevodopa Hydrolysis
The following table summarizes key pharmacokinetic parameters of levodopa following the administration of etilevodopa compared to standard levodopa.
| Parameter | Etilevodopa Administration | Levodopa Administration | Reference |
| Plasma Levodopa Tmax (time to peak concentration) | ~30 minutes | ~54 minutes | [1] |
| Mean Levodopa Cmax (peak plasma concentration) | 2.3 to 2.7 µg/mL | Not significantly different | [1] |
| Plasma Levodopa AUC (0-45 min) | Significantly greater | Lower | [1] |
| Plasma Levodopa AUC (0-1 hr) | Significantly greater | Lower | [1] |
| Plasma Levodopa AUC (0-2 hr) | Significantly greater | Lower | [1] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
The significantly shorter Tmax and greater early plasma exposure (AUC) to levodopa following etilevodopa administration strongly suggest a rapid and efficient hydrolysis process in the proximal small intestine.[1]
Experimental Protocols
This section provides detailed experimental protocols for investigating the in vivo and in vitro hydrolysis of etilevodopa. These are model protocols based on established methodologies and should be optimized for specific laboratory conditions.
In Vitro Hydrolysis of Etilevodopa using Human Intestinal Microsomes
This protocol is designed to determine the kinetic parameters of etilevodopa hydrolysis by human intestinal microsomes.
Materials:
-
Etilevodopa hydrochloride
-
Levodopa
-
Human Intestinal Microsomes (pooled)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Internal standard (e.g., 3-O-methyldopa)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of etilevodopa (10 mM) in a suitable solvent (e.g., DMSO, diluted HCl) and serially dilute to obtain working solutions for the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100, 250, 500 µM).
-
Prepare a stock solution of the internal standard.
-
Prepare the quenching solution (e.g., acetonitrile with 0.1% formic acid and internal standard).
-
-
Incubation:
-
Pre-warm the potassium phosphate buffer and human intestinal microsome suspension to 37°C.
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to make up the final volume to 200 µL)
-
Human intestinal microsomes (final concentration, e.g., 0.5 mg/mL)
-
Etilevodopa working solution (to achieve the desired final substrate concentration)
-
-
Initiate the reaction by adding the substrate and incubate at 37°C with gentle shaking.
-
Collect aliquots (e.g., 25 µL) at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Immediately quench the reaction by adding the aliquot to 100 µL of the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge (e.g., 10,000 x g for 10 minutes) to pellet the protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Analyze the samples for the concentrations of etilevodopa and levodopa using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the concentration of levodopa formed over time to determine the initial velocity of the reaction.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is for studying the hydrolysis and absorption of etilevodopa in a specific segment of the rat small intestine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Krebs-Ringer buffer (perfusion solution)
-
This compound
-
Phenol (B47542) red (non-absorbable marker)
-
Surgical instruments
-
Peristaltic pump
-
Syringes and tubing
-
Sample collection vials
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat and maintain body temperature with a heating pad.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the jejunum (e.g., 10-15 cm) and cannulate both ends with flexible tubing.
-
-
Perfusion:
-
Prepare the perfusion solution (Krebs-Ringer buffer, pH 6.5) containing a known concentration of etilevodopa (e.g., 100 µM) and phenol red (e.g., 50 µg/mL).
-
Perfuse the intestinal segment with drug-free buffer at a low flow rate (e.g., 0.2 mL/min) for a stabilization period (e.g., 15-20 minutes).
-
Switch to the perfusion solution containing etilevodopa and perfuse at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10 minutes) for up to 120 minutes.
-
-
Sample Processing and Analysis:
-
Measure the volume of each collected sample.
-
Analyze the samples for the concentrations of etilevodopa, levodopa, and phenol red using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the net water flux using the phenol red concentration.
-
Determine the disappearance rate of etilevodopa and the appearance rate of levodopa in the perfusate.
-
Calculate the extent of hydrolysis within the intestinal segment.
Stability of Etilevodopa in Simulated Gastric and Intestinal Fluids
This protocol assesses the chemical stability of etilevodopa under conditions simulating the stomach and small intestine.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), USP (without pepsin)
-
Simulated Intestinal Fluid (SIF), USP (without pancreatin)
-
Hydrochloric acid and sodium hydroxide (B78521) (for pH adjustment)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Media:
-
Prepare SGF and SIF according to USP guidelines. Adjust the pH if necessary.
-
-
Incubation:
-
Prepare stock solutions of etilevodopa.
-
Add a known concentration of etilevodopa to separate vials containing SGF and SIF.
-
Incubate the vials at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., for SGF: 0, 15, 30, 60, 120 minutes; for SIF: 0, 1, 2, 4, 6 hours).
-
-
Sample Analysis:
-
Immediately analyze the aliquots for the concentration of etilevodopa using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the percentage of etilevodopa remaining over time for both SGF and SIF.
-
Determine the degradation rate constant and half-life of etilevodopa in each fluid.
Conclusion
Etilevodopa serves as a valuable prodrug strategy to enhance the delivery of levodopa. Its rapid and efficient hydrolysis in the gastrointestinal tract, likely mediated by carboxylesterase 2, leads to a faster onset of therapeutic levodopa plasma levels compared to conventional levodopa formulations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific mechanisms and kinetics of this critical metabolic conversion, aiding in the development of future prodrugs and optimizing therapeutic strategies for Parkinson's disease. Further studies are warranted to definitively identify the intestinal esterases involved and to quantify their hydrolytic activity towards etilevodopa in humans.
References
An In-depth Technical Guide on the Central Nervous System Penetration of Etilevodopa versus Levodopa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levodopa (B1675098) remains the gold standard for treating Parkinson's disease, however, its oral bioavailability and central nervous system (CNS) penetration are hampered by its physicochemical properties and peripheral metabolism. Etilevodopa (B1671700), an ethyl ester prodrug of levodopa, was developed to overcome some of these limitations. This technical guide provides a comprehensive comparison of the CNS penetration of etilevodopa and levodopa, drawing upon available preclinical and clinical data. While direct comparative studies on CNS concentrations are limited, this guide synthesizes existing pharmacokinetic data, details relevant experimental methodologies, and presents key transport pathways to provide a thorough understanding for researchers in the field.
Introduction: The Challenge of CNS Drug Delivery for Parkinson's Disease
Effective treatment of Parkinson's disease necessitates the delivery of therapeutic agents across the highly selective blood-brain barrier (BBB) to replenish dopamine (B1211576) levels in the striatum. Levodopa, a dopamine precursor, can cross the BBB via the Large Neutral Amino Acid Transporter (LAT1), whereas dopamine itself cannot.[1][2] However, levodopa's low aqueous solubility and extensive peripheral metabolism by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT) significantly reduce the amount of drug that reaches the brain.[1] To enhance its CNS availability, levodopa is typically co-administered with peripheral AADC inhibitors such as carbidopa.
Etilevodopa (levodopa ethyl ester) is a prodrug designed to improve upon the pharmacokinetic profile of levodopa.[3] Its increased solubility and faster absorption are intended to provide a more rapid onset of therapeutic effect.[4] This guide delves into the comparative CNS penetration of these two compounds, presenting the available quantitative data, the methodologies used to obtain it, and the underlying biological pathways.
Comparative Pharmacokinetics and CNS Penetration
While extensive data exists for levodopa's pharmacokinetics, direct comparative studies detailing the CNS concentrations of etilevodopa versus levodopa are not abundant in publicly available literature. The available data primarily focuses on plasma pharmacokinetics and striatal dopamine levels in animal models.
Plasma Pharmacokinetic Parameters
Clinical studies have shown that etilevodopa administration leads to a more rapid achievement of peak plasma levodopa concentrations compared to standard levodopa formulations.
Table 1: Plasma Pharmacokinetic Parameters of Levodopa Following Oral Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa in Parkinson's Disease Patients [4]
| Parameter | Etilevodopa/Carbidopa (swallowed tablets) | Levodopa/Carbidopa (standard tablets) |
| Levodopa t_max (mean, minutes) | ~30 | 54 |
| Levodopa C_max (mean, µg/mL) | 2.7 | 2.3 |
| Levodopa AUC_0-45min | Significantly greater | - |
| Levodopa AUC_0-1hr | Significantly greater | - |
| Levodopa AUC_0-2hr | Significantly greater | - |
AUC: Area Under the Curve, C_max: Maximum Concentration, t_max: Time to Maximum Concentration
These data suggest that etilevodopa's formulation leads to faster absorption and higher initial plasma levels of levodopa.
Preclinical CNS Penetration Data
A key preclinical study in rodents provides some of the most direct evidence of etilevodopa's impact on CNS dopamine metabolism.
Table 2: Striatal Levodopa and Dopamine Levels in Rodents Following Administration of Etilevodopa (LDEE) vs. Levodopa [5]
| Administration Route | Compound | Outcome |
| Subcutaneous (s.c.) | Etilevodopa (LDEE) | Higher and more sustained elevations of striatal levodopa, dopamine, and DOPAC compared to i.p. administration. |
| Intraperitoneal (i.p.) | Etilevodopa (LDEE) | Similar elevations of striatal levodopa, dopamine, and DOPAC to those achieved after levodopa administration. |
| Intraperitoneal (i.p.) | Levodopa | - |
DOPAC: 3,4-dihydroxyphenylacetic acid
This study indicates that the route of administration for etilevodopa can significantly influence the resulting dopamine precursor levels in the brain, with subcutaneous delivery showing a potential advantage.[5]
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the CNS penetration of levodopa and its prodrugs.
In Vivo Microdialysis in Rodent Striatum
This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis in rodent brain.
-
Animal Model: Typically, adult male Sprague-Dawley or Wistar rats are used.[1][6] For studies mimicking Parkinson's disease, a unilateral 6-hydroxydopamine (6-OHDA) lesion model is often employed.[1]
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.[6]
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[1][6]
-
Drug Administration: Etilevodopa or levodopa (often with a peripheral decarboxylase inhibitor like benserazide (B1668006) or carbidopa) is administered systemically (e.g., intraperitoneally or subcutaneously).[5]
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals and analyzed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify levodopa, dopamine, and its metabolites (DOPAC and HVA).[1][6]
Brain Tissue Homogenate Analysis
This method provides a snapshot of the total drug concentration (bound and unbound) in a specific brain region at a single time point.
Experimental Workflow for Brain Tissue Homogenate Analysis
Caption: Workflow for brain tissue homogenate analysis.
-
Sample Preparation: Brain tissue is homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the analytes.[3][7]
-
Analysis: The supernatant is analyzed by HPLC-ECD to determine the concentrations of the parent drug and its metabolites.[3][7]
Mechanisms of CNS Penetration
The primary mechanism for both levodopa and levodopa derived from etilevodopa to cross the blood-brain barrier is via the Large Neutral Amino Acid Transporter 1 (LAT1).
Signaling Pathway of Levodopa and Etilevodopa across the Blood-Brain Barrier
Caption: Transport and conversion of etilevodopa and levodopa.
Etilevodopa is first hydrolyzed by esterases in the plasma to levodopa. This levodopa, along with directly administered levodopa, is then transported across the BBB by LAT1. Once in the brain, levodopa is converted to dopamine by AADC within dopaminergic neurons.
Conclusion and Future Directions
Etilevodopa demonstrates a favorable plasma pharmacokinetic profile, with a more rapid absorption and higher initial plasma concentrations of levodopa compared to standard formulations. Preclinical evidence suggests that this may translate to at least comparable, and potentially more sustained, striatal levodopa and dopamine levels, particularly with subcutaneous administration. However, a clear quantitative advantage in overall CNS penetration (e.g., brain-to-plasma ratio) has not been definitively established in the available literature.
Future research should focus on direct, head-to-head comparative studies in animal models measuring the brain and CSF pharmacokinetics of levodopa following administration of equimolar doses of etilevodopa and levodopa. Such studies, employing techniques like in vivo microdialysis and quantitative autoradiography, would provide the much-needed quantitative data to fully elucidate the CNS penetration profile of etilevodopa. This information is critical for optimizing its therapeutic potential in the management of Parkinson's disease.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Comparison by microdialysis of striatal L-DOPA after its systemic administration in rats with probes implanted acutely or through a guide cannula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial clinical investigations of Etilevodopa in neurology
An In-depth Technical Guide to the Initial Clinical Investigations of Etilevodopa (B1671700) in Neurology
Introduction
Etilevodopa (L-DOPA ethyl ester) was developed as a prodrug of levodopa (B1675098), the cornerstone therapy for Parkinson's disease (PD).[1][2] The rationale behind its development was to overcome some of the pharmacokinetic limitations of standard levodopa. Levodopa's poor solubility can lead to delayed gastric emptying and erratic absorption, contributing to motor fluctuations like "delayed on" and "dose failures" in patients with advanced PD.[3][4] Etilevodopa, being more soluble, was designed to pass through the stomach more rapidly to the duodenum, where it is quickly hydrolyzed by esterases into levodopa and ethanol, allowing for faster absorption.[1][3][4] This guide details the initial clinical investigations into the pharmacokinetics and efficacy of etilevodopa in neurology, primarily focusing on its application in Parkinson's disease.
Mechanism of Action and Signaling Pathway
Etilevodopa acts as a precursor to dopamine (B1211576).[1] After oral administration, it is designed to remain intact in the stomach's acidic environment before moving to the small intestine. In the duodenum, nonspecific esterases hydrolyze the ethyl ester bond, releasing levodopa.[1][3] Levodopa is then absorbed and crosses the blood-brain barrier, where it is converted to dopamine by the enzyme L-amino acid decarboxylase (AADC), replenishing the depleted dopamine levels in the brains of Parkinson's disease patients.[5][6] For clinical use, etilevodopa was co-administered with a peripheral AADC inhibitor, such as carbidopa (B1219), to prevent the premature conversion of levodopa to dopamine in the bloodstream, thereby increasing its central nervous system bioavailability and reducing peripheral side effects.[4][7]
Metabolic Pathway of Etilevodopa to Dopamine.
Phase I: Pharmacokinetic Investigations
Initial clinical studies focused on comparing the pharmacokinetic profile of etilevodopa with standard levodopa. A key open-label, randomized, crossover study provided foundational data on its absorption and conversion characteristics in patients with Parkinson's disease experiencing motor fluctuations.
Experimental Protocol: Pharmacokinetic Crossover Study
-
Objective: To compare the pharmacokinetics of three different administration modes of etilevodopa/carbidopa with standard levodopa/carbidopa tablets.[3]
-
Study Design: An open-label, randomized, four-way crossover study.[3]
-
Patient Population: 29 patients diagnosed with Parkinson's disease who were experiencing motor response fluctuations.[3]
-
Interventions: Patients received single doses of four different treatments in a randomized order:
-
Swallowed etilevodopa/carbidopa tablets.
-
Etilevodopa/carbidopa tablets dissolved in water.
-
Etilevodopa oral solution with carbidopa tablets.
-
Standard levodopa/carbidopa tablets.[3]
-
-
Methodology: Blood samples were collected before drug administration and at set intervals for up to 240 minutes afterward. These samples were analyzed to determine the plasma concentrations of levodopa, etilevodopa, and carbidopa.[3]
-
Primary Outcome Measures: The main pharmacokinetic parameters measured were the maximum plasma concentration (Cmax), the time to reach maximum concentration (tmax), and the area under the concentration-time curve (AUC).[3]
Data Presentation: Pharmacokinetic Parameters
The study demonstrated that etilevodopa formulations led to a significantly faster absorption of levodopa.
| Parameter | Etilevodopa (All Formulations, Mean) | Standard Levodopa (Mean) | Statistical Significance |
| Levodopa tmax (minutes) | ~30 | 54 | p < 0.05 |
| Levodopa Cmax (µg/mL) | 2.3 - 2.7 | 2.3 - 2.7 (approx.) | Significantly greater for swallowed etilevodopa tablets vs. levodopa tablets |
| Levodopa AUC (first 45 mins) | Significantly Greater | Lower | p < 0.05 |
(Data sourced from Djaldetti et al., 2003)[3][8]
The results confirmed the preclinical hypothesis: etilevodopa's higher solubility translates to a shorter time to maximum levodopa concentration in plasma.[3] This pharmacokinetic advantage was expected to provide a faster onset of clinical effect, which would be particularly beneficial for patients with "delayed on" phenomena.[3][8]
Phase II: Efficacy and Tolerability Investigations
Following the promising pharmacokinetic data, a large-scale clinical trial was conducted to determine if the faster absorption of levodopa from etilevodopa translated into a clinically meaningful improvement in motor fluctuations for PD patients.
Experimental Protocol: Randomized Controlled Trial in Fluctuating PD
-
Objective: To assess the efficacy, safety, and tolerability of etilevodopa-carbidopa compared to levodopa-carbidopa in PD patients with motor fluctuations.[4][7]
-
Study Design: A double-blind, randomized, comparative clinical trial.[4][7]
-
Setting: The study was conducted at 44 sites across the United States and Canada.[4][7]
-
Patient Population: 327 patients with Parkinson's disease who experienced a total daily "time to on" (TTON) latency of at least 90 minutes after their levodopa doses.[4][7]
-
Intervention: Patients were randomized to receive either etilevodopa-carbidopa or standard levodopa-carbidopa for a duration of 18 weeks.[4][7]
-
Primary Outcome Measure: The main endpoint was the change from baseline in the total daily "time to on" (TTON), as recorded by patients in home diaries.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etilevodopa - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levodopa - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of Nonspecific Esterases in the Metabolism of Etilevodopa Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etilevodopa (B1671700) hydrochloride, the ethyl ester prodrug of levodopa (B1675098), is a therapeutic agent developed for the management of Parkinson's disease. Its clinical efficacy is predicated on its metabolic conversion to the active compound, levodopa, a process mediated by nonspecific esterases. This technical guide provides a comprehensive overview of the pivotal role these enzymes play in the biotransformation of Etilevodopa. It details the metabolic pathway, summarizes key pharmacokinetic data, outlines relevant experimental protocols for studying its in vitro hydrolysis, and presents visual representations of the metabolic and experimental workflows. This document is intended to serve as a detailed resource for professionals engaged in pharmacology, drug metabolism, and the development of novel therapeutics for neurodegenerative disorders.
Introduction to Etilevodopa and its Metabolic Activation
Etilevodopa was designed to overcome some of the pharmacokinetic limitations of its parent drug, levodopa, such as poor solubility and variable gastrointestinal absorption.[1][2][3] As an ethyl ester, Etilevodopa exhibits enhanced solubility, allowing for more rapid passage from the stomach to the duodenum.[2][4] It is in the duodenum that the critical activation step occurs: rapid hydrolysis by nonspecific esterases to yield levodopa and ethanol (B145695).[4][5][6] This enzymatic conversion is essential for the subsequent absorption of levodopa into the bloodstream and its transport to the central nervous system. The primary enzymes responsible for this hydrolysis in the intestine are believed to be human carboxylesterases, particularly carboxylesterase 2 (CES2), which is highly expressed in this tissue.[7][8][9]
Metabolic Pathway of Etilevodopa Hydrochloride
The metabolism of this compound is a two-stage process. The first is the esterase-mediated hydrolysis, followed by the well-documented metabolic pathways of the resulting products, levodopa and ethanol.
Stage 1: Hydrolysis of Etilevodopa
The core metabolic event for Etilevodopa is the cleavage of its ester bond.
-
Substrate: this compound
-
Enzymes: Nonspecific esterases (primarily intestinal Carboxylesterase 2)
-
Products: Levodopa and Ethanol
This reaction is illustrated in the signaling pathway diagram below.
Caption: Hydrolysis of Etilevodopa in the gastrointestinal tract.
Stage 2: Metabolism of Hydrolysis Products
Following the initial hydrolysis, both levodopa and ethanol are further metabolized through distinct and well-characterized pathways.
-
Levodopa Metabolism: Levodopa is absorbed and can be metabolized peripherally by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT), or it can cross the blood-brain barrier and be converted to dopamine (B1211576) in the brain.
-
Ethanol Metabolism: The ethanol produced is primarily metabolized in the liver, first to acetaldehyde (B116499) by alcohol dehydrogenase (ADH) and then to acetate (B1210297) by aldehyde dehydrogenase (ALDH).[10][11][12]
The extended metabolic pathway is visualized in the diagram below.
Caption: Extended metabolic pathway of Etilevodopa.
Quantitative Data on Etilevodopa Metabolism
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Significance | Reference |
| Levodopa tmax (Time to Peak Plasma Concentration) | ~30 minutes | 54 minutes | p < 0.05 | [2] |
| Levodopa Cmax (Peak Plasma Concentration) | 2.3 - 2.7 µg/mL | Not significantly different | - | [2] |
| Levodopa AUC (0-45 min) | Significantly Greater | Lower | p < 0.05 | [2] |
| Levodopa AUC (0-1 hr) | Significantly Greater | Lower | p < 0.05 | [2] |
| Levodopa AUC (0-2 hr) | Significantly Greater | Lower | p < 0.05 | [2] |
Data adapted from Djaldetti et al., Clinical Neuropharmacology, 2003.[2]
These data demonstrate that Etilevodopa administration leads to a significantly faster appearance of levodopa in the plasma, consistent with rapid and efficient hydrolysis by intestinal esterases.
Experimental Protocols
In Vitro Hydrolysis of Etilevodopa in Intestinal Fractions
This protocol describes a general procedure for assessing the rate of Etilevodopa hydrolysis using human intestinal microsomes, which are rich in carboxylesterases.
Objective: To determine the kinetic parameters of Etilevodopa hydrolysis by intestinal esterases.
Materials:
-
This compound
-
Levodopa standard
-
Human intestinal microsomes (commercially available)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV or electrochemical detection
-
Thermostated water bath or incubator
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) at a high concentration (e.g., 10 mM).
-
Prepare a series of working solutions of Etilevodopa by diluting the stock solution in phosphate buffer to achieve a range of final concentrations for the assay (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a stock solution of levodopa for the standard curve.
-
-
Enzymatic Reaction:
-
Pre-warm the Etilevodopa working solutions and the microsomal suspension to 37°C.
-
Initiate the reaction by adding a small volume of the human intestinal microsome suspension to the Etilevodopa solutions. The final protein concentration should be optimized (e.g., 0.1-0.5 mg/mL).
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to a tube containing a quenching solution, such as ice-cold acetonitrile (typically 2-3 volumes). This will precipitate the microsomal proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples for the formation of levodopa using a validated HPLC method. A reverse-phase C18 column is typically used.
-
An example mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[13][14][15]
-
Detection can be performed using UV absorbance at approximately 280 nm.[16]
-
Quantify the amount of levodopa produced at each time point by comparing the peak areas to a standard curve of levodopa.
-
-
Data Analysis:
-
Plot the concentration of levodopa formed against time for each initial Etilevodopa concentration.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of each curve.
-
Plot the initial velocities against the substrate (Etilevodopa) concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro study of Etilevodopa metabolism.
Caption: Experimental workflow for in vitro Etilevodopa hydrolysis.
Conclusion
Nonspecific esterases, particularly carboxylesterases located in the intestinal mucosa, are fundamental to the therapeutic action of this compound. They efficiently catalyze its hydrolysis to levodopa, leading to a more rapid onset of action compared to conventional levodopa formulations. While detailed in vitro kinetic data for this specific prodrug are not widely published, the available pharmacokinetic evidence strongly supports a rapid and complete conversion in the gastrointestinal tract. The experimental protocols and workflows outlined in this guide provide a framework for further investigation into the enzymatic hydrolysis of Etilevodopa and other ester-based prodrugs. A thorough understanding of these metabolic processes is crucial for the rational design and development of next-generation therapeutics with optimized pharmacokinetic profiles.
References
- 1. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. [Metabolism of ethyl alcohol in the human body] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethanol Metabolism and Its Impact on Health - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
Preclinical Toxicological Profile of Etilevodopa Hydrochloride: An In-depth Technical Guide
Disclaimer: Publicly available, detailed preclinical toxicology data for Etilevodopa hydrochloride is limited. Etilevodopa is a prodrug that is rapidly converted to Levodopa and ethanol (B145695) in the body.[1][2] Consequently, much of the toxicological consideration relies on the well-established profile of Levodopa. This guide summarizes the available information on this compound and supplements it with the preclinical toxicological profile of Levodopa, which should be considered relevant but not a direct substitute.
Introduction to this compound
This compound is the ethyl ester prodrug of Levodopa, developed to improve upon the solubility and gastrointestinal absorption of Levodopa in the management of Parkinson's disease.[3] Once administered, it is rapidly hydrolyzed by esterases in the gastrointestinal tract to yield Levodopa and ethanol.[2] Levodopa then crosses the blood-brain barrier and is decarboxylated to dopamine (B1211576), replenishing the depleted neurotransmitter in the striatum.[3] The hydrochloride salt form enhances the compound's stability and formulation characteristics.[3]
Mechanism of Action and Metabolic Pathway
The primary pharmacological action of this compound is mediated through its active metabolite, Levodopa. The metabolic conversion is a critical first step in its therapeutic effect.
General Preclinical Toxicology Workflow
A standard preclinical toxicology program is designed to assess the safety of a drug candidate before it is administered to humans. This involves a battery of in vitro and in vivo studies.
Toxicological Profile of this compound
Acute Toxicity
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Etilevodopa is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) and "Causes serious eye irritation".[4] This suggests that single-dose oral toxicity studies have been conducted. However, specific LD50 values from these studies are not publicly available.
Table 1: Acute Toxicity of Etilevodopa and Levodopa
| Test Article | Species | Route of Administration | Finding | Reference |
| Etilevodopa | Not Specified | Oral | Harmful if swallowed (Acute Tox. 4) | [4] |
| Levodopa | Rat | Oral | LD50: 1,780 mg/kg | [5] |
Repeated-Dose Toxicity
Specific subchronic or chronic toxicity studies for this compound are not available in the public domain. The long-term effects are generally inferred from the extensive data on Levodopa. For Levodopa, long-term administration in animal models of Parkinson's disease has been studied, with some research suggesting it is not toxic to remaining dopamine neurons and may even promote their functional recovery.[6]
Genetic Toxicology
There is no publicly available data on the genotoxic potential of this compound. Standard genetic toxicology testing batteries include assessments for gene mutations, chromosomal aberrations, and other forms of DNA damage.
Table 2: Genetic Toxicology Experimental Protocols
| Assay | Purpose | General Methodology |
| Bacterial Reverse Mutation Assay (Ames Test) | To detect point mutations (gene mutations). | Histidine-dependent strains of Salmonella typhimurium are exposed to the test article with and without metabolic activation. A positive result is indicated by an increase in the number of revertant colonies. |
| In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) | To detect gene mutations and clastogenic activity in mammalian cells. | Mammalian cells (e.g., L5178Y mouse lymphoma cells) are exposed to the test article. Mutations at the thymidine (B127349) kinase (TK) locus are measured. |
| In Vitro Micronucleus Test | To detect chromosomal damage (clastogenicity and aneugenicity). | Cultured mammalian cells are exposed to the test article. The formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) is assessed. |
| In Vivo Micronucleus Test | To assess chromosomal damage in a whole animal system. | Rodents are administered the test article. Bone marrow or peripheral blood is collected and immature erythrocytes are analyzed for the presence of micronuclei. |
Reproductive and Developmental Toxicology
No specific Developmental and Reproductive Toxicology (DART) studies for this compound have been identified in the public literature. For Levodopa, there is some evidence of adverse effects on development based on animal experiments, including skeletal and visceral malformations in rabbits at certain dose levels.[5]
Table 3: Reproductive and Developmental Toxicology of Levodopa
| Study Type | Species | Route | Key Findings | Reference |
| Developmental Toxicity | Rabbit | Oral | LOAEL: 125 mg/kg body weight. Skeletal and visceral malformations observed. | [5] |
| Developmental Toxicity | Rat | Oral | LOAEL: 10 mg/kg body weight. | [5] |
| Fertility | Rat | Oral | NOAEL: 100 mg/kg body weight. No effects on fertility observed. | [5] |
LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level
Experimental Protocols for DART Studies
-
Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed before mating, during the mating period, and for females, through implantation. Endpoints include effects on estrous cycles, mating performance, fertility, and early embryonic development.[7][8]
-
Embryo-Fetal Development (Segment II): Pregnant animals are dosed during the period of major organogenesis. The fetuses are examined for external, visceral, and skeletal abnormalities.[7][8]
-
Pre- and Postnatal Development (Segment III): Pregnant animals are dosed from implantation through lactation. The development, growth, and reproductive performance of the offspring are evaluated.[7][8]
Carcinogenicity
Carcinogenicity studies for this compound are not publicly available. Long-term carcinogenicity studies for a combination of Levodopa and Carbidopa in rats and mice have been reported as negative.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on major physiological functions. For Levodopa, the primary effects are related to its dopaminergic activity, which can impact the central nervous, cardiovascular, and gastrointestinal systems. Similar effects would be anticipated for this compound due to its conversion to Levodopa.
Conclusion
The preclinical toxicological profile of this compound is not well-documented in publicly accessible literature. Its acute oral toxicity is categorized as harmful, but detailed studies on repeated-dose toxicity, genotoxicity, and reproductive toxicity are lacking. As a prodrug, its toxicological profile is largely inferred from that of its active metabolite, Levodopa. Levodopa has a well-characterized preclinical safety profile, which indicates potential for developmental toxicity at high doses but a general lack of long-term toxicity to dopaminergic neurons. For a comprehensive risk assessment of this compound, specific preclinical toxicology studies on the parent compound would be necessary to account for any potential toxicity of the ethyl ester moiety or alterations in toxicokinetics. Researchers and drug development professionals should consider these data gaps when evaluating the overall safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Etilevodopa | C11H15NO4 | CID 170345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Levodopa is toxic to dopamine neurons in an in vitro but not an in vivo model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. premier-research.com [premier-research.com]
- 8. pharmaron.com [pharmaron.com]
Methodological & Application
Application Notes and Protocols: Preparation of Etilevodopa Hydrochloride in PBS for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa hydrochloride, an ethyl ester prodrug of Levodopa, offers enhanced solubility and is a valuable compound in preclinical research, particularly in studies related to Parkinson's disease.[1][2] Proper preparation of this compound in a physiologically compatible vehicle is critical for accurate and reproducible results in in vivo studies. Phosphate-Buffered Saline (PBS) is a commonly used isotonic buffer for such applications.[3][4][5] This document provides a detailed protocol for the dissolution of this compound in PBS for administration in animal models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solution.
| Parameter | Value | Reference |
| Solubility in PBS | 25 mg/mL (95.53 mM) | [1][6] |
| Recommended PBS pH | 7.2 - 7.4 | [3][4][5][7] |
| Acceptable pH Range for IV Injection in Mice | 4.5 - 8.0 | [1] |
| Sterile Filter Pore Size | 0.22 µm | [1] |
| Short-term Storage of Working Solution | Use immediately or store at 4°C for up to 24 hours (recommended) | General stability considerations |
| Long-term Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months (protect from light, under nitrogen) | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, pyrogen-free water for injection (WFI) or equivalent
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
pH meter or pH indicator strips
-
Vortex mixer
-
Bath sonicator
-
Analytical balance
Protocol for Preparation of this compound Solution (Target Concentration: ≤ 25 mg/mL)
-
Preparation of Sterile PBS (pH 7.4):
-
Weighing this compound:
-
On an analytical balance, accurately weigh the required amount of this compound powder in a sterile conical tube.
-
-
Dissolution in PBS:
-
Add the appropriate volume of sterile PBS (pH 7.4) to the conical tube containing the this compound powder to achieve the desired final concentration (not exceeding 25 mg/mL).
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve after vortexing, sonicate the solution in a bath sonicator.[1]
-
Sonication Parameters: Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solution. Check for complete dissolution visually between bursts. The water in the sonicator bath can be kept at room temperature.
-
-
pH Verification and Adjustment (Critical Step):
-
After the this compound is completely dissolved, measure the pH of the solution using a calibrated pH meter or high-quality pH strips.
-
While this compound is the salt of a weak base and a strong acid, at typical concentrations in a buffered solution like PBS, the pH shift is expected to be minimal. However, it is crucial to verify.
-
If the pH falls outside the acceptable range for the intended in vivo administration route (e.g., 4.5-8.0 for intravenous injection in mice), adjust the pH dropwise with sterile 0.1 N NaOH or 0.1 N HCl as needed, while gently mixing.[1] Be cautious to avoid significant volume changes.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[1]
-
Filter the solution into a new sterile, pyrogen-free vial or tube. This step is mandatory for parenteral administration to ensure the removal of any potential microbial contamination or undissolved micro-particulates.
-
-
Storage and Use:
-
For immediate use, the prepared solution can be kept at room temperature.
-
It is highly recommended to prepare the solution fresh on the day of the experiment.
-
If short-term storage is necessary, store the solution at 4°C, protected from light, for no longer than 24 hours. The stability of this compound in PBS at these conditions has not been extensively documented, so fresh preparation is optimal.
-
For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months, with protection from light and under a nitrogen atmosphere.[1] Avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound in PBS.
Signaling Pathway Context
Caption: Conversion of Etilevodopa to Dopamine in the CNS.
References
- 1. research.uky.edu [research.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. shopresearch.euromedex.com [shopresearch.euromedex.com]
- 5. medicago.se [medicago.se]
- 6. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 7. himedialabs.com [himedialabs.com]
Application Notes and Protocols for the Quantification of Etilevodopa and Levodopa in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (B1675098) (L-Dopa) is the cornerstone therapy for Parkinson's disease, effectively managing motor symptoms by replenishing dopamine (B1211576) levels in the brain.[1][2] Etilevodopa (B1671700), a highly soluble ethyl ester prodrug of levodopa, has been developed to overcome some of the pharmacokinetic challenges associated with standard levodopa, such as delayed onset of action.[3] Accurate and reliable quantification of both levodopa and its prodrug, etilevodopa, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug formulations.[4]
This document provides detailed application notes and experimental protocols for the determination of etilevodopa and levodopa in plasma using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for quantifying levodopa at concentrations typically found in clinical studies.[5][6] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially when lower detection limits are required or when analyzing complex biological matrices.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of representative HPLC-UV and LC-MS/MS methods for the analysis of levodopa. Data for etilevodopa is less prevalent in the literature, but the methodologies presented can be adapted for its quantification.
Table 1: HPLC-UV Method for Levodopa in Human Plasma
| Parameter | Reported Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Intra-day Accuracy (%Deviation) | < 15% | [5] |
| Inter-day Accuracy (%Deviation) | < 15% | [5] |
Table 2: LC-MS/MS Method for Levodopa in Human Plasma
| Parameter | Reported Value | Reference |
| Linearity Range | 25 - 2000 ng/mL | [7] |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | [7] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 11.3% | [9] |
| Inter-day Precision (%RSD) | < 11.3% | [9] |
| Intra-day Accuracy (%RE) | < 11.8% | [9] |
| Inter-day Accuracy (%RE) | < 11.8% | [9] |
| Recovery | > 85% | [10] |
Experimental Workflows
The general workflow for the analysis of etilevodopa and levodopa in plasma involves sample collection and preparation, followed by chromatographic separation and detection.
Figure 1: General experimental workflow for plasma sample analysis.
Experimental Protocols
Protocol 1: Quantification of Levodopa in Human Plasma by HPLC-UV
This protocol is based on a validated method for the determination of levodopa in human plasma.[5]
1. Materials and Reagents
-
Levodopa reference standard
-
Methyldopa (B1676449) (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM KH₂PO₄ in water, adjust the pH to 2.5 with orthophosphoric acid, and mix with methanol in a 95:5 (v/v) ratio.
-
Standard Stock Solutions: Prepare stock solutions of levodopa and methyldopa in a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL).
4. Sample Preparation
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution (methyldopa).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. Chromatographic Conditions
-
Column: Zorbax Eclipse XDB C18 (or equivalent)
-
Mobile Phase: 20 mM KH₂PO₄ (pH 2.5) and methanol (95:5, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm[5]
-
Column Temperature: Ambient
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of levodopa to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of levodopa in the plasma samples from the calibration curve using a linear regression model.
Protocol 2: Quantification of Etilevodopa and Levodopa in Human Plasma by LC-MS/MS
This protocol is a representative method adapted from validated procedures for levodopa and can be optimized for the simultaneous quantification of etilevodopa.[4][7]
1. Materials and Reagents
-
Etilevodopa reference standard
-
Levodopa reference standard
-
Levodopa-d₃ (Internal Standard for Levodopa)
-
Etilevodopa-d₅ (or other suitable stable isotope-labeled internal standard for Etilevodopa)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Perchloric acid
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., Pursuit C18, 5 µm, 150 x 4.6 mm)[7]
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: Methanol
-
Standard Stock Solutions: Prepare individual stock solutions of etilevodopa, levodopa, and their respective internal standards in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the stock solutions.
4. Sample Preparation
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the combined internal standard solution.[7]
-
Add 240 µL of 0.4 M perchloric acid to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 20,093 x g for 15 minutes at -5 °C.[7]
-
Transfer the supernatant to an autosampler vial containing 100 µL of water.[7]
-
Vortex for 20 seconds before injection.[7]
5. LC-MS/MS Conditions
-
Column: Pursuit C18 (5 µm; 150 x 4.6 mm i.d.)[7]
-
Mobile Phase: A gradient of methanol and water with 0.5% formic acid.[7] A typical starting condition could be 90:10 (v/v) water:methanol.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Levodopa: m/z 198 → 152
-
Etilevodopa: (To be determined by direct infusion of the standard)
-
Levodopa-d₃: (To be determined)
-
Etilevodopa-d₅: (To be determined)
-
6. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratios.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for each analyte.
-
Quantify the concentrations of etilevodopa and levodopa in the plasma samples using the respective calibration curves.
Figure 2: Detailed workflow for the LC-MS/MS protocol.
Signaling Pathways and Logical Relationships
The analytical process for quantifying etilevodopa and levodopa is a linear progression of steps designed to isolate and measure the target analytes from a complex biological matrix. The relationship between the prodrug (etilevodopa) and the active drug (levodopa) is a key consideration in pharmacokinetic studies.
Figure 3: Relationship between Etilevodopa, Levodopa, and the analytical process.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of etilevodopa and levodopa in plasma. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study. For high-throughput and sensitive analysis, the LC-MS/MS method is recommended. Proper validation of these methods in accordance with regulatory guidelines is essential before their application in clinical or preclinical studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Etilevodopa and its Active Metabolite Levodopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa is an ethyl ester prodrug of Levodopa, designed to offer improved solubility and pharmacokinetic properties for the treatment of Parkinson's disease. Upon administration, Etilevodopa is rapidly hydrolyzed by esterases to form Levodopa, the active therapeutic agent that crosses the blood-brain barrier and is converted to dopamine. Consequently, the analytical monitoring of Etilevodopa administration typically focuses on the quantification of its active metabolite, Levodopa, in biological matrices and pharmaceutical formulations.
This application note provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Levodopa. The protocol detailed below is applicable for routine quality control of pharmaceutical formulations and can be adapted for pharmacokinetic studies.
Principle of the Method
The described method utilizes reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify Levodopa. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. This method is stability-indicating, capable of separating Levodopa from its degradation products and other related substances.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions for the analysis of Levodopa.
Table 1: HPLC Chromatographic Conditions for Levodopa Analysis
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV-Visible Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.3 with orthophosphoric acid) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[1] |
| Run Time | 10 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Dissolve 6.80 g of potassium dihydrogen phosphate in 1 liter of deionized water. Add 5 mL of triethylamine (B128534) and adjust the pH to 2.3 with orthophosphoric acid. Filter the mobile phase through a 0.22 µm membrane filter and degas prior to use.[1]
-
Standard Stock Solution (Levodopa): Accurately weigh about 100 mg of Levodopa reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 25-125 µg/mL).[1]
Sample Preparation (from Pharmaceutical Tablets)
-
Weigh and finely powder not fewer than ten tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Levodopa and transfer it to a 500 mL volumetric flask.
-
Add approximately 400 mL of deionized water and sonicate for 30 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to volume with deionized water.
-
Filter the solution through a 0.45 µm membrane filter before injection.[1]
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the following table.
Table 2: Summary of Method Validation Parameters for Levodopa
| Validation Parameter | Result |
| Linearity Range | 25 - 125 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.75%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.70 µg/mL[1] |
| Limit of Quantification (LOQ) | 2.13 µg/mL[1] |
| Specificity | No interference from excipients or degradation products |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of Levodopa from a pharmaceutical formulation.
Caption: HPLC analysis workflow for Levodopa.
Signaling Pathway Context
The diagram below illustrates the metabolic conversion of the prodrug Etilevodopa to Levodopa and its subsequent conversion to Dopamine in the brain, which is the therapeutic target in Parkinson's disease.
Caption: Metabolic pathway of Etilevodopa.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Levodopa, the active metabolite of Etilevodopa. The method is validated, stability-indicating, and suitable for quality control of pharmaceutical products. For pharmacokinetic studies involving Etilevodopa administration, this method can be adapted for the analysis of Levodopa in biological fluids, providing essential data for drug development and clinical research.
References
Application Notes and Protocols: In Vivo Experimental Design Using Etilevodopa in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of Etilevodopa (also known as Levodopa (B1675098) ethyl ester or LDEE), a prodrug of Levodopa (L-DOPA), in established rodent models of Parkinson's disease (PD). This document outlines detailed protocols for disease induction, behavioral assessment, and neurochemical analysis, supported by quantitative data and visual workflows.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits. Levodopa remains the gold-standard treatment, but its efficacy can be hampered by poor solubility and motor fluctuations. Etilevodopa, the ethyl ester of Levodopa, is a more soluble prodrug designed to offer pharmacokinetic advantages.[1] This document details the use of Etilevodopa in 6-hydroxydopamine (6-OHDA) rat and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse models of PD.
Mechanism of Action of Etilevodopa
Etilevodopa is a prodrug that is rapidly hydrolyzed to Levodopa, which then crosses the blood-brain barrier and is converted to dopamine (B1211576) in the brain, thereby replenishing depleted dopamine levels in Parkinson's disease.
Rodent Models of Parkinson's Disease
The two most common neurotoxin-based rodent models for preclinical PD research are the 6-OHDA lesion model in rats and the MPTP model in mice.
Experimental Workflow for Rodent Models of Parkinson's Disease
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating Etilevodopa (LDEE) in rodent models of Parkinson's disease.
Table 1: Striatal Levodopa, Dopamine, and DOPAC Levels in Mice Following Intraperitoneal (i.p.) and Subcutaneous (s.c.) Administration of Etilevodopa (LDEE)
| Time (min) | Treatment (250 mg/kg) | Striatal Levodopa (ng/mg protein) | Striatal Dopamine (ng/mg protein) | Striatal DOPAC (ng/mg protein) |
| 30 | LDEE (i.p.) | 1.8 ± 0.3 | 25.1 ± 2.5 | 10.2 ± 1.1 |
| 60 | LDEE (i.p.) | 1.1 ± 0.2 | 22.5 ± 2.1 | 9.8 ± 0.9 |
| 120 | LDEE (i.p.) | 0.5 ± 0.1 | 18.2 ± 1.7 | 8.1 ± 0.8 |
| 30 | LDEE (s.c.) | 2.9 ± 0.4 | 30.5 ± 3.1 | 12.8 ± 1.3 |
| 60 | LDEE (s.c.) | 2.2 ± 0.3 | 28.1 ± 2.7 | 11.5 ± 1.2 |
| 120 | LDEE (s.c.) | 1.5 ± 0.2 | 24.3 ± 2.3 | 10.1 ± 1.0 |
Data adapted from Djaldetti et al., 1996.[1][2] Values are presented as mean ± SEM.
Table 2: Contraversive Circling Behavior in 6-OHDA Lesioned Rats
| Treatment (i.p.) | Total Contraversive Turns in 60 min |
| Levodopa (50 mg/kg) | 450 ± 50 |
| Etilevodopa (LDEE) (equimolar to Levodopa) | 430 ± 45 |
Data adapted from Djaldetti et al., 1996.[1][2] Values are presented as mean ± SEM.
Experimental Protocols
Protocol 1: 6-OHDA Lesioning in Rats
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a severe and rapid degeneration of dopaminergic neurons.
Materials:
-
6-hydroxydopamine (6-OHDA) HCl
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of sterile saline with 0.02% ascorbic acid) immediately before use and protect it from light.
-
Perform a midline incision on the scalp and expose the skull.
-
Locate the injection coordinates for the MFB relative to bregma (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -7.8 mm from dura).
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
Post-operative care should include providing soft food and monitoring the animal's weight.
-
Allow 2-3 weeks for the lesion to stabilize before behavioral testing.
Protocol 2: MPTP Model of Parkinson's Disease in Mice
This protocol describes the systemic administration of MPTP to induce dopaminergic neurodegeneration in mice.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) HCl
-
Sterile saline (0.9%)
-
Appropriate safety equipment for handling MPTP
Procedure (Subacute Regimen):
-
Handle MPTP with extreme caution in a certified chemical fume hood and with appropriate personal protective equipment.
-
Dissolve MPTP in sterile saline to the desired concentration (e.g., for a dose of 20 mg/kg).
-
Administer MPTP via intraperitoneal (i.p.) injection.
-
A common subacute regimen involves four injections at 2-hour intervals within a single day.
-
House the animals in a designated and properly labeled area.
-
Allow at least 7 days for the lesion to develop before behavioral testing.
Protocol 3: Rotarod Test for Motor Coordination
This test assesses motor coordination and balance.
Apparatus:
-
Rotarod apparatus for rodents
Procedure:
-
Training: Acclimatize the mice to the rotarod for 2-3 days prior to testing. Place the animals on the rod at a low constant speed (e.g., 4 RPM) for a fixed duration (e.g., 60 seconds).
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
The average latency to fall is used for data analysis.
-
Protocol 4: Cylinder Test for Forelimb Asymmetry
This test evaluates forelimb use asymmetry, a hallmark of unilateral dopamine depletion.
Apparatus:
-
Transparent glass cylinder (appropriate size for the rodent)
Procedure:
-
Place the animal in the cylinder and allow it to explore freely for a set period (e.g., 5 minutes).
-
Videotape the session for later analysis.
-
Score the number of independent wall touches made with the left forelimb, right forelimb, and both forelimbs simultaneously during rearing.
-
Calculate the percentage of contralateral (impaired) forelimb use as: [(contralateral touches) / (total touches)] x 100.
Protocol 5: HPLC Analysis of Striatal Dopamine and Metabolites
This protocol outlines the measurement of dopamine and its metabolites in striatal tissue.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Perchloric acid
-
Internal standard (e.g., isoproterenol)
-
Striatal tissue samples
Procedure:
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue in a solution of perchloric acid containing an internal standard.
-
Centrifuge the homogenate to pellet the protein.
-
Filter the supernatant.
-
Inject a sample of the supernatant into the HPLC system.
-
Separate dopamine, DOPAC, and HVA using a reverse-phase column.
-
Detect and quantify the compounds using an electrochemical detector.
-
Normalize the concentrations to the amount of protein in the tissue pellet.
Signaling Pathways and Logical Relationships
Dopaminergic Neurotransmission and the Impact of Etilevodopa
References
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intraperitoneal Etilevodopa Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of subcutaneous (s.c.) versus intraperitoneal (i.p.) administration of Etilevodopa (L-DOPA ethyl ester), a soluble prodrug of Levodopa (B1675098), in rat models. The following sections include a summary of pharmacokinetic and pharmacodynamic data, comprehensive experimental protocols for key methodologies, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation: Pharmacokinetic and Behavioral Comparison
The administration of Etilevodopa, a more soluble prodrug of Levodopa, has been investigated to optimize the delivery of this cornerstone therapy for Parkinson's disease. Studies in rats have shown that the route of administration significantly impacts the bioavailability and efficacy of the drug. Subcutaneous administration has been found to produce higher and more sustained levels of Levodopa and its active metabolite, dopamine (B1211576), in the striatum compared to intraperitoneal injection.[1][2]
Table 1: Comparative Pharmacokinetics of Etilevodopa in Rat Striatum
| Parameter | Subcutaneous (s.c.) Administration | Intraperitoneal (i.p.) Administration | Reference |
| Peak Levodopa Concentration | Higher | Lower | [1][2] |
| Time to Peak Concentration | Sustained Release Profile | Rapid Absorption Profile | [1][2] |
| Duration of Elevated Levodopa | Longer | Shorter | [1][2] |
| Peak Dopamine Concentration | Higher | Lower | [1][2] |
| Duration of Elevated Dopamine | Longer | Shorter | [1][2] |
| Peak DOPAC Concentration | Higher | Lower | [1][2] |
| Duration of Elevated DOPAC | Longer | Shorter | [1][2] |
Note: DOPAC (3,4-dihydroxyphenylacetic acid) is a major metabolite of dopamine.
Table 2: Comparative Behavioral Effects in 6-OHDA Lesioned Rats
| Behavioral Outcome | Subcutaneous (s.c.) Administration | Intraperitoneal (i.p.) Administration | Reference |
| Contraversive Circling | Elicits circling behavior | Elicits circling behavior, similar to Levodopa | [1][2] |
| Onset of Action | Not specified, but sustained | Rapid onset | [1][2] |
| Duration of Action | Longer-lasting behavioral effects | Shorter duration of behavioral effects | [1][2] |
Note: Contraversive circling in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats is a standard behavioral test to assess the efficacy of dopaminergic drugs.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in comparing subcutaneous and intraperitoneal administration of Etilevodopa in a rat model of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats, a widely used model for Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Sterile 0.9% saline containing 0.02% ascorbic acid
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
-
Suturing material
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Prepare a fresh solution of 6-OHDA in sterile saline with ascorbic acid (e.g., 4 mg/mL).
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired stereotaxic coordinates for the medial forebrain bundle.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
After infusion, leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Allow the rats to recover for at least two weeks before behavioral or pharmacological testing.
Drug Preparation and Administration
Etilevodopa Solution Preparation:
-
Dissolve Etilevodopa hydrochloride in sterile 0.9% saline to the desired concentration. The solubility of Etilevodopa is significantly higher than that of Levodopa.
-
The solution should be prepared fresh on the day of the experiment.
Subcutaneous (s.c.) Injection Protocol:
-
Restrain the rat manually.
-
Lift the loose skin on the back of the neck or flank to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the Etilevodopa solution slowly. The maximum recommended volume is 5-10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
Intraperitoneal (i.p.) Injection Protocol:
-
Restrain the rat with its abdomen facing upwards, tilting the head slightly downwards.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid the cecum and bladder.
-
Aspirate to check for the presence of urine or intestinal contents.
-
If the aspiration is clear, inject the solution. The maximum recommended volume is 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
Striatal Tissue Collection and Analysis by HPLC-ECD
This protocol outlines the procedure for measuring Levodopa, dopamine, and its metabolites in the rat striatum.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate (B84403) buffer with methanol (B129727) and an ion-pairing agent)
-
Perchloric acid
-
Homogenizer
-
Centrifuge
Procedure:
-
At predetermined time points after drug administration, euthanize the rats.
-
Rapidly dissect the brain and isolate the striata on a cold plate.
-
Homogenize the striatal tissue in a known volume of cold perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Filter the supernatant.
-
Inject a sample of the supernatant into the HPLC-ECD system.
-
Quantify the concentrations of Levodopa, dopamine, and DOPAC by comparing the peak areas to those of known standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing s.c. and i.p. Etilevodopa.
Etilevodopa Metabolic and Signaling Pathway
Caption: Etilevodopa conversion to dopamine and D1 receptor signaling.
References
Application Notes and Protocols for the Oral Formulation of Etilevodopa Hydrochloride in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa (B1671700), the ethyl ester prodrug of levodopa (B1675098), presents a promising alternative for the management of Parkinson's disease. Its enhanced solubility compared to levodopa offers potential advantages in overcoming absorption variability, particularly in patients experiencing motor fluctuations.[1][2] This document provides detailed application notes and protocols for the formulation of Etilevodopa hydrochloride for oral administration in clinical trials, covering both solid and liquid dosage forms.
Etilevodopa is rapidly hydrolyzed to levodopa in the gastrointestinal tract, leading to a faster onset of action.[1][2] Clinical studies have demonstrated that oral administration of etilevodopa results in a significantly shorter time to reach maximum plasma concentration (tmax) of levodopa compared to standard levodopa preparations.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₄ | [3] |
| Molecular Weight | 261.70 g/mol | [3] |
| Solubility | 25 mg/mL in water | [2] |
| Stability | The hydrochloride salt enhances stability. Should be stored in a dry, dark environment at low temperatures for long-term storage. | [3] |
Oral Formulations of this compound for Clinical Trials
Two primary oral dosage forms have been investigated for etilevodopa in clinical trials: dispersible tablets and oral solutions.
Dispersible Tablet Formulation
Dispersible tablets offer a convenient solid dosage form that can be rapidly dispersed in water before administration, which is advantageous for patients with swallowing difficulties.
Table 2: Representative Composition of this compound Dispersible Tablets
| Component | Function | Representative Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 30.0 - 50.0 |
| Microcrystalline Cellulose | Filler / Binder | 30.0 - 60.0 |
| Starch | Disintegrant | 5.0 - 15.0 |
| Crospovidone | Superdisintegrant | 1.0 - 5.0 |
| Mannitol | Diluent / Sweetener | 5.0 - 15.0 |
| Sodium Metabisulfite (B1197395) | Antioxidant | 0.1 - 0.5 |
| Magnesium Stearate (B1226849) | Lubricant | 0.5 - 2.0 |
Note: The exact composition may require optimization based on the specific batch of active pharmaceutical ingredient and desired tablet properties.
Oral Solution Formulation
Oral solutions provide a flexible dosing option and can lead to more rapid absorption. While specific formulations from clinical trials are not publicly detailed, a representative formulation can be developed based on the physicochemical properties of this compound and common pharmaceutical practice.
Table 3: Representative Composition of this compound Oral Solution
| Component | Function | Representative Concentration |
| This compound | Active Pharmaceutical Ingredient | 10 - 50 mg/mL |
| Purified Water | Vehicle | q.s. to final volume |
| Citric Acid / Sodium Citrate (B86180) | Buffer (to maintain pH 4-5) | As required |
| Sodium Benzoate (B1203000) | Preservative | 0.1 - 0.2 % w/v |
| Sorbitol Solution (70%) | Sweetener / Viscosity modifier | 20 - 40 % v/v |
| Flavoring Agent | Taste masking | As required |
Experimental Protocols
Formulation Development Workflow
The following diagram illustrates a typical workflow for the development of an oral formulation of this compound.
Caption: Workflow for Oral Formulation Development.
Protocol 1: Preparation of this compound Dispersible Tablets (Direct Compression)
-
Sieving: Sieve this compound, microcrystalline cellulose, starch, crospovidone, mannitol, and sodium metabisulfite through a suitable mesh screen (e.g., #40 mesh) to ensure particle size uniformity.
-
Blending: Transfer the sieved powders to a V-blender or bin blender. Blend for 15-20 minutes to achieve a homogenous mixture.
-
Lubrication: Add magnesium stearate (pre-sieved through a #60 mesh) to the blender and blend for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Monitor tablet weight, hardness, and thickness throughout the compression run.
Protocol 2: Preparation of this compound Oral Solution
-
Buffer Preparation: Prepare the citrate buffer by dissolving citric acid and sodium citrate in a portion of purified water. Adjust the pH to the target range (4-5).
-
Preservative Dissolution: Dissolve sodium benzoate in the buffer solution with gentle stirring.
-
Active Ingredient Dissolution: Slowly add and dissolve the this compound in the buffered solution.
-
Excipient Addition: Add the sorbitol solution and any flavoring agents to the bulk solution and mix until uniform.
-
Final Volume Adjustment: Add purified water to the final volume and mix thoroughly.
-
Filtration (Optional): If required, filter the solution through a suitable filter to remove any particulate matter.
Analytical Methods
Signaling Pathway of Etilevodopa Action
The following diagram illustrates the metabolic pathway of etilevodopa to its active form, dopamine, in the brain.
Caption: Metabolic Pathway of Etilevodopa.
Protocol 3: HPLC Method for Assay of this compound in Pharmaceutical Formulations
This method is suitable for determining the content of this compound in both tablet and oral solution formulations.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound, to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
-
Sample Preparation (Oral Solution):
-
Transfer an accurately measured volume of the oral solution, equivalent to about 25 mg of this compound, to a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
-
Procedure:
-
Inject the standard preparation and the sample preparation into the chromatograph.
-
Record the peak areas and calculate the percentage of this compound in the sample.
-
Protocol 4: Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating method is crucial to separate the active pharmaceutical ingredient from its degradation products.
-
Forced Degradation Study Design:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.
-
-
HPLC Method: A gradient HPLC method is typically required to achieve separation of all degradation products. The method development would involve screening different columns, mobile phase compositions (including varying pH and organic modifiers), and gradient profiles.
-
Procedure:
-
Subject the this compound drug substance and formulated product to the forced degradation conditions.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradants.
-
Pharmacokinetic Data from Clinical Trials
The oral administration of Etilevodopa has been shown to have a favorable pharmacokinetic profile compared to standard levodopa.
Table 4: Pharmacokinetic Parameters of Levodopa after Oral Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | Reference |
| tmax (min) | ~30 | 54 | [1] |
| Cmax (µg/mL) | 2.7 | 2.3 | [1] |
| AUC₀₋₄₅ min (µg·h/mL) | Significantly greater | - | [1] |
| AUC₀₋₁ hr (µg·h/mL) | Significantly greater | - | [1] |
| AUC₀₋₂ hr (µg·h/mL) | Significantly greater | - | [1] |
Note: Data are presented as mean values. "Significantly greater" indicates a statistically significant difference observed in the clinical trial.
Conclusion
The formulation of this compound for oral administration in clinical trials requires careful consideration of its physicochemical properties, particularly its solubility and moisture sensitivity. Both dispersible tablets and oral solutions are viable dosage forms with distinct advantages. The provided protocols offer a starting point for the development and analysis of these formulations. Robust analytical methods, including stability-indicating HPLC assays, are essential to ensure the quality, safety, and efficacy of the clinical trial materials. The enhanced pharmacokinetic profile of etilevodopa underscores its potential as a valuable therapeutic option for patients with Parkinson's disease.
References
Application Notes and Protocols: Etilevodopa in Combination with a Decarboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etilevodopa, a prodrug of levodopa (B1675098), in combination with a decarboxylase inhibitor such as carbidopa (B1219). This document includes summaries of key quantitative data, detailed experimental protocols for preclinical and clinical research, and visualizations of relevant pathways and workflows.
Introduction
Etilevodopa, the ethyl ester of levodopa, was developed as a more soluble alternative to levodopa for the treatment of Parkinson's disease.[1][2] The rationale for its development lies in overcoming some of the pharmacokinetic challenges associated with standard levodopa therapy, particularly the "delayed on" and "no-on" phenomena, which are thought to be caused by delayed gastric emptying and poor solubility of levodopa in the stomach.[3] When co-administered with a peripheral DOPA decarboxylase inhibitor (DDCI) like carbidopa, Etilevodopa is designed to be rapidly hydrolyzed to levodopa in the gastrointestinal tract, leading to faster absorption and potentially a quicker onset of therapeutic effect.[1][2] Carbidopa inhibits the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the brain and reducing peripheral side effects.[4][5]
Data Presentation
Physicochemical Properties
| Property | Etilevodopa Hydrochloride | Levodopa |
| Molecular Formula | C₁₁H₁₆ClNO₄ | C₉H₁₁NO₄ |
| Molecular Weight | 261.70 g/mol | 197.19 g/mol |
| Appearance | White to off-white crystalline powder | White or slightly grayish-white crystals or crystalline powder |
| Solubility in Water | Good solubility | Slightly soluble |
| pKa | Not explicitly found | 2.3, 8.7, 9.7 |
Clinical Pharmacokinetics: Etilevodopa/Carbidopa vs. Levodopa/Carbidopa
The following table summarizes pharmacokinetic data from a randomized, open-label, four-way crossover study in 29 patients with Parkinson's disease and motor fluctuations.[3]
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Levodopa Tmax (minutes) | ~30 | 54 |
| Levodopa Cmax (µg/mL) | 2.3 - 2.7 (Significantly greater than Levodopa tablets) | 2.3 - 2.7 |
| Levodopa AUC (0-45 min) | Significantly greater than Levodopa tablets | - |
| Levodopa AUC (0-1 hour) | Significantly greater than Levodopa tablets | - |
| Levodopa AUC (0-2 hours) | Significantly greater than Levodopa tablets | - |
Clinical Efficacy: Etilevodopa/Carbidopa vs. Levodopa/Carbidopa
Data from a double-blind, randomized, comparative clinical trial involving 327 patients with Parkinson's disease and motor fluctuations are presented below.[6]
| Outcome Measure | Etilevodopa/Carbidopa Group | Levodopa/Carbidopa Group | P-value |
| Reduction in Mean Total Daily "Time to On" (hours) | 0.58 | 0.79 | .24 |
| Reduction in Response Failures (%) | -6.82 | -4.69 | .20 |
| Improvement in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not significant |
Experimental Protocols
Comparative Solubility Assessment of Etilevodopa and Levodopa
Objective: To determine and compare the equilibrium solubility of Etilevodopa HCl and Levodopa in aqueous buffers of different pH values, simulating physiological conditions.
Materials:
-
This compound (HCl) powder
-
Levodopa powder
-
pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)
-
pH 4.5 buffer (acetate buffer)
-
pH 6.8 buffer (e.g., simulated intestinal fluid without enzymes)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
Protocol:
-
Preparation of Buffer Solutions: Prepare pH 1.2, 4.5, and 6.8 buffers according to standard laboratory procedures.
-
Sample Preparation:
-
For each compound and each pH buffer, weigh an excess amount of the active pharmaceutical ingredient (API) into a vial. The excess amount should be sufficient to ensure that a saturated solution is formed.
-
Add a known volume of the respective pH buffer to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Analysis:
-
Carefully collect an aliquot of the supernatant from each vial.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved API.
-
-
Data Analysis:
-
Calculate the solubility of Etilevodopa HCl and Levodopa in mg/mL or mol/L for each pH condition.
-
Compare the solubility profiles of the two compounds across the different pH values.
-
In Vivo Efficacy Assessment in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the efficacy of Etilevodopa/Carbidopa in reversing motor deficits in a unilateral 6-OHDA-lesioned rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (220-250 g)
-
6-Hydroxydopamine (6-OHDA) HCl
-
Ascorbic acid
-
Ketamine/Xylazine for anesthesia
-
Stereotaxic apparatus
-
Hamilton syringe
-
Etilevodopa and Carbidopa
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test, apomorphine-induced rotation test)
Protocol:
-
6-OHDA Lesioning:
-
Anesthetize the rats with Ketamine/Xylazine.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Secure the rat in the stereotaxic apparatus.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid in saline) into the medial forebrain bundle (MFB) of one hemisphere at the appropriate stereotaxic coordinates.
-
Allow the rats to recover for at least 2 weeks.
-
-
Confirmation of Lesion:
-
Assess the extent of the dopaminergic lesion by testing for apomorphine-induced contralateral rotations. Administer apomorphine (B128758) (0.5 mg/kg, s.c.) and count the number of full contralateral turns over a 30-40 minute period. Rats with a stable and high rotation count (e.g., >100 turns in 30 minutes) are considered successfully lesioned.
-
-
Drug Treatment:
-
Divide the lesioned rats into treatment groups:
-
Vehicle control
-
Levodopa/Carbidopa
-
Etilevodopa/Carbidopa
-
-
Administer the drugs orally (gavage) at the desired doses. Carbidopa should be administered approximately 30-60 minutes before Levodopa or Etilevodopa.
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Cylinder Test (Limb-use Asymmetry): Place the rat in a transparent cylinder and record the number of times it uses its ipsilateral (unimpaired) and contralateral (impaired) forelimbs to support itself against the wall during exploration.
-
Forelimb Adjusting Steps Test: Assess forelimb akinesia by measuring the number of adjusting steps made in response to being moved sideways.
-
Conduct behavioral tests at baseline (before drug administration) and at various time points after drug administration to assess the onset, magnitude, and duration of the therapeutic effect.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of the different treatments.
-
Clinical Pharmacokinetic Study Protocol
Objective: To compare the single-dose pharmacokinetic profiles of levodopa and carbidopa following oral administration of Etilevodopa/Carbidopa and Levodopa/Carbidopa in patients with Parkinson's disease.
Study Design: An open-label, randomized, crossover study.
Inclusion Criteria:
-
Patients with a diagnosis of idiopathic Parkinson's disease.
-
Patients experiencing motor fluctuations.
-
Stable dose of antiparkinsonian medication.
Exclusion Criteria:
-
History of hypersensitivity to levodopa or carbidopa.
-
Significant renal or hepatic impairment.
-
Use of medications known to interact with levodopa.
Protocol:
-
Screening and Enrollment: Screen patients based on inclusion and exclusion criteria and obtain informed consent.
-
Treatment Periods:
-
Each patient will participate in two treatment periods, separated by a washout period of at least 48 hours.
-
In a randomized order, patients will receive a single oral dose of either:
-
Etilevodopa/Carbidopa
-
Levodopa/Carbidopa
-
-
Patients should fast overnight before drug administration.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples into heparinized tubes at the following time points: pre-dose (0), and at 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Analyze plasma samples for levodopa and carbidopa concentrations using a validated HPLC method with UV or mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for levodopa and carbidopa for each treatment:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀₋t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋inf)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the two treatment groups using appropriate statistical tests (e.g., analysis of variance for crossover design).
-
HPLC Analytical Method for Levodopa and Carbidopa in Plasma
Objective: To provide a detailed protocol for the quantification of levodopa and carbidopa in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile phase: 50 mM KH₂PO₄ buffer (pH adjusted to 2.3 with phosphoric acid) : Acetonitrile (95:5 v/v).
-
Levodopa and Carbidopa reference standards.
-
Perchloric acid for protein precipitation.
-
Plasma samples.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of levodopa and carbidopa in the mobile phase.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 25-125 µg/mL for levodopa and 6.25-31.25 µg/mL for carbidopa).
-
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (if used) and 200 µL of ice-cold perchloric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 50 mM KH₂PO₄ (pH 2.3) : Acetonitrile (95:5 v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
-
Data Analysis:
-
Identify the peaks for levodopa and carbidopa based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of levodopa and carbidopa in the plasma samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Etilevodopa with Carbidopa.
Caption: In vivo efficacy assessment workflow.
References
- 1. who.int [who.int]
- 2. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Dopamine and its Metabolites Following Etilevodopa Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa (B1671700), an ethyl ester prodrug of levodopa (B1675098), is designed to enhance the bioavailability of levodopa, the primary precursor to dopamine (B1211576), in the treatment of Parkinson's disease. Upon administration, etilevodopa is rapidly hydrolyzed in the gastrointestinal tract to levodopa, which then crosses the blood-brain barrier and is converted to dopamine. Accurate measurement of dopamine and its key metabolites—3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA)—is crucial for understanding the pharmacokinetics and pharmacodynamics of etilevodopa, optimizing dosage, and assessing its therapeutic efficacy.
These application notes provide detailed methodologies for the quantitative analysis of dopamine, DOPAC, and HVA in biological matrices, specifically plasma and brain tissue, following the administration of etilevodopa. The primary techniques covered are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), both widely recognized for their sensitivity and specificity in neurotransmitter analysis.
Signaling Pathway and Metabolism
Etilevodopa acts as a delivery system for levodopa. Once administered, it undergoes rapid enzymatic conversion to levodopa, which is then transported into the brain. In dopaminergic neurons, levodopa is decarboxylated to dopamine. Dopamine is subsequently metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to form its major metabolites, DOPAC and HVA.
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data for dopamine and its metabolites in rat striatum following the administration of levodopa prodrugs. These values are indicative of the expected concentration ranges when conducting studies with Etilevodopa.
Table 1: Striatal Dopamine and Metabolite Concentrations after Levodopa Prodrug Administration in Rats (ng/g tissue) [1][2]
| Time Point | Dopamine (DA) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Homovanillic Acid (HVA) |
| Baseline (Pre-dose) | 5,900 ± 700 | 3,600 ± 400 | 1,000 ± 200 |
| 20 minutes | 15,700 ± 630 | - | - |
| 45 minutes | 11,960 ± 140 | Peak Concentration | - |
| 90 minutes | Near Baseline | Near Baseline | - |
| 180 minutes | Baseline | Baseline | Baseline |
Table 2: HPLC-EC Method Validation Parameters [3]
| Analyte | Linearity Range (nM) | Lower Limit of Detection (fmol) |
| Levodopa | 10 - 100,000 | 125 |
| Dopamine | 10 - 100,000 | 250 |
| DOPAC | 10 - 100,000 | 50 |
| HVA | 10 - 100,000 | 150 |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below. These protocols are adaptable for various research needs and instrumentation.
Protocol 1: Analysis of Dopamine and Metabolites in Rat Brain Tissue by HPLC-ECD
This protocol outlines the procedure for tissue sample preparation and subsequent analysis using HPLC with electrochemical detection.[1][3]
Materials and Reagents:
-
Perchloric acid (PCA), 0.1 M
-
Mobile Phase: 0.05 M citric acid, 50 µM EDTA, 0.4 nM sodium octylsulfonate, 8% methanol (B129727) (v/v), pH adjusted to 2.9
-
Dopamine, DOPAC, and HVA standards
-
Homogenizer
-
Centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
Experimental Workflow:
Procedure:
-
Tissue Collection and Homogenization:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid.
-
-
Sample Clarification:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the analytes of interest.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Chromatographic Conditions:
-
-
Quantification:
-
Prepare a standard curve using known concentrations of dopamine, DOPAC, and HVA.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Analysis of Dopamine and Metabolites in Plasma by LC-MS/MS
This protocol details a highly sensitive method for the simultaneous quantification of dopamine and its metabolites in plasma samples.[4][5]
Materials and Reagents:
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Dopamine, DOPAC, and HVA standards
-
Internal Standard (IS) solution (e.g., deuterated dopamine)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add an appropriate amount of the internal standard solution.
-
Add 400 µL of acetonitrile containing 1% formic acid for protein precipitation.[4]
-
Vortex the mixture for 2 minutes.
-
-
Sample Clarification:
-
Centrifuge at 13,000 x g for 10 minutes.
-
-
Dilution:
-
Transfer 300 µL of the supernatant to a new tube and dilute with 300 µL of 0.1% aqueous formic acid.[4]
-
-
LC-MS/MS Analysis:
-
Inject the diluted sample into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 or HILIC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for dopamine, DOPAC, HVA, and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentrations of the analytes in the plasma samples from the calibration curve.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers engaged in the study of Etilevodopa and its effects on the dopaminergic system. The choice between HPLC-ECD and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating a deeper understanding of Etilevodopa's therapeutic potential.
References
- 1. Pharmacokinetic and pharmacodynamic studies of L-dopa in rats. II. Effect of L-dopa on dopamine and dopamine metabolite concentration in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered pharmacokinetics of L-dopa metabolism in rat striatum deprived of dopaminergic innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etilevodopa Hydrochloride in Cell Culture Models for Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa hydrochloride is the ethyl ester of Levodopa (B1675098) (L-DOPA), a cornerstone in the treatment of Parkinson's disease. As a prodrug, Etilevodopa is designed for improved solubility and is rapidly hydrolyzed to L-DOPA in vivo.[1][2] In the context of in vitro neurotoxicity studies, it is crucial to recognize that the observed cytotoxic effects are attributable to its active metabolite, L-DOPA. The neurotoxicity of L-DOPA in cell culture is a subject of ongoing research, with proposed mechanisms often involving oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound in cell culture to investigate the neurotoxic potential of L-DOPA. Detailed protocols for key experiments are provided to guide researchers in assessing cytotoxicity, oxidative stress, mitochondrial health, and apoptosis in neuronal cell models.
Data Presentation: Quantitative Effects of L-DOPA in Neuronal Cell Culture
The following tables summarize quantitative data from published studies on the effects of L-DOPA on various neuronal cell lines. These data serve as a reference for expected outcomes when using this compound, which will convert to L-DOPA in culture.
Table 1: Cytotoxicity of L-DOPA in Neuronal Cell Lines
| Cell Line | L-DOPA Concentration (µM) | Exposure Time (hours) | Assay | Observed Effect | Reference |
| SH-SY5Y | 5-320 | 24 | Trypan Blue Exclusion | Dose-dependent decrease in cell viability.[6] | [6] |
| SH-SY5Y | 50, 500 | 72 | Cell Count | Reduction in cell number.[7] | [7] |
| PC12 | 200 | 48 | TH-positive neuron count | Number of dopaminergic neurons reduced to 69.7% of control.[8] | [8] |
| Primary Striatal Neurons | 30-300 | 6-24 | Cell Death Assay | Dose- and time-dependent cell death.[9] | [9] |
Table 2: L-DOPA-Induced Oxidative Stress Markers
| Cell Line | L-DOPA Concentration (µM) | Exposure Time (hours) | Marker | Observed Effect | Reference |
| SH-SY5Y | Not specified | Not specified | Reactive Oxygen Species (ROS) | Dose-dependent increase in intracellular ROS.[10] | [10] |
| PC12 | 250 | 21 | Ascorbate & α-Tocopherol Levels | Attenuated cellular concentrations of antioxidants.[11] | [11] |
| SH-SY5Y | 50, 500 | 24 | Glutathione (GSH) Levels | Reduction in cellular GSH levels.[7] | [7] |
| Primary Mesencephalic Neurons | 200 | 48 | Glutathione (GSH) Levels | GSH levels rose to 125.2% of control values, suggesting a complex response.[8] | [8] |
Table 3: L-DOPA-Induced Mitochondrial Dysfunction
| Cell Line | L-DOPA Concentration (µM) | Exposure Time (hours) | Parameter | Observed Effect | Reference |
| SH-SY5Y | Not specified | Not specified | Mitochondrial Morphology | Deleterious changes to mitochondrial morphology.[5] | [5] |
| LUHMES | 200 | Not specified | Mitochondrial Membrane Potential | Depolarization of the mitochondrial membrane.[4] | [4] |
| LUHMES | Not specified | Not specified | Intracellular ATP Levels | Dose-dependent reduction in ATP levels.[4] | [4] |
Table 4: L-DOPA-Induced Apoptosis
| Cell Line | L-DOPA Concentration (µM) | Exposure Time (hours) | Assay | Observed Effect | Reference |
| SH-SY5Y | 0-250 | 24 | Hoechst Staining | Chromatin condensation indicative of apoptosis.[12] | [12] |
| SH-SY5Y | Not specified | 8 | Caspase-3 Activity | Increased Caspase-3 activity.[12] | [12] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (0.1N HCl in anhydrous isopropanol (B130326) and 10% Triton X)[12]
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare fresh solutions of this compound in culture medium at various concentrations.
-
Remove the old medium and treat the cells with the this compound solutions. Include a vehicle control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[12]
-
Remove the medium and add 100 µL of MTT solubilization solution to each well.[12]
-
Shake the plate for 1 hour at room temperature to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of 690 nm.[12]
Protocol 2: Detection of Apoptosis by Hoechst Staining
This protocol visualizes nuclear condensation, a hallmark of apoptosis.
Materials:
-
Cells cultured on glass coverslips or in 6-well plates
-
This compound
-
Hoechst 33342 trihydrochloride solution (10 µM)[12]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
After the incubation period, add Hoechst 33342 solution to the medium to a final concentration of 10 µM.[12]
-
Incubate for 10 minutes at 37°C.[12]
-
Wash the cells twice with PBS.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells from random fields.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the presence of intracellular ROS.
Materials:
-
Neuronal cells
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Towards the end of the treatment period, remove the medium and wash the cells with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses a fluorescent dye that accumulates in healthy mitochondria to assess MMP.
Materials:
-
Neuronal cells
-
This compound
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound.
-
At the end of the treatment, incubate the cells with JC-1 (5 µg/mL) or TMRE (100 nM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the neurotoxicity of this compound.
Caption: L-DOPA-induced neurotoxicity signaling cascade.
Conclusion
The provided application notes and protocols offer a framework for investigating the neurotoxic potential of this compound in cell culture models. By focusing on the effects of its active metabolite, L-DOPA, researchers can elucidate the mechanisms underlying its cytotoxicity, including the roles of oxidative stress, mitochondrial dysfunction, and apoptosis. The standardized protocols and data summaries will aid in the design of robust experiments and the interpretation of results in the field of neuropharmacology and drug development.
References
- 1. Portico [access.portico.org]
- 2. Etilevodopa - Wikipedia [en.wikipedia.org]
- 3. Levodopa neurotoxicity: experimental studies versus clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impairment of neuronal mitochondrial function by l-DOPA in the absence of oxygen-dependent auto-oxidation and oxidative cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-DOPA causes mitochondrial dysfunction in vitro: A novel mechanism of L-DOPA toxicity uncovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of conventional and sustained delivery of levodopa on SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic and protective effects of L-dopa on mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential neurotoxicity induced by L-DOPA and dopamine in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of oxidative stress induced by L-dopa on endogenous antioxidants in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levodopa Activates Apoptosis Signaling Kinase 1 (ASK1) and Promotes Apoptosis in a Neuronal Model: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Etilevodopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilevodopa (B1671700), the ethyl ester of 3-hydroxy-L-tyrosine (L-DOPA), is a prodrug developed to improve the delivery of L-DOPA, the primary treatment for Parkinson's disease.[1][2] Its increased solubility and faster absorption compared to L-DOPA offer potential advantages in managing motor fluctuations in patients.[3][4][5] This document provides detailed protocols for the synthesis of Etilevodopa from L-DOPA and ethanol (B145695), based on established chemical methods.
Synthesis Overview
The primary method for synthesizing Etilevodopa is the direct esterification of L-DOPA with ethanol in the presence of an acid catalyst. The two most common catalysts employed for this reaction are hydrogen chloride (HCl) gas and thionyl chloride (SOCl₂).[1][6][7] Both methods yield Etilevodopa hydrochloride, which is then typically neutralized to obtain the free base.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthesis protocols for Etilevodopa.
| Parameter | Method 1: HCl Gas Catalysis | Method 2: Thionyl Chloride Catalysis |
| Starting Material | L-DOPA | L-DOPA |
| Reagents | Absolute Ethanol, HCl gas | Ethanol, Thionyl Chloride |
| Catalyst Equivalents | 1.75 - 2 equivalents of HCl gas | Not explicitly stated |
| Reaction Time | 3 hours at reflux | 2.5 hours at 40°C |
| Overall Yield | 72% | 81-83% (crude) |
| Product Purity | > 95% (crystalline free base) | > 97% (after purification) |
| Key Antioxidants | Butylated hydroxytoluene (BHT) | Ascorbic acid, BHT, Sodium metabisulfite |
Experimental Protocols
Protocol 1: Synthesis of Etilevodopa via HCl Gas Catalysis
This protocol is based on the esterification of L-DOPA with ethanol using dry hydrogen chloride gas as a catalyst.[6][8]
Materials:
-
L-DOPA (1 equivalent)
-
Absolute Ethanol (17 equivalents)
-
Dry Hydrogen Chloride (HCl) gas (2 equivalents)
-
5N Sodium Hydroxide (NaOH) solution
-
Sodium Metabisulfite
-
Ethyl Acetate (B1210297)
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Reaction Setup: In a suitable reactor, suspend L-DOPA in absolute ethanol.
-
Acidification: Cool the suspension to approximately 15°C and bubble dry HCl gas into the mixture while maintaining the temperature below 25°C.
-
Esterification: Heat the reaction mixture to reflux (approximately 79°C) and maintain for 3 hours.
-
Solvent Removal: Cool the mixture and concentrate it under vacuum to remove a significant portion of the ethanol.
-
Azeotropic Distillation: Add toluene to the residue and continue distillation under vacuum to remove residual ethanol and water.
-
Neutralization: Dissolve the resulting crude this compound in water containing an antioxidant like sodium metabisulfite. Adjust the pH to 6.8-7.0 with a 5N NaOH solution to precipitate the Etilevodopa free base.
-
Extraction and Crystallization: Extract the free base with a suitable solvent like ethyl acetate containing BHT.
-
Purification: Recrystallize the crude product from ethyl acetate to obtain pure, crystalline Etilevodopa.
-
Drying: Dry the final product under vacuum until a constant weight is achieved.
Protocol 2: Synthesis of Etilevodopa using Thionyl Chloride
This protocol utilizes thionyl chloride to generate the acid catalyst in situ for the esterification reaction.[6][7][9]
Materials:
-
L-DOPA
-
Ethanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Antioxidants (e.g., ascorbic acid, BHT)
-
Base for pH adjustment (e.g., sodium bicarbonate)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend L-DOPA in ethanol.
-
Catalyst Addition: Under cooling (ice bath), slowly add thionyl chloride to the ethanol suspension.
-
Esterification: Heat the reaction mixture to 40°C and maintain for 2.5 hours.
-
Concentration: Concentrate the reaction mixture under vacuum to remove excess ethanol and obtain the crude this compound.
-
Precipitation: Add anhydrous diethyl ether to the concentrated residue and cool to induce precipitation of the crude product.
-
Filtration: Filter the precipitate and wash with cold diethyl ether.
-
Purification (Neutralization and Extraction): Dissolve the crude hydrochloride salt in water containing an antioxidant. Neutralize the solution with a suitable base to a pH of 6.0-7.0. Extract the Etilevodopa free base into an organic solvent like ethyl acetate.
-
Final Crystallization: Concentrate the organic extract and crystallize the Etilevodopa free base.
-
Drying: Dry the purified product under vacuum.
Visualizations
Synthesis of Etilevodopa
Caption: Chemical synthesis of Etilevodopa from L-DOPA and ethanol.
Experimental Workflow for Etilevodopa Synthesis and Purification
Caption: General workflow for the synthesis and purification of Etilevodopa.
Mechanism of Action: Etilevodopa as a Prodrug
Caption: Conversion of Etilevodopa to Dopamine in the body.
References
- 1. Portico [access.portico.org]
- 2. Etilevodopa - Wikipedia [en.wikipedia.org]
- 3. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US6218566B1 - Process for manufacturing of L-DOPA ethyl ester - Google Patents [patents.google.com]
- 7. US5354885A - Process for preparing ethyl ester of L-DOPA - Google Patents [patents.google.com]
- 8. US20030135065A1 - Process for the production of L-DOPA ethyl ester - Google Patents [patents.google.com]
- 9. CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the stability of Etilevodopa hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with Etilevodopa hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in solution. | Hydrolysis: Etilevodopa is an ester prodrug of Levodopa and is susceptible to hydrolysis, especially at neutral to alkaline pH. | Adjust the pH of the solution to a more acidic range (e.g., pH 4-5). A patent suggests maximal stability of L-DOPA ethyl ester at pH 4.0.[1] Prepare fresh solutions immediately before use. |
| Discoloration of the solution (e.g., turning pink, brown, or black). | Oxidation: The catechol group in the Levodopa moiety (formed upon hydrolysis) is highly susceptible to oxidation, leading to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), light, and higher pH. | - Prepare solutions in deoxygenated water (e.g., by sparging with nitrogen).- Work under an inert atmosphere (e.g., in a glove box).- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Consider adding an antioxidant such as sodium metabisulfite (B1197395) or ascorbic acid to the formulation.[1] |
| Precipitation in the solution. | Solubility Issues: While this compound has higher aqueous solubility than Levodopa, its solubility can be affected by pH and the presence of other ions. | - Ensure the pH of the solution is within the optimal range for solubility.- For Levodopa, solubility is higher in acidic conditions.- Confirm the concentration is not exceeding the solubility limit under the specific experimental conditions. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Ongoing Degradation: The compound may be degrading during the analytical run or while sitting in the autosampler. | - Use a stability-indicating HPLC method.- Keep sample vials in a cooled autosampler (e.g., 4°C).- Minimize the time between sample preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The primary degradation pathways for this compound in aqueous solutions are believed to be:
-
Hydrolysis: As an ethyl ester of Levodopa, Etilevodopa is susceptible to hydrolysis at the ester linkage to form Levodopa and ethanol. This is the intended conversion pathway in vivo.[2]
-
Oxidation: The catechol moiety of the parent compound and its primary hydrolytic degradation product, Levodopa, is prone to oxidation. This can lead to the formation of quinones and subsequently more complex, often colored, polymeric species. The use of antioxidants in formulations suggests this is a known stability concern.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor influencing the stability of this compound. Acidic conditions (e.g., pH 4-5) are generally recommended to minimize hydrolysis of the ester and reduce the rate of oxidation of the catechol group. A patent for L-DOPA ethyl ester suggests maximal stability at pH 4.0.[1] Alkaline conditions will accelerate both hydrolysis and oxidation.
Q3: What is the recommended way to prepare and store a stock solution of this compound?
A3: For short-term use, it is best to prepare solutions fresh. If a stock solution must be prepared, it should be dissolved in a suitable acidic buffer (e.g., pH 4-5) and stored at low temperatures. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C, protected from light and under a nitrogen atmosphere to minimize degradation.
Q4: Are there any recommended excipients to improve the stability of this compound in an aqueous formulation?
A4: Yes, the following types of excipients can be considered:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as sodium metabisulfite or ascorbic acid can be included in the formulation.[1]
-
Buffering Agents: To maintain an optimal pH, buffering agents that can hold the pH in the acidic range (e.g., citrate (B86180) or acetate (B1210297) buffers) are recommended.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. Such a method should be able to separate the intact this compound from its potential degradation products, including Levodopa and any oxidative byproducts. The method should be validated according to ICH guidelines. Several HPLC methods have been developed for the analysis of Levodopa and related compounds, which can be adapted for Etilevodopa.[3][4][5][6][7]
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be generated during a forced degradation study.
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| 0.1 M HCl | 24 hours | 15% | Levodopa |
| 0.1 M NaOH | 2 hours | 85% | Levodopa, Oxidative Products |
| 3% H₂O₂ | 8 hours | 60% | Oxidative Products |
| Heat (60°C) | 48 hours | 25% | Levodopa |
| Light (ICH Photostability) | 7 days | 10% | Oxidative Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a suitable buffer).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with an appropriate amount of NaOH, and dilute to the working concentration for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation. Neutralize the samples with an appropriate amount of HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours). Dilute the samples for HPLC analysis.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C). Withdraw samples at various time points (e.g., 24, 48, 72 hours) and analyze by HPLC.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. An example of starting conditions, based on methods for Levodopa, would be a C18 column with a mobile phase of phosphate buffer (pH ~2.5-3.0) and methanol or acetonitrile in an isocratic or gradient elution.[3][7] Detection is typically performed at around 280 nm.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Method Development:
-
Column Selection: Start with a C18 column.
-
Mobile Phase Selection: A common mobile phase for related compounds is a mixture of an acidic buffer (e.g., phosphate or formate (B1220265) buffer, pH 2.5-3.5) and an organic modifier (acetonitrile or methanol).
-
Detection Wavelength: Determine the optimal wavelength for detection of this compound and its degradation products using a PDA detector (typically around 280 nm).
-
Optimization: Optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve good resolution between the parent drug and all degradation peaks.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve the main peak from all degradation products and any placebo components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by spiking a placebo with known amounts of the drug.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unstable Etilevodopa solutions.
References
- 1. US6376545B1 - Dispersible compositions containing L-DOPA ethyl ester - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Etilevodopa Formulation for Enhanced Levodopa Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Levodopa (B1675098) and Etilevodopa formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental work in overcoming the poor solubility of Levodopa.
Frequently Asked Questions (FAQs)
Q1: What is Etilevodopa and how does it improve upon Levodopa?
A1: Etilevodopa is an ethyl ester prodrug of Levodopa.[1][2] A prodrug is an inactive compound that is converted into an active drug in the body. In this case, Etilevodopa is designed to address the poor solubility of Levodopa.[3] After administration, Etilevodopa is rapidly hydrolyzed by esterases, primarily in the gastrointestinal tract and blood, to yield Levodopa and ethanol.[1][4] This formulation strategy enhances solubility, leading to potentially faster absorption and more reliable bioavailability compared to standard Levodopa formulations.[5]
Q2: What is the primary mechanism by which Etilevodopa enhances the delivery of Levodopa?
A2: The primary mechanism is the esterification of Levodopa's carboxylic acid group to form Etilevodopa. This modification significantly increases the aqueous solubility of the compound.[1][6] Once ingested, the highly soluble Etilevodopa dissolves more readily in the gastrointestinal fluids, bypassing the dissolution rate-limiting step that can hinder the absorption of Levodopa.[5] Subsequently, ubiquitous esterase enzymes efficiently convert Etilevodopa back into Levodopa, which can then be absorbed and cross the blood-brain barrier to exert its therapeutic effect.[1][4]
Q3: What are the key stability concerns when working with Levodopa solutions?
A3: Levodopa in solution is susceptible to degradation, particularly through oxidation, which can be accelerated by exposure to light, and alkaline pH.[3][7] This degradation can result in a discoloration of the solution, often turning brownish-black.[8] To mitigate this, it is recommended to prepare Levodopa solutions fresh for each experiment, protect them from light, and consider the use of antioxidants such as ascorbic acid.[9][10] Refrigeration or freezing can also prolong the stability of Levodopa solutions.[3][9]
Q4: Can I use heat to dissolve Levodopa or Etilevodopa?
A4: Gentle warming can be used to aid the dissolution of both Levodopa and Etilevodopa.[11] For Etilevodopa hydrochloride, sonication is also recommended to facilitate dissolution.[1] However, prolonged exposure to high temperatures should be avoided as it may degrade the compounds.[11] For Levodopa, which is particularly sensitive to oxidation, it is crucial to minimize heat exposure.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Levodopa and Etilevodopa formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete dissolution of Levodopa in aqueous buffer. | Levodopa has low aqueous solubility (approx. 1.65-3.3 mg/mL).[7][12] The pH of the buffer may not be optimal for dissolution. | Lower the pH of the aqueous buffer to below 3.0; Levodopa's solubility increases in acidic conditions.[13] Prepare a stock solution in a small volume of dilute acid (e.g., 0.1 M HCl) before diluting with your experimental buffer.[7] Consider using a co-solvent system if compatible with your experimental design.[11] |
| Precipitation occurs when adding a concentrated stock solution to an aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The solvent from the stock solution (e.g., DMSO) can cause the compound to precipitate out when diluted in an aqueous medium. | Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid dispersion.[11] Prepare a more dilute stock solution to minimize the solvent shock effect. Ensure the final concentration of any organic solvent is low (typically <1%).[11] |
| Levodopa solution changes color during the experiment. | Levodopa is oxidizing. This can be accelerated by exposure to light, air, and neutral to alkaline pH.[3][7] | Prepare solutions fresh and use them promptly. Protect solutions from light by using amber vials or covering containers with aluminum foil.[9][10] Add an antioxidant like ascorbic acid to the solution to inhibit oxidation.[9][10] Store stock solutions at low temperatures (refrigerated or frozen).[3][9] |
| High variability in experimental results between batches of Levodopa solution. | Inconsistent preparation of Levodopa solutions. Degradation of the compound in older solutions. | Standardize the solution preparation protocol, including the source and purity of the compound, solvent, pH, and use of any stabilizing agents. Always prepare fresh solutions for critical experiments or establish and validate a storage protocol.[3][9] |
| Difficulty in achieving a high concentration of Etilevodopa in solution. | Although more soluble than Levodopa, Etilevodopa may still have solubility limits at very high concentrations. | Use sonication to aid dissolution.[1] Prepare the solution in a suitable buffer such as PBS.[1] If using water, be aware that the pH may affect solubility. |
Quantitative Data
The following table summarizes the aqueous solubility of Levodopa and Etilevodopa.
| Compound | Solvent | Solubility | Reference(s) |
| Levodopa | Water | ~1.65 mg/mL (66 mg in 40 mL) | [4][7][14] |
| Levodopa | Water | ~3.3 mg/mL | [12] |
| Levodopa | pH 1.5 acid solution | ~12 mg/mL | [13] |
| This compound | PBS | 25 mg/mL | [1] |
| This compound | Water | 125 mg/mL | [6] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic aqueous solubility of a compound.
Materials:
-
Levodopa or Etilevodopa powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled or deionized water
-
Calibrated analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of the test compound (Levodopa or Etilevodopa) to a vial. The excess solid should be visible to ensure saturation.
-
Add a known volume of the desired aqueous solvent (e.g., 1 mL of PBS or water) to the vial.
-
Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of the compound in mg/mL or mM.
Protocol 2: Preparation of a Levodopa Formulation for In Vitro Experiments
This protocol describes the preparation of a Levodopa solution, including measures to enhance its stability.
Materials:
-
Levodopa powder
-
0.1 M Hydrochloric acid (HCl)
-
Ascorbic acid
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Sterile, amber-colored volumetric flasks and vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of Levodopa powder.
-
For enhanced solubility, first, dissolve the Levodopa powder in a small volume of 0.1 M HCl.
-
If stability is a concern, add ascorbic acid to the solution (a common concentration is 0.1-0.2% w/v).
-
Once the Levodopa is fully dissolved, slowly add the experimental buffer to reach the final desired volume and concentration.
-
Mix the solution thoroughly using a magnetic stirrer.
-
Use the solution immediately for your experiment. If short-term storage is necessary, protect the solution from light by storing it in an amber vial at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though stability under these conditions should be validated.[3][9]
Visualizations
Signaling and Metabolic Pathway
Caption: Etilevodopa enhances Levodopa delivery through improved solubility.
Experimental Workflow: Solubility Comparison
Caption: Workflow for comparing Levodopa and Etilevodopa aqueous solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. deepdyve.com [deepdyve.com]
- 4. Levodopa CAS#: 59-92-7 [m.chemicalbook.com]
- 5. Development of an in-situ forming implant system for levodopa and carbidopa for the treatment of parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Levodopa | 59-92-7 [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Preparation of a levodopa/carbidopa solution in ascorbic acid (citridopa) and chromatographic and electrochemical assessment of its stability over 24 hours] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. ajpaonline.com [ajpaonline.com]
Addressing motor fluctuations in Parkinson's disease with Etilevodopa
Etilevodopa (B1671700) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Etilevodopa in the context of addressing motor fluctuations in Parkinson's disease.
Frequently Asked Questions (FAQs)
Q1: What is Etilevodopa and its proposed mechanism of action for motor fluctuations in Parkinson's disease?
Etilevodopa (L-dopa ethyl ester) is a prodrug of levodopa (B1675098).[1] Its ethyl ester formulation increases its solubility in the gastrointestinal tract compared to standard levodopa.[2] The proposed mechanism is that its enhanced solubility allows for faster absorption and a more rapid conversion to levodopa, which in turn is converted to dopamine (B1211576) in the brain.[1][3] This was hypothesized to lead to a quicker onset of therapeutic effect ("On" time) and a reduction in motor fluctuations.[2][3]
Q2: What was the primary outcome of the major clinical trials investigating Etilevodopa for motor fluctuations?
Despite its theoretical pharmacokinetic advantages, a large, double-blind, randomized controlled trial found that etilevodopa-carbidopa did not demonstrate a statistically significant improvement in reducing the total daily "time to on" (TTON) compared to standard levodopa-carbidopa in patients with Parkinson's disease experiencing motor fluctuations.[2][4] There was also no significant difference in the reduction of response failures or "off" time between the two groups.[4]
Q3: What are the key pharmacokinetic differences between Etilevodopa and standard Levodopa?
Pharmacokinetic studies have shown that Etilevodopa is more readily dissolved in the stomach and passes to the duodenum where it is rapidly hydrolyzed to levodopa.[3] This results in a significantly shorter time to maximum plasma levodopa concentration (tmax) for Etilevodopa (approximately 30 minutes) compared to standard levodopa (approximately 54 minutes).[3] Consequently, the area under the curve (AUC) for plasma levodopa in the initial 45 minutes after administration is significantly greater with Etilevodopa.[3]
Q4: Was Etilevodopa found to be safe and well-tolerated?
Yes, clinical trials have shown that Etilevodopa, when administered with carbidopa, is well-tolerated and has a safety profile comparable to that of standard levodopa/carbidopa.[3]
Troubleshooting Guides
Issue 1: Lack of Observed Superior Efficacy of Etilevodopa Over Standard Levodopa in Reducing Motor Fluctuations.
-
Possible Cause: The primary reason, as indicated by major clinical trials, is that the pharmacokinetic advantages of Etilevodopa (faster absorption and higher initial plasma levodopa levels) may not directly translate into a clinically significant improvement in motor fluctuation control over standard levodopa.[2][4]
-
Troubleshooting Steps:
-
Re-evaluate Primary Endpoints: For ongoing or planned experiments, consider if "time to on" is the most relevant primary endpoint. Other measures of motor fluctuation severity and patient-reported outcomes could be explored.
-
Patient Population Sub-analysis: Analyze if specific subgroups of patients (e.g., based on gastric emptying time, specific genetic markers, or severity of motor fluctuations at baseline) might respond differently to Etilevodopa.
-
Formulation and Dosing Strategy: While the immediate-release formulation was tested, investigate if alternative formulations (e.g., controlled-release) or different dosing regimens of Etilevodopa could yield different results.
-
Issue 2: Variability in Patient Response to Etilevodopa.
-
Possible Cause: As with all levodopa-based therapies, individual patient metabolism, disease progression, and diet can influence drug response. Gastric emptying rates can also play a significant role in the absorption of levodopa prodrugs.
-
Troubleshooting Steps:
-
Monitor Gastric Emptying: In preclinical or clinical studies, assess gastric emptying times to determine if there is a correlation with the pharmacokinetic and pharmacodynamic responses to Etilevodopa.
-
Standardize Diet: Ensure a standardized, low-protein diet for subjects during experimental periods to minimize interference with levodopa absorption.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop PK/PD models to identify factors that contribute to response variability and to simulate alternative dosing strategies.
-
Quantitative Data Summary
Table 1: Key Efficacy Outcomes from a Randomized Controlled Trial of Etilevodopa vs. Levodopa. [2][4]
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | p-value |
| Mean Reduction in Total Daily "Time to On" (TTON) | 0.58 hours | 0.79 hours | .24 |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
| Mean Improvement in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not statistically significant |
Table 2: Pharmacokinetic Parameters of Etilevodopa vs. Levodopa. [3]
| Parameter | Etilevodopa Administration (mean) | Levodopa Administration (mean) |
| Time to Maximum Plasma Levodopa Concentration (tmax) | ~30 minutes | ~54 minutes |
| Plasma Levodopa AUC (0-45 minutes) | Significantly greater than Levodopa | - |
Experimental Protocols
Protocol 1: Double-Blind, Randomized, Comparative Clinical Trial for Efficacy and Safety of Etilevodopa. [2][4]
-
Objective: To determine the efficacy, safety, and tolerability of etilevodopa-carbidopa compared to levodopa-carbidopa in Parkinson's disease patients with motor fluctuations.
-
Study Design: A multicenter, double-blind, randomized, parallel-group comparative clinical trial.
-
Patient Population: 327 patients with Parkinson's disease experiencing at least 90 minutes of total daily "time to on" (TTON) latency after levodopa dosing.
-
Intervention:
-
Treatment Group: Oral etilevodopa-carbidopa for 18 weeks.
-
Control Group: Oral levodopa-carbidopa for 18 weeks.
-
-
Primary Outcome Measure: Change from baseline in total daily TTON, measured using patient home diaries.
-
Secondary Outcome Measures:
-
Change in total daily "off" time.
-
Percentage of response failures.
-
Incidence of troublesome dyskinesias.
-
-
Data Analysis: Comparison of the mean change from baseline in the primary and secondary outcome measures between the two groups using appropriate statistical tests (e.g., t-tests or non-parametric equivalents).
Visualizations
Caption: Etilevodopa metabolism from oral administration to therapeutic effect.
Caption: Workflow for a comparative clinical trial of Etilevodopa.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Motor Fluctuations in Patients with Parkinson’s Disease Using Wearable Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etilevodopa for Managing "Delayed On" Phenomena in Levodopa Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etilevodopa (B1671700) to manage the "delayed on" phenomenon associated with standard levodopa (B1675098) therapy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Etilevodopa and how does it differ from standard levodopa?
A1: Etilevodopa is the ethyl ester prodrug of levodopa.[1] Its primary advantage lies in its increased solubility compared to standard levodopa.[2][3] This enhanced solubility allows for more rapid absorption from the gastrointestinal tract, which can lead to a faster onset of therapeutic effects and a reduction in "delayed on" periods.[3][4][5]
Q2: What is the proposed mechanism of action for Etilevodopa in overcoming the "delayed on" phenomenon?
A2: The "delayed on" phenomenon with oral levodopa is often attributed to delayed gastric emptying and poor solubility in the stomach.[2][3] Etilevodopa's higher solubility allows it to dissolve more readily and pass through the stomach to the duodenum, where it is rapidly hydrolyzed by esterases into levodopa.[2][4][5] This results in a quicker achievement of therapeutic plasma levodopa concentrations.[3]
Q3: What are the key pharmacokinetic differences between Etilevodopa and standard levodopa?
A3: Clinical studies have shown that Etilevodopa administration leads to a significantly shorter time to maximum plasma concentration (Tmax) for levodopa compared to standard levodopa tablets.[3] This translates to a more rapid onset of action. While the maximum concentration (Cmax) can be higher with Etilevodopa, the overall safety profile has been found to be comparable to standard levodopa/carbidopa.[2][3]
Q4: In what experimental models has Etilevodopa been evaluated?
A4: Etilevodopa has been assessed in both preclinical and clinical settings. Preclinical studies have utilized rat models of Parkinson's disease, including those with 6-hydroxydopamine (6-OHDA)-induced nigral lesions, to examine its effects on striatal dopamine (B1211576) levels and motor function.[1] Clinical trials have been conducted in Parkinson's disease patients experiencing motor fluctuations like "delayed-on" and "no-on" phenomena.[1][3]
Q5: Is Etilevodopa commercially available for research purposes?
A5: Yes, Etilevodopa and its hydrochloride salt are available from various chemical suppliers for research use only.[4][5] It is important to source the compound from a reputable supplier and obtain the relevant safety data sheets (SDS) before use.
Data Presentation
Table 1: Comparative Efficacy of Oral Etilevodopa vs. Crushed Levodopa/Carbidopa in Patients with "Delayed On" Phenomena
| Parameter | Etilevodopa | Crushed Levodopa + Carbidopa |
| Mean Time to "On" (minutes) | 31.5 ± 14.6 | 45.3 ± 29.9 |
| Mean "On" Duration (minutes) | 448 ± 133 | 406 ± 194 |
| Plasma Levodopa Levels (ng/ml/mg) | 29.7 ± 15.3 | 21.9 ± 8.5 |
| Data from a randomized, double-blind, crossover clinical study in 11 patients with idiopathic Parkinson's disease and response fluctuations.[1] |
Table 2: Pharmacokinetic Parameters of Levodopa after Administration of Etilevodopa vs. Standard Levodopa/Carbidopa
| Parameter | Etilevodopa (Swallowed Tablets) | Standard Levodopa/Carbidopa Tablets |
| Mean Levodopa Tmax (minutes) | ~30 | 54 |
| Mean Levodopa Cmax (µg/mL) | 2.3 - 2.7 (Significantly greater than Levodopa) | In range of 2.3 - 2.7 |
| Levodopa AUC (0-45 min) | Significantly greater than Levodopa | - |
| Levodopa AUC (0-1 hour) | Significantly greater than Levodopa | - |
| Levodopa AUC (0-2 hours) | Significantly greater than Levodopa | - |
| Data from an open-label, randomized, four-way crossover study in 29 patients with Parkinson's disease and response fluctuations.[3] |
Experimental Protocols
Key Experiment: Induction of a 6-OHDA Lesion Rat Model of Parkinson's Disease for Levodopa Response Studies
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model Parkinson's disease and study the effects of dopaminergic therapies.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Secure the animal in a stereotaxic frame.
-
6-OHDA Injection:
-
Inject a solution of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of one hemisphere.
-
A common coordinate for the MFB is approximately -4.4 mm anterior-posterior, ±1.2 mm medial-lateral from bregma, and -7.8 mm ventral from the dura. These coordinates should be optimized for the specific rat strain and age.
-
The 6-OHDA solution is typically prepared in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Infuse the 6-OHDA solution slowly (e.g., 1 µl/min) to minimize tissue damage.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.
-
Lesion Confirmation: After a recovery period of at least 2-3 weeks, confirm the extent of the dopaminergic lesion. This can be done behaviorally (e.g., apomorphine- or amphetamine-induced rotation test) or histologically (e.g., tyrosine hydroxylase immunohistochemistry).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in "time to on" in animal models | - Inconsistent drug administration (oral gavage technique).- Variable gastric emptying rates.- Degradation of Levodopa/Etilevodopa solution. | - Ensure consistent and proper oral gavage technique to deliver the full dose to the stomach.- Administer Etilevodopa in a fasted state to minimize the influence of food on gastric emptying.- Prepare Levodopa/Etilevodopa solutions fresh daily and protect them from light and oxidation. |
| No significant difference observed between Etilevodopa and standard Levodopa | - Insufficiently powered study (too few animals).- The "delayed on" model is not robust.- The dose of Etilevodopa is not optimized. | - Perform a power analysis to determine the appropriate number of animals per group.- Ensure the experimental model consistently produces a "delayed on" phenotype before testing interventions.- Conduct a dose-response study to identify the optimal dose of Etilevodopa in your model. |
| Precipitation of Etilevodopa in solution | - Incorrect solvent or pH.- Low temperature. | - Etilevodopa hydrochloride has good water solubility.[4] Ensure the pH of the vehicle is appropriate.- If using a suspension, ensure it is well-homogenized before each administration. Gentle warming may aid dissolution. |
| Unexpected adverse effects in animals | - Dose is too high.- Interaction with other administered compounds. | - Reduce the dose of Etilevodopa.- Review all administered compounds for potential drug-drug interactions. |
Mandatory Visualizations
Caption: Etilevodopa Metabolism and Action Pathway.
Caption: 6-OHDA Rat Model Experimental Workflow.
Caption: Troubleshooting High Variability.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Etilevodopa/Carbidopa Dosage for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Etilevodopa (B1671700) in combination with Carbidopa (B1219) to enhance therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic advantage of Etilevodopa over standard Levodopa (B1675098)?
Etilevodopa, a highly soluble prodrug of Levodopa, is designed to overcome issues of delayed onset of action ("delayed on") and dose failures that can occur with standard Levodopa due to poor solubility and stagnation in the stomach.[1] When ingested, Etilevodopa dissolves more readily in the stomach and passes to the duodenum, where it is rapidly hydrolyzed by local esterases and absorbed as Levodopa.[1] This mechanism is intended to provide a faster and more consistent delivery of Levodopa to the bloodstream.
Q2: How does the administration of Etilevodopa/Carbidopa impact Levodopa plasma levels compared to standard Levodopa/Carbidopa?
Studies have shown that Etilevodopa/Carbidopa formulations can lead to a significantly shorter time to reach maximum plasma concentration (tmax) of Levodopa compared to standard Levodopa/Carbidopa tablets.[1] For instance, the mean tmax for Levodopa following Etilevodopa administration was approximately 30 minutes, compared to 54 minutes with standard Levodopa treatment.[1] Additionally, the area under the curve (AUC) for Levodopa in the initial hours after administration is significantly greater with Etilevodopa, indicating more rapid absorption.[1]
Q3: What is the role of Carbidopa in the Etilevodopa/Carbidopa formulation?
Carbidopa is a dopa decarboxylase inhibitor that does not cross the blood-brain barrier.[2][3] Its primary function is to prevent the peripheral conversion of Levodopa to dopamine (B1211576).[4][5] By inhibiting this peripheral metabolism, Carbidopa increases the bioavailability of Levodopa that can cross the blood-brain barrier and be converted to dopamine in the central nervous system.[3] This allows for lower doses of Levodopa to be administered, which helps to minimize peripheral side effects such as nausea and vomiting.[6] An adequate daily dose of Carbidopa (generally 70-100 mg) is necessary to effectively inhibit peripheral dopa decarboxylase.[7]
Q4: Despite its pharmacokinetic advantages, have clinical trials consistently shown superior efficacy of Etilevodopa/Carbidopa over Levodopa/Carbidopa?
While the pharmacokinetic profile of Etilevodopa is theoretically advantageous, clinical trials have not consistently demonstrated superior efficacy in improving motor fluctuations.[8] For example, a double-blind, randomized clinical trial found no significant difference in the reduction of "time to on" (TTON) or response failures between Etilevodopa/Carbidopa and Levodopa/Carbidopa groups.[8] Total daily "off" time improved in both groups without a significant difference between them.[8][9]
Q5: What are the common side effects associated with Etilevodopa/Carbidopa therapy?
The safety profile of Etilevodopa/Carbidopa is comparable to that of Levodopa/Carbidopa.[1] Common side effects can include dizziness, loss of appetite, diarrhea, dry mouth, confusion, nervousness, and headaches.[10] More serious side effects may include unusual or uncontrolled movements (dyskinesia), hallucinations, and impulse control disorders.[11][12]
Troubleshooting Guide
Issue 1: "Delayed On" or No Response to Etilevodopa/Carbidopa Dosage
-
Potential Cause: Delayed gastric emptying or issues with intestinal absorption can still affect the prodrug's conversion and absorption, even with its enhanced solubility.[13] Gastrointestinal barriers can alter Levodopa pharmacokinetics, leading to unpredictable responses.[13]
-
Troubleshooting Steps:
-
Assess Gastric Emptying: Evaluate factors that may influence gastric emptying, such as concomitant medications or underlying conditions.
-
Dietary Considerations: High-protein meals can interfere with Levodopa absorption.[14] Administering the dose 30 minutes before meals may improve absorption.[11]
-
Evaluate Intestinal Health: Conditions like small intestinal bacterial overgrowth (SIBO) can impact drug absorption.[13]
-
Formulation Check: Ensure the integrity of the tablets. In some studies, dissolving Etilevodopa/Carbidopa tablets in water or using an oral solution was explored, which could be a strategy if tablet dissolution is a concern.[1]
-
Issue 2: High Variability in Motor Response and "Wearing-Off" Phenomena
-
Potential Cause: The short plasma half-life of Levodopa is a primary driver of motor fluctuations.[15] Even with the faster absorption of Etilevodopa, the subsequent decline in plasma levels can lead to the re-emergence of motor symptoms ("wearing-off").
-
Troubleshooting Steps:
-
Dose Fractionation: Increasing the frequency of smaller doses throughout the day may help maintain more stable plasma Levodopa levels.[16]
-
Consider Adjunctive Therapies: The addition of a COMT inhibitor (like Entacapone) or an MAO-B inhibitor can prolong the effect of Levodopa by reducing its metabolism.[17][18]
-
Evaluate Carbidopa Dosage: Insufficient Carbidopa dosage can lead to increased peripheral Levodopa metabolism and reduced efficacy. A minimum of 70-100 mg of Carbidopa per day is recommended.[7] Increasing the Carbidopa dose in combination with Levodopa and Entacapone (B1671355) has been shown to improve "off" times.[19]
-
Issue 3: Presence of Peak-Dose Dyskinesias
-
Potential Cause: Dyskinesias are often associated with high peak plasma concentrations of Levodopa.[11] The rapid absorption and higher Cmax of Levodopa from Etilevodopa could potentially exacerbate this issue.
-
Troubleshooting Steps:
-
Dose Reduction: Carefully reducing the individual dose of Etilevodopa may lower the peak plasma concentration and alleviate dyskinesias.
-
Dose Fractionation: Administering smaller, more frequent doses can help to smooth out plasma Levodopa levels, avoiding sharp peaks.
-
Combination with Extended-Release Formulations: In some cases, combining immediate-release and controlled-release Levodopa products can provide a more stable therapeutic effect.[14][20]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Levodopa following Administration of Etilevodopa/Carbidopa vs. Levodopa/Carbidopa
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Mean Levodopa tmax (minutes) | ~30[1] | 54[1] |
| Mean Levodopa Cmax (µg/mL) | 2.3 - 2.7 (Significantly greater than Levodopa tablets)[1] | Within a similar range, but lower than Etilevodopa[1] |
| Levodopa AUC (0-1 hour) | Significantly greater than Levodopa tablets[1] | Baseline |
| Levodopa AUC (0-2 hours) | Significantly greater than Levodopa tablets[1] | Baseline |
Table 2: Clinical Efficacy Outcomes from a Comparative Trial
| Outcome Measure | Etilevodopa/Carbidopa Group | Levodopa/Carbidopa Group | P-value |
| Reduction in Mean Total Daily TTON (hours) | 0.58[8] | 0.79[8] | .24[8] |
| Reduction in Response Failures (%) | -6.82[8] | -4.69[8] | .20[8] |
| Improvement in Total Daily "Off" Time (hours) | -0.85[8] | -0.87[8] | Not specified |
Experimental Protocols
Protocol 1: Assessment of Levodopa Pharmacokinetics
-
Study Design: An open-label, randomized, crossover study is recommended to compare different formulations.
-
Subject Population: Patients with Parkinson's disease experiencing motor fluctuations.
-
Drug Administration: Single doses of the different formulations (e.g., swallowed Etilevodopa/Carbidopa tablets, dissolved Etilevodopa/Carbidopa tablets, standard Levodopa/Carbidopa tablets) are administered after an overnight fast.
-
Blood Sampling: Blood samples are drawn at baseline (pre-dose) and at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-administration.[1]
-
Bioanalysis: Plasma concentrations of Levodopa, Etilevodopa, and Carbidopa are measured using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[1]
Protocol 2: Evaluation of Clinical Efficacy
-
Study Design: A double-blind, randomized, comparative clinical trial.
-
Subject Population: Patients with Parkinson's disease experiencing a specified amount of "off" time or "delayed on" as documented by home diaries.[8]
-
Intervention: Treatment with either Etilevodopa/Carbidopa or standard Levodopa/Carbidopa for a specified period (e.g., 18 weeks).[8]
-
Efficacy Assessment:
-
Patient Diaries: Patients complete home diaries to record their motor status (e.g., "on," "off," "on with troublesome dyskinesia") at regular intervals (e.g., every 30 minutes) throughout the day.[21]
-
Standardized Rating Scales: The Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor examination section (Part III), is used to assess motor symptom severity at baseline and follow-up visits.[11]
-
-
Outcome Measures: The primary outcome is typically the change from baseline in total daily "off" time or "time to on".[8] Secondary outcomes can include changes in UPDRS scores, frequency of response failures, and incidence of dyskinesias.[8][21]
Visualizations
Caption: Metabolic pathway of Etilevodopa with Carbidopa.
Caption: Workflow for a comparative clinical trial.
Caption: Troubleshooting logic for suboptimal response.
References
- 1. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbidopa - Wikipedia [en.wikipedia.org]
- 4. Population pharmacokinetics of levodopa in subjects with advanced Parkinson's disease: levodopa-carbidopa intestinal gel infusion vs. oral tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 6. Carbidopa/Levodopa: Side Effects, Dosages, & FAQs | APDA [apdaparkinson.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 11. droracle.ai [droracle.ai]
- 12. Carbidopa/Levodopa: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Gastrointestinal barriers to levodopa transport and absorption in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and pharmacodynamics of levodopa in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing levodopa therapy for Parkinson’s disease with levodopa/carbidopa/entacapone: implications from a clinical and patient perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of levodopa/carbidopa cotherapies for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Increased dose of carbidopa with levodopa and entacapone improves “off” time in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Controlled-release carbidopa-levodopa (Sinemet) in combination with standard Sinemet in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting Etilevodopa precipitation in phosphate-buffered saline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Etilevodopa in phosphate-buffered saline (PBS). The following information is designed to help you understand the potential causes of precipitation and provide solutions to ensure the successful use of Etilevodopa in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Etilevodopa precipitating in PBS?
A1: Precipitation of Etilevodopa in PBS can occur due to several factors:
-
Interaction with Phosphate (B84403) Ions: The catechol group in the Etilevodopa structure can interact with phosphate ions in the buffer, potentially forming less soluble complexes.[3]
-
Oxidation: The catechol moiety of Etilevodopa is susceptible to oxidation, especially in neutral to alkaline solutions exposed to air.[4] Oxidation products can be colored and may have lower solubility, leading to precipitation.
-
Concentration Exceeding Solubility Limit: The concentration of Etilevodopa being used may simply be higher than its solubility limit in PBS at the experimental temperature.
-
Hydrolysis to Levodopa (B1675098): Etilevodopa is a prodrug and can be hydrolyzed to Levodopa.[5][6] Levodopa itself has limited water solubility, which could contribute to precipitation.[7]
Q2: How does the pH of PBS affect Etilevodopa solubility?
Q3: Can the catechol group of Etilevodopa interact with the phosphate buffer?
A3: Yes, the catechol group, with its two adjacent hydroxyl groups on a benzene (B151609) ring, can form complexes with phosphate ions.[3] This interaction can reduce the solubility of the Etilevodopa molecule in the buffer solution, leading to precipitation.
Q4: Is my Etilevodopa degrading or just precipitating?
A4: Both precipitation of the intact drug and precipitation due to degradation are possible. The catechol structure in Etilevodopa is prone to oxidation, which can lead to the formation of insoluble polymers.[8][9] If you observe a color change in your solution (e.g., turning pink, brown, or black), it is a strong indicator of oxidative degradation.
Troubleshooting Guide
If you are experiencing Etilevodopa precipitation in PBS, follow these steps to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon adding Etilevodopa to PBS | Concentration exceeds solubility limit at the current pH. | - Lower the concentration of Etilevodopa. - Prepare the solution in a more acidic buffer and then adjust the pH if the experimental protocol allows. |
| Precipitation occurs over time | Slow oxidation of the catechol group. Gradual hydrolysis to the less soluble Levodopa. | - Prepare fresh solutions immediately before use. - Add an antioxidant like ascorbic acid to the solution.[10][11] - Protect the solution from light.[4] |
| Solution changes color (e.g., pink, brown) | Oxidative degradation of the catechol group. | - Discard the solution. - Prepare a fresh solution using deoxygenated PBS. - Add an antioxidant such as ascorbic acid or glutathione.[12][13] |
| Precipitate forms when the solution is cooled | Temperature-dependent solubility. | - Prepare and use the solution at a controlled room temperature. - If refrigeration is necessary, gently warm the solution to redissolve the precipitate before use, ensuring no degradation has occurred.[14] |
Quantitative Data Summary
The solubility of Levodopa, the active form of Etilevodopa, is highly dependent on pH. While specific data for Etilevodopa is limited, the behavior of Levodopa provides a strong indication of what to expect.
| Compound | Solvent/Condition | Solubility | Reference |
| Levodopa | Water | Slightly soluble (approx. 1.65 mg/mL) | |
| Levodopa | pH 1.5 acid solution | ~12 mg/mL | [1] |
| Levodopa | pH 3-3.5 | ~5 mg/mL (lowest solubility) | [1] |
| Etilevodopa HCl | PBS | 25 mg/mL | [5] |
Note: The solubility of Etilevodopa hydrochloride is reported to be 25 mg/mL in PBS, but precipitation can still occur due to the factors mentioned above, especially with the free base form or over time.[5]
Experimental Protocols
Protocol 1: Preparation of Etilevodopa Solution with Enhanced Stability
This protocol aims to minimize oxidation and improve the stability of Etilevodopa in solution.
-
Deoxygenate the Buffer: Before dissolving the Etilevodopa, sparge your PBS with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Add Antioxidant: To the deoxygenated PBS, add ascorbic acid to a final concentration of 0.1-1.0 mg/mL.
-
Dissolve Etilevodopa: Weigh the required amount of this compound and dissolve it in the deoxygenated, antioxidant-containing PBS with gentle mixing. Sonication can be used to aid dissolution if precipitation occurs.[5]
-
Protect from Light: Store the solution in a light-protected container (e.g., an amber vial or a vial wrapped in aluminum foil).
-
Use Freshly Prepared: For best results, prepare the solution fresh on the day of the experiment.
Protocol 2: Determining the Maximum Soluble Concentration of Etilevodopa
This protocol helps to determine the practical solubility limit of Etilevodopa under your specific experimental conditions.
-
Prepare a series of dilutions: Prepare a range of Etilevodopa concentrations in your PBS of choice.
-
Incubate under experimental conditions: Incubate the prepared solutions under the same conditions as your experiment (e.g., temperature, light exposure) for the intended duration.
-
Visual and microscopic inspection: At regular intervals, visually inspect the solutions for any signs of precipitation. Use a microscope to check for fine precipitates that may not be visible to the naked eye.
-
Determine the working concentration: The highest concentration that remains clear throughout the incubation period is your practical working solubility limit.
Visual Troubleshooting Guides
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. [PDF] Increasing the solubility of levodopa and carbidopa using ionization approach | Semantic Scholar [semanticscholar.org]
- 3. Study on Phosphorus Compound/Catechol‐Catalyzed Dehydrative Amidation and Its Database Development for Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levodopa (PIM 305) [inchem.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review | MDPI [mdpi.com]
- 10. Reducing oxidative toxicity of L-dopa in combination with two different antioxidants: an essential oil isolated from Rosa Damascena Mill., and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Strategies to minimize the degradation of Etilevodopa during storage
Welcome to the technical support center for Etilevodopa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Etilevodopa during storage and experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Etilevodopa.
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of solid Etilevodopa. | Oxidation or photodegradation. | Store solid Etilevodopa in a tightly sealed, light-resistant container at recommended low temperatures (-20°C for long-term, 2-8°C for short-term) under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light and humidity. |
| Rapid degradation of Etilevodopa in aqueous solution. | Hydrolysis to Levodopa (B1675098), followed by oxidation. The rate is pH and temperature-dependent. | Prepare aqueous solutions fresh before use. If storage is necessary, use a buffered solution at a slightly acidic pH (around 5) and store at 2-8°C for no longer than 48-72 hours.[1] The addition of an antioxidant like ascorbic acid can prolong stability.[2] |
| Precipitation observed in Etilevodopa solutions. | pH-dependent solubility. Levodopa, the hydrolysis product, has low solubility at neutral pH. | Ensure the pH of the solution is maintained in the acidic range (pH < 6) to keep both Etilevodopa and Levodopa solubilized.[1][3] |
| Inconsistent results in stability studies. | Interaction with excipients or container materials. | Use high-purity, inert excipients. Conduct compatibility studies with your specific formulation. Store solutions in glass or other non-reactive containers. Avoid excipients known to be reactive, such as those with peroxide residues or high water content. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Etilevodopa?
A1: As a prodrug, the primary chemical transformation of Etilevodopa in aqueous environments is hydrolysis of the ethyl ester to form Levodopa and ethanol.[4][5][6] Once formed, Levodopa is susceptible to further degradation, primarily through oxidation and decarboxylation. The catechol moiety of Levodopa is readily oxidized, especially at neutral to alkaline pH, forming dopaquinone, which can then polymerize to form dark-colored melanin-like substances.[7] Photodegradation can also occur upon exposure to light.
Q2: What are the optimal storage conditions for solid Etilevodopa?
A2: For long-term storage (months to years), solid Etilevodopa should be stored at -20°C, protected from light and moisture.[6] For short-term storage (days to weeks), 2-8°C is recommended. It is crucial to store the compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Q3: How can I minimize the degradation of Etilevodopa in solution during an experiment?
A3: To minimize degradation in solution:
-
Prepare solutions fresh: Use freshly prepared solutions whenever possible.
-
Control pH: Maintain a slightly acidic pH (around 5) to slow down both the hydrolysis of Etilevodopa and the subsequent oxidation of Levodopa.[1]
-
Use antioxidants: The addition of antioxidants, such as ascorbic acid, can significantly reduce the rate of oxidative degradation of the resulting Levodopa.[2]
-
Control temperature: Keep solutions cool (2-8°C) to slow down degradation reactions.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.
Q4: Are there any known incompatible excipients with Etilevodopa or Levodopa?
A4: While specific compatibility studies for Etilevodopa are not widely available, data for Levodopa can provide guidance. Excipients that are alkaline, contain oxidizing impurities (e.g., peroxides in polymers like povidone), or have a high moisture content can promote the degradation of Levodopa.[8] Some studies have shown incompatibilities of Levodopa with excipients like microcrystalline cellulose (B213188) and certain surfactants under specific conditions.[9] It is recommended to perform compatibility studies with your specific formulation components.
Quantitative Data Summary
The following tables summarize the degradation of Levodopa (the active metabolite of Etilevodopa) under various stress conditions. This data can be used as a proxy to understand the potential stability challenges once Etilevodopa has hydrolyzed.
Table 1: Forced Degradation of Levodopa
| Stress Condition | % Degradation of Levodopa | Reference |
| Acid Hydrolysis (0.1 N HCl) | ~5-6% | [10] |
| Alkaline Hydrolysis (0.1 N NaOH) | ~5-7% | [10] |
| Oxidative (3% H₂O₂) | ~7% | [10] |
| Thermal (70°C) | Stable to minor degradation | [10] |
| Photolytic (UV light) | Stable | [7] |
Note: The exact percentage of degradation can vary depending on the duration and specific conditions of the study.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Levodopa and its Degradation Products
This protocol outlines a general method for assessing the stability of Levodopa, which can be adapted for Etilevodopa stability studies.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid or phosphate (B84403) buffer at pH 2.5-3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[5]
-
Flow Rate: 1.0 - 1.2 mL/min.[10]
-
Detection: UV detector at 280 nm.[11]
-
Column Temperature: 30°C.[10]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., a mixture of the mobile phase or a dilute acid).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., heat, light, acid, base, oxidizing agent) for a defined period.[5][12]
-
Neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[5][11]
-
Visualizations
Caption: Primary degradation pathway of Etilevodopa.
Caption: Key factors for minimizing Etilevodopa degradation during storage.
References
- 1. Stability of levodopa in 5% dextrose injection at pH 5 or 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Increasing the solubility of levodopa and carbidopa using ionization approach | Semantic Scholar [semanticscholar.org]
- 4. Portico [access.portico.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. CN1168440C - Levodopa/Carbidopa/Entacapone Pharmaceutical Preparations - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Levodopa Bioavailability with Etilevodopa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Etilevodopa (B1671700) to enhance the bioavailability of Levodopa (B1675098) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Etilevodopa and how does it enhance Levodopa bioavailability?
A1: Etilevodopa (L-DOPA ethyl ester) is a highly soluble prodrug of Levodopa.[1][2] Its primary advantage is its increased solubility compared to Levodopa, which can be poorly soluble, especially in the acidic environment of the stomach.[1][3] After oral administration, Etilevodopa dissolves readily in the stomach and passes to the duodenum, where it is rapidly hydrolyzed by local esterases into Levodopa and ethanol.[1][2][4] This rapid conversion and absorption as Levodopa leads to a faster onset of action and enhanced bioavailability.[1][4]
Q2: What are the key pharmacokinetic differences between Etilevodopa and standard Levodopa administration?
A2: Administration of Etilevodopa typically results in a significantly shorter time to reach maximum plasma concentration (tmax) of Levodopa compared to standard Levodopa formulations.[1][4] Clinical studies have shown the mean tmax for Levodopa after Etilevodopa administration to be around 30 minutes, compared to 54 minutes with standard Levodopa.[1][4] Consequently, the area under the curve (AUC) for plasma Levodopa, particularly in the initial 45 minutes to 2 hours after administration, is significantly greater with Etilevodopa.[1][5]
Q3: What is the mechanism of conversion of Etilevodopa to Levodopa?
A3: Etilevodopa is an ethyl ester of Levodopa. It is hydrolyzed by non-specific esterases present in the gastrointestinal tract, primarily in the duodenum, to yield Levodopa and ethanol.[2][4] This enzymatic conversion is rapid and efficient, allowing for the swift absorption of the active Levodopa molecule.[4]
Q4: Should Etilevodopa be co-administered with a DOPA decarboxylase inhibitor (DCI) like Carbidopa (B1219)?
A4: Yes, similar to Levodopa, Etilevodopa is typically co-administered with a DCI such as Carbidopa.[1][3] The DCI prevents the premature conversion of Levodopa to dopamine (B1211576) in the periphery, which cannot cross the blood-brain barrier.[6] This inhibition of peripheral metabolism increases the amount of Levodopa that reaches the central nervous system and reduces peripheral side effects like nausea.[6]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving Etilevodopa and Levodopa.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma Levodopa concentrations between subjects. | Delayed or variable gastric emptying can affect the delivery of Etilevodopa to the duodenum for hydrolysis and absorption.[3][7] | Standardize feeding protocols for animal subjects. For clinical studies, administer on an empty stomach to minimize food-drug interactions.[8] Consider the use of agents that promote gastric emptying if experimentally appropriate. |
| Lower than expected plasma Levodopa levels. | Incomplete hydrolysis of Etilevodopa to Levodopa. Degradation of Levodopa post-hydrolysis. Issues with the analytical method. | Ensure the formulation is stable and prepared correctly. Levodopa is susceptible to oxidation and degradation.[9] Verify the activity of esterases in the experimental model if possible. Validate the bioanalytical method (e.g., LC-MS/MS) for accuracy and precision in quantifying Levodopa.[7][10] |
| Precipitation of the formulation upon preparation or administration. | Etilevodopa hydrochloride has good solubility in aqueous solutions, but issues can arise with pH or the use of certain vehicles.[11] | Prepare solutions fresh and use promptly. If using a vehicle other than saline or PBS, check for compatibility and solubility at the desired concentration. Sonication may aid dissolution.[11] |
| "Delayed on" or "no-on" response in behavioral studies. | This can be due to factors affecting Levodopa absorption and brain delivery, similar to issues seen with standard Levodopa.[1] | Confirm adequate dosing and co-administration of a DCI. Investigate potential for competition with dietary amino acids for transport across the blood-brain barrier.[6][8] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from a comparative study between Etilevodopa and Levodopa administration.
Table 1: Levodopa Plasma Pharmacokinetics after Single Dose Administration
| Parameter | Etilevodopa/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) |
| Mean tmax (minutes) | ~30 | 54 |
| Mean Cmax (µg/mL) | 2.3 - 2.7 (Significantly greater than Levodopa) | 2.3 - 2.7 |
| AUC 0-45 min | Significantly greater than Levodopa | - |
| AUC 0-1 hour | Significantly greater than Levodopa | - |
| AUC 0-2 hours | Significantly greater than Levodopa | - |
Data compiled from Djaldetti et al., 2003.[1]
Experimental Protocols
Protocol 1: Oral Administration of Etilevodopa in a Rodent Model
This protocol outlines a general procedure for oral gavage of Etilevodopa in rats to assess Levodopa bioavailability.
Materials:
-
This compound
-
Carbidopa
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
-
Rodent subjects (e.g., Sprague-Dawley rats)
Procedure:
-
Animal Preparation: Fast animals overnight (approximately 12 hours) with free access to water to ensure an empty stomach and reduce variability in absorption.
-
Formulation Preparation:
-
Calculate the required dose of Etilevodopa and Carbidopa based on the animal's body weight. A common ratio is 4:1 or 10:1 Levodopa equivalent to Carbidopa.
-
Dissolve this compound and Carbidopa in the chosen vehicle. Prepare the formulation fresh on the day of the experiment. Ensure complete dissolution.
-
-
Administration:
-
Accurately weigh each animal before dosing.
-
Administer the formulation via oral gavage at a consistent volume (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose) via a suitable method (e.g., tail vein or cannula).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., ascorbic acid) to prevent Levodopa degradation.
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
Protocol 2: Bioanalytical Method for Levodopa and Etilevodopa in Plasma using LC-MS/MS
This is a generalized outline for developing an LC-MS/MS method for the simultaneous quantification of Levodopa and Etilevodopa.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
-
Reconstitute the dried extract in the mobile phase if necessary.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levodopa: Precursor ion > Product ion (to be determined based on instrument tuning).
-
Etilevodopa: Precursor ion > Product ion (to be determined).
-
Internal Standard: Precursor ion > Product ion (to be determined).
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Caption: Etilevodopa absorption and conversion pathway.
Caption: Workflow for a preclinical bioavailability study.
Caption: Major metabolic pathways of Levodopa.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Optimize the Effectiveness and Safety of Parkinson’s Disease Therapy? – A Systematic Review of Drugs Interactions with Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Adverse Effects of Etilevodopa in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adverse effects during long-term animal studies with Etilevodopa. As Etilevodopa is a prodrug of Levodopa (B1675098), much of the current understanding of long-term adverse effects is extrapolated from extensive research on Levodopa. The primary focus of this guide is on Levodopa-Induced Dyskinesia (LID), the most significant motor complication arising from chronic dopaminergic therapy.
Frequently Asked Questions (FAQs)
Q1: What are the expected long-term adverse effects of Etilevodopa administration in animal models of Parkinson's disease?
While specific long-term safety data for Etilevodopa is limited, as a prodrug of Levodopa, it is anticipated to share a similar adverse effect profile. The most prominent long-term complication associated with Levodopa therapy is the development of abnormal involuntary movements, known as Levodopa-Induced Dyskinesia (LID).[1][2][3] These often manifest as choreiform (rapid, jerky) and dystonic (sustained, twisting) movements.[2] In rodent models, these are typically observed as abnormal movements of the limbs, head, and trunk. Non-motor complications, including fluctuations in neuropsychiatric, autonomic, and sensory symptoms, have also been reported in association with long-term Levodopa use.[3] A 28-day study of topically administered Etilevodopa in rats for myopia did not report any obvious behavioral changes, but this study's relevance to long-term systemic administration for Parkinson's disease is limited.[4]
Q2: Are there established animal models to study Etilevodopa-induced adverse effects?
Yes, well-established animal models used to study LID are applicable to investigating the adverse effects of Etilevodopa. These models typically involve inducing a parkinsonian state by creating a lesion in the nigrostriatal pathway, followed by chronic administration of the dopaminergic agent. The most commonly used models are:
-
6-hydroxydopamine (6-OHDA)-lesioned rats: This is a widely used model where the neurotoxin 6-OHDA is injected into the substantia nigra or the medial forebrain bundle to create a unilateral lesion of dopaminergic neurons.[2]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primates and mice: MPTP is another neurotoxin that selectively destroys dopaminergic neurons and can induce a parkinsonian state that closely mimics the human condition.[2][5]
Chronic administration of Levodopa (and presumably Etilevodopa) to these models reliably induces dyskinetic movements that can be quantified to assess the severity of this adverse effect.[2]
Q3: What are the potential strategies to mitigate Etilevodopa-induced dyskinesia in our animal studies?
Several strategies, primarily investigated for Levodopa, can be explored to mitigate Etilevodopa-induced dyskinesia. These approaches can be broadly categorized as:
-
Dosing and Formulation Strategies:
-
Dose reduction: Lowering the dose of the dopaminergic drug can reduce the severity of dyskinesia, although this may compromise the therapeutic effect.
-
Continuous administration: The pulsatile stimulation of dopamine (B1211576) receptors is thought to contribute to the development of LID.[6] Therefore, continuous infusion of Etilevodopa could potentially reduce the incidence and severity of dyskinesia compared to intermittent oral dosing.
-
-
Co-administration of other therapeutic agents:
-
Dopamine agonists: While they can also induce dyskinesia, in some paradigms, their use in conjunction with Levodopa might allow for a lower overall Levodopa dose. Some studies suggest dopamine agonists may have neuroprotective effects.[7]
-
Amantadine: This NMDA receptor antagonist is one of the few drugs clinically proven to reduce LID.
-
Adrenergic and Serotonergic agents: Research into α2-adrenergic antagonists and agents targeting serotonin (B10506) receptors has shown promise in reducing LID in animal models.
-
-
Exploring Novel Therapeutic Targets: Research is ongoing into non-dopaminergic pathways that could be targeted to alleviate LID without affecting the antiparkinsonian efficacy of Levodopa.
Q4: Is there evidence of neurotoxicity with long-term Etilevodopa administration?
The potential neurotoxicity of Levodopa has been a subject of debate for many years. While some in vitro studies have suggested that Levodopa can be toxic to dopaminergic neurons, the majority of in vivo studies in animal models have not found evidence of Levodopa-induced neurodegeneration.[1][8][9][10] In fact, some studies suggest that long-term Levodopa treatment may even have neuroprotective or restorative effects on damaged dopaminergic neurons in certain animal models.[9][10] There is currently no specific evidence to suggest that Etilevodopa would have a different neurotoxic profile from Levodopa in vivo, but this remains an area for further investigation.
Troubleshooting Guides
Issue 1: High incidence and severity of dyskinesia observed in study animals.
| Potential Cause | Troubleshooting Steps |
| High dose of Etilevodopa | 1. Review the dose-response relationship for therapeutic efficacy and dyskinesia induction in your model. 2. Consider a dose reduction study to find the optimal balance between therapeutic effect and adverse effects. |
| Pulsatile drug delivery | 1. If using intermittent oral gavage, consider switching to a continuous delivery method such as subcutaneous osmotic mini-pumps to provide more stable plasma levels of Levodopa.[6] |
| Disease severity in the animal model | 1. The severity of the nigrostriatal lesion can influence the propensity to develop dyskinesia. Ensure your lesioning protocol is consistent and produces the desired level of dopamine depletion. |
| Genetic susceptibility of the animal strain | 1. Different strains of rodents may have varying susceptibilities to developing LID. Review the literature for data on the strain you are using. |
Issue 2: Unexpected mortality or severe morbidity in the long-term study cohort.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Conduct a thorough necropsy and histopathological examination of major organs to identify any potential off-target toxicity of Etilevodopa. 2. Review the literature for any known toxic metabolites of Etilevodopa or Levodopa. |
| Complications from dyskinesia | 1. Severe dyskinesia can interfere with feeding, drinking, and grooming, leading to weight loss and poor health. 2. Implement supportive care measures, such as providing softened food on the cage floor. 3. Consider humane endpoints for animals with severe, debilitating dyskinesia. |
| Drug-drug interactions | 1. If co-administering other compounds, thoroughly investigate the potential for adverse drug interactions with Etilevodopa. |
Quantitative Data Summary
The following table summarizes data on the incidence of Levodopa-induced dyskinesia in a rat model, which can serve as a reference for studies with Etilevodopa.
Table 1: Incidence of Levodopa-Induced Dyskinesia in 6-OHDA Lesioned Rats
| Treatment Group | Levodopa Dose | Duration of Treatment | Incidence of Dyskinesia |
| Early Levodopa | Not Specified | 22 days | 60% |
| Late Levodopa | Not Specified | 22 days | 100% |
Data extrapolated from a study comparing early versus late initiation of Levodopa treatment in hemiparkinsonian rats.
Experimental Protocols
Protocol 1: Induction of Levodopa-Induced Dyskinesia in a 6-OHDA Rat Model
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the substantia nigra pars compacta. A typical dose is 8 µg of 6-OHDA in 4 µL of saline containing 0.02% ascorbic acid.
-
To protect noradrenergic neurons, pre-treat the animals with desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
-
Post-operative Recovery and Verification of Lesion:
-
Allow a recovery period of at least 2 weeks.
-
Verify the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist such as apomorphine (B128758) (0.05-0.1 mg/kg, s.c.). A successful lesion is typically indicated by a robust contralateral rotational response.
-
-
Chronic Levodopa/Etilevodopa Administration:
-
Prepare a solution of Levodopa or Etilevodopa with a peripheral decarboxylase inhibitor such as benserazide (B1668006) or carbidopa (B1219) to prevent peripheral conversion to dopamine. A common ratio is 4:1 Levodopa:inhibitor.
-
Administer the drug daily or twice daily via oral gavage or intraperitoneal injection for a period of 3 to 4 weeks. A typical starting dose for Levodopa is 6-12 mg/kg.
-
-
Assessment of Abnormal Involuntary Movements (AIMs):
-
On testing days, administer the Levodopa/Etilevodopa dose.
-
Place the animal in a transparent observation cylinder.
-
At regular intervals (e.g., every 20 minutes for 3-4 hours), score the severity of AIMs for different body regions (e.g., forelimb, orolingual, axial, locomotor).
-
A commonly used rating scale is a 0-4 point scale for each category, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted by sensory stimuli.
-
The total AIMs score is the sum of the scores for each category.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Levodopa-Induced Dyskinesia.
Caption: Experimental workflow for assessing mitigation strategies.
References
- 1. Levodopa neurotoxicity: experimental studies versus clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of L-DOPA-induced dyskinesia: an update on the current options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical spectrum of levodopa-induced complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Penetrance and Safety of the Dopaminergic Prodrug Etilevodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of levodopa | springermedicine.com [springermedicine.com]
- 7. Neuroprotective role of dopamine agonists: evidence from animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levodopa: is toxicity a myth? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic levodopa is not toxic for remaining dopamine neurons, but instead promotes their recovery, in rats with moderate nigrostriatal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa in Parkinson's disease: neurotoxicity issue laid to rest? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Analysis: Etilevodopa Versus Standard Levodopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of etilevodopa (B1671700) and standard levodopa (B1675098), supported by experimental data. Etilevodopa, a highly soluble ethyl ester prodrug of levodopa, was developed to address some of the pharmacokinetic challenges associated with standard levodopa, such as delayed onset of action ("delayed on") and dose failures in patients with Parkinson's disease (PD).[1][2] These issues are often attributed to the poor solubility and erratic gastric emptying of standard levodopa.[1][2] This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used in a pivotal comparative study, and visualizes the metabolic pathway and experimental workflow.
Quantitative Pharmacokinetic Data
A key study comparing the pharmacokinetics of etilevodopa and standard levodopa in fluctuating PD patients provides the following data. The study involved single doses of four treatments: swallowed etilevodopa/carbidopa (B1219) tablets, etilevodopa/carbidopa tablets dissolved in water, etilevodopa oral solution with carbidopa tablets, and standard levodopa/carbidopa tablets.[1]
| Pharmacokinetic Parameter | Etilevodopa (Swallowed Tablets) | Standard Levodopa/Carbidopa Tablets | Key Findings |
| Time to Maximum Concentration (Tmax) | ~30 minutes[1] | 54 minutes[1] | Plasma levodopa Tmax was significantly shorter with all three modes of etilevodopa administration compared to standard levodopa.[1] |
| Maximum Concentration (Cmax) | 2.3 to 2.7 µg/mL[1] | 2.3 to 2.7 µg/mL[1] | Levodopa Cmax was significantly greater following treatment with swallowed etilevodopa tablets compared to standard levodopa tablets.[1] |
| Area Under the Curve (AUC) | Significantly greater during the first 45 minutes, 0-1 hour, and 0-2 hours post-administration compared to standard levodopa.[1] | - | The AUC for levodopa in the initial hours after administration was significantly larger for etilevodopa, suggesting more rapid absorption.[1] |
Metabolic Pathway
Etilevodopa is a prodrug that is rapidly converted to levodopa in the body. The following diagram illustrates this metabolic conversion and the subsequent pathway to dopamine, the active therapeutic agent for Parkinson's disease.
Caption: Metabolic pathway of etilevodopa to dopamine.
Experimental Protocols
The data presented in this guide is primarily based on an open-label, randomized, four-way crossover study.[1]
Study Design:
-
Participants: 29 patients with Parkinson's disease and motor response fluctuations.[1]
-
Treatments: Single doses of four different formulations were administered in a crossover design:
-
Swallowed etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets[1]
-
-
Pharmacokinetic Sampling: Blood samples were collected before drug administration and at various intervals up to 240 minutes after administration.[1]
-
Analytes Measured: Plasma concentrations of levodopa, etilevodopa, and carbidopa were measured to determine pharmacokinetic parameters.[1]
-
Parameters Calculated: The key pharmacokinetic parameters analyzed were the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[1]
The following diagram illustrates a generalized workflow for such a comparative pharmacokinetic study.
Caption: Generalized workflow for a comparative pharmacokinetic study.
Conclusion
The available data indicates that etilevodopa exhibits a more rapid absorption profile compared to standard levodopa, as evidenced by a significantly shorter Tmax and a greater early AUC for plasma levodopa.[1] This pharmacokinetic advantage was hypothesized to translate into a faster onset of clinical effect. However, it is important to note that larger Phase III clinical trials (RAPID and RONDO) did not demonstrate a statistically significant superiority of etilevodopa over standard levodopa in shortening the time to clinical effect.[3] Despite its theoretical pharmacokinetic benefits, etilevodopa did not show improved efficacy in reducing "off" time or response failures compared to standard levodopa in these larger trials.[2] While the pharmacokinetic data suggests a potential for more reliable and rapid drug delivery, further research would be needed to reconcile these findings with the clinical outcomes.
References
- 1. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teva Pharmaceutical Industries Ltd. - Teva & Lundbeck Announce Phase III Trials Did Not Demonstrate Etilevodopa Superiority Over Standard Levodopa [ir.tevapharm.com]
Etilevodopa vs. Crushed Levodopa in Fluctuating Parkinson's Disease: A Comparative Guide
An objective analysis of two levodopa (B1675098) formulations for managing motor fluctuations in Parkinson's disease, supported by experimental data.
For individuals with Parkinson's disease experiencing motor fluctuations, the rapid and reliable onset of levodopa's therapeutic effect is paramount. "Delayed on" phenomena and dose failures are significant clinical challenges, often attributed to delayed gastric emptying and the poor solubility of standard levodopa formulations.[1] This guide provides a comparative analysis of two alternative formulations designed to address these issues: etilevodopa (B1671700), a highly soluble prodrug of levodopa, and crushed levodopa, a simple modification of the standard tablet.
Executive Summary
Etilevodopa is a unique, highly soluble prodrug of levodopa that is rapidly absorbed and converted to levodopa in the duodenum.[1] Pharmacokinetic studies have demonstrated its potential for a faster onset of action compared to standard levodopa tablets.[1] However, a large-scale clinical trial did not translate this pharmacokinetic advantage into a significant clinical improvement in "time to on" or a reduction in "off" time when compared to standard levodopa/carbidopa (B1219).[2][3][4] In contrast, a smaller study suggested that an oral solution of etilevodopa was slightly more effective than crushed levodopa/carbidopa tablets in reducing the time to "on" and extending the "on" duration.[5] Crushed levodopa offers a practical approach to potentially hasten absorption, with some evidence suggesting it can provide meaningful clinical effects, particularly in patients with dysphagia.[6][7]
Data Presentation
Pharmacokinetic Comparison: Etilevodopa vs. Standard Levodopa
A study by Djaldetti et al. (2003) compared the pharmacokinetics of etilevodopa with standard levodopa/carbidopa tablets in 29 patients with Parkinson's disease and motor fluctuations.[1] The key findings are summarized below.
| Parameter | Etilevodopa (Swallowed Tablets) | Standard Levodopa/Carbidopa |
| Time to Cmax (tmax) | ~30 minutes | 54 minutes |
| Plasma Levodopa AUC (first 45 mins) | Significantly greater | - |
| Levodopa Cmax | Significantly greater | 2.3 to 2.7 µg/mL |
Clinical Efficacy Comparison: Etilevodopa vs. Levodopa-Carbidopa
A double-blind, randomized, comparative clinical trial by the Parkinson Study Group (2006) involving 327 patients with Parkinson's disease and motor fluctuations evaluated the clinical efficacy of etilevodopa-carbidopa versus levodopa-carbidopa over 18 weeks.[2][3][4]
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Reduction in mean total daily "time to on" (TTON) | 0.58 hours | 0.79 hours | .24 |
| Reduction in response failures | -6.82% | -4.69% | .20 |
| Improvement in total daily "off" time | -0.85 hours | -0.87 hours | - |
Clinical Efficacy Comparison: Etilevodopa Solution vs. Crushed Levodopa/Carbidopa
A randomized, double-blind, crossover trial in 11 patients with idiopathic Parkinson's disease with "delayed-on" and "no-on" phenomena compared an oral etilevodopa solution with crushed levodopa/carbidopa tablets.[5]
| Outcome Measure | Oral Etilevodopa Solution | Crushed Levodopa/Carbidopa Tablets |
| Average mean time to "on" | 31.5 ± 14.6 min | 45.3 ± 29.9 min |
| Mean "on" duration (entire day) | 448 ± 133 min | 406 ± 194 min |
Experimental Protocols
Pharmacokinetic Study of Etilevodopa (Djaldetti et al., 2003)
-
Study Design: An open-label, randomized, four-way crossover study.[1]
-
Patient Population: 29 patients with Parkinson's disease and response fluctuations.[1]
-
Interventions: Single doses of four treatments were administered: swallowed etilevodopa/carbidopa tablets, etilevodopa/carbidopa tablets dissolved in water, etilevodopa oral solution with carbidopa tablets, and standard levodopa/carbidopa tablets.[1]
-
Methodology: Blood samples were drawn before drug administration and at intervals up to 240 minutes thereafter. Plasma levels of levodopa, etilevodopa, and carbidopa were measured to determine the maximal concentration (Cmax), time to Cmax (tmax), and area under the curve (AUC).[1]
Clinical Efficacy Trial of Etilevodopa (Parkinson Study Group, 2006)
-
Study Design: A double-blind, randomized, comparative clinical trial.[2][3][4]
-
Patient Population: 327 patients with Parkinson's disease who had a latency of at least 90 minutes total daily time to "on" (TTON) after levodopa dosing.[2]
-
Setting: Forty-four sites in the United States and Canada.[2]
-
Intervention: Patients were treated with either etilevodopa-carbidopa or levodopa-carbidopa for 18 weeks.[2]
-
Main Outcome Measure: The primary outcome was the change from baseline in total daily TTON as measured using home diaries.[2]
Visualizations
Signaling Pathway: Etilevodopa Metabolism
Caption: Metabolic pathway of etilevodopa to dopamine.
Experimental Workflow: Crossover Clinical Trial
Caption: Workflow of a two-treatment crossover clinical trial.
Conclusion
Etilevodopa demonstrates a clear pharmacokinetic advantage over standard levodopa, with a more rapid absorption and higher early plasma concentrations.[1] This profile theoretically positions it as a promising agent to combat "delayed on" and "dose failure" phenomena in fluctuating Parkinson's disease. However, this pharmacokinetic superiority did not translate into a statistically significant clinical benefit in a large, well-controlled clinical trial when compared to standard levodopa/carbidopa.[2][3][4]
Conversely, a smaller study suggests that an oral solution of etilevodopa may be more effective than crushed levodopa tablets.[5] Crushing levodopa tablets is a simple, accessible method to potentially speed up dissolution and absorption, and case reports support its utility in specific clinical scenarios like dysphagia.[6][7]
For researchers and drug development professionals, the case of etilevodopa highlights the critical importance of demonstrating not just pharmacokinetic advantages but also tangible clinical efficacy. While the concept of a highly soluble levodopa prodrug remains attractive, future developments will need to prove a significant and consistent clinical benefit over existing, more cost-effective formulations like crushed standard levodopa. Further research directly comparing the clinical efficacy and pharmacokinetics of modern etilevodopa formulations against crushed levodopa in a larger patient population would be beneficial to definitively establish their respective roles in managing motor fluctuations in Parkinson's disease.
References
- 1. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resource.aminer.org [resource.aminer.org]
- 5. Portico [access.portico.org]
- 6. Sublingual Crushed Levodopa for Parkinson’s Disease Management of a Lewy Body Dementia Patient With Dysphagia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sublingual Crushed Levodopa for Parkinson's Disease Management of a Lewy Body Dementia Patient With Dysphagia: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Randomized controlled trial of Etilevodopa in Parkinson's patients with motor fluctuations
A review of a pivotal randomized controlled trial reveals that despite a favorable pharmacokinetic profile, etilevodopa (B1671700) did not demonstrate superior efficacy over standard levodopa (B1675098) in managing motor fluctuations in Parkinson's disease patients. This guide provides an in-depth comparison based on the available clinical trial data, detailing the experimental protocols and outcomes for researchers, scientists, and drug development professionals.
Motor fluctuations, the troublesome "on-off" periods, are a common complication for Parkinson's disease (PD) patients on long-term levodopa therapy.[1][2][3] These fluctuations are often linked to delayed gastric emptying and the poor solubility of levodopa, which can postpone the drug's beneficial effects.[1][2][3] Etilevodopa, an ethyl-ester prodrug of levodopa, was developed to overcome these limitations. It boasts greater gastric solubility, allowing for quicker passage into the small intestine where it is rapidly converted to levodopa.[1][2][3]
Comparative Efficacy: Etilevodopa vs. Levodopa
A key double-blind, randomized, comparative clinical trial provides the primary data for evaluating the efficacy of etilevodopa.[1][2][3] The study compared etilevodopa-carbidopa with standard levodopa-carbidopa in Parkinson's disease patients experiencing motor fluctuations. The primary outcome was the change in total daily "time to on" (TTON), a critical measure of how quickly the medication takes effect.
The results, summarized in the table below, show no statistically significant difference between the two treatments in reducing TTON.[1][2][3] Furthermore, there were no significant differences in the reduction of response failures or total daily "off" time.[1][2][3] Both treatment groups showed improvement in "off" time without an increase in troublesome dyskinesias.[1][2][3]
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Mean Change in Total Daily "Time to On" (TTON) | -0.58 hours | -0.79 hours | .24[1][2][3] |
| Reduction in Response Failures | -6.82% | -4.69% | .20[1][2][3] |
| Mean Change in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not Specified |
Experimental Protocol: A Closer Look
The pivotal clinical trial was a robustly designed study conducted across multiple sites.
Design: This was an 18-week, double-blind, randomized, comparative clinical trial.[1][2][3]
Participants: The study enrolled 327 patients with Parkinson's disease who experienced a total daily "time to on" of at least 90 minutes after their levodopa dose.[1][2][3]
Intervention: Patients were randomly assigned to receive either etilevodopa-carbidopa or standard levodopa-carbidopa for the 18-week treatment period.[1][2][3]
Primary Outcome Measure: The main goal was to measure the change from the start of the study in the total daily "time to on," as recorded by patients in home diaries.[1][2][3]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the structure of the clinical trial, the following diagrams are provided.
Conclusion
Despite the theoretical pharmacokinetic advantages of etilevodopa, the available evidence from a large, well-designed randomized controlled trial does not support its superiority over standard levodopa-carbidopa for improving motor fluctuations in patients with Parkinson's disease.[1][2][3] While the prodrug design aimed to address a key limitation of levodopa, this did not translate into a clinically significant improvement in the primary endpoint of "time to on" or other key secondary outcomes. These findings are crucial for guiding future research and development efforts in the pursuit of more effective treatments for the challenging motor complications of Parkinson's disease.
References
Etilevodopa vs. Levodopa: A Comparative Guide to Neuroprotective Effects in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etilevodopa and its parent drug, Levodopa, focusing on their neuroprotective effects as evidenced in preclinical models of Parkinson's disease (PD). While Levodopa remains the gold standard for symptomatic treatment of PD, its long-term effects on dopaminergic neuron survival are still a subject of debate. Etilevodopa, a methyl ester prodrug of Levodopa, has been developed to improve pharmacokinetic parameters, but its potential for neuroprotection remains largely unexplored. This guide summarizes the available preclinical data to aid researchers in evaluating these compounds for future neuroprotective strategies.
Executive Summary
Levodopa's role in the progression of Parkinson's disease is complex, with studies suggesting both neurotoxic and neuroprotective properties. In vitro evidence often points towards oxidative stress-induced apoptosis in neuronal cell cultures.[1][2] Conversely, some in vivo studies have failed to demonstrate significant dopaminergic cell loss with chronic Levodopa administration and, in some instances, suggest trophic effects.[3][4] This discrepancy highlights the critical influence of the experimental model and conditions.
Etilevodopa, designed for faster absorption and higher bioavailability, presents a potential advantage in providing a more stable dopaminergic stimulation, which could theoretically mitigate some of the pulsatile stimulation-related adverse effects of Levodopa. However, there is a significant gap in the literature regarding direct investigations into its neuroprotective capabilities. The majority of preclinical data on Etilevodopa focuses on its pharmacokinetic and pharmacodynamic profile, demonstrating a more rapid attainment of peak plasma Levodopa levels compared to standard Levodopa formulations.
This guide will present the available data for both compounds, detail the experimental protocols for common preclinical PD models, and visualize the key signaling pathways implicated in Levodopa-induced cellular effects. The direct comparison is limited by the lack of neuroprotective studies on Etilevodopa.
Quantitative Data Summary
The following tables summarize the key quantitative findings for Etilevodopa and Levodopa from preclinical studies. The data for Etilevodopa primarily reflects its pharmacokinetic advantages, while the data for Levodopa focuses on markers of neuroprotection and neurotoxicity.
Table 1: Pharmacokinetic and Neurochemical Comparison
| Parameter | Etilevodopa | Levodopa | Preclinical Model |
| Time to Peak Plasma Levodopa Concentration (Tmax) | Shorter | Longer | Rat |
| Striatal Dopamine (B1211576) Increase | Significant increase | Significant increase | Rat |
| Dopaminergic Neuron Survival | Data not available | Conflicting results (no change, decrease, or increase) | Rodent models of PD (MPTP, 6-OHDA)[3] |
| Striatal Dopamine Transporter (DAT) Density | Data not available | Conflicting results (no change or decrease) | Rodent models of PD |
Table 2: Comparison of Effects on Cellular Markers of Neuroprotection and Neurotoxicity
| Cellular Marker | Etilevodopa | Levodopa | Preclinical Model |
| Oxidative Stress (e.g., ROS production) | Data not available | Increased in vitro; variable in vivo | Neuronal cell cultures, Rodent models of PD[5][6] |
| Apoptosis (e.g., Caspase activation, DNA fragmentation) | Data not available | Increased in vitro; evidence in some in vivo models | Neuronal cell cultures, Rodent models of PD[1][2] |
| Pro-apoptotic Signaling (e.g., ASK1, p38, JNK activation) | Data not available | Activated in neuronal cell models[1] | SH-SY5Y cells[1] |
| Neurotrophic Factor Expression | Data not available | Potential for receptor-mediated increase in neurotrophins | Rodent models of parkinsonism[4] |
Experimental Protocols
Detailed methodologies for the most common preclinical models used to assess neuroprotection in Parkinson's disease are provided below.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model
The MPTP model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological feature of Parkinson's disease.[7][8][9]
Experimental Workflow:
Experimental workflow for the MPTP mouse model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used due to their high sensitivity to MPTP.
-
MPTP Administration: MPTP hydrochloride is dissolved in sterile saline and administered intraperitoneally (i.p.). A common sub-acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.[8]
-
Drug Treatment: Etilevodopa or Levodopa (often co-administered with a peripheral decarboxylase inhibitor like benserazide (B1668006) or carbidopa) is administered according to the study design (e.g., pre-treatment, co-treatment, or post-treatment).
-
Behavioral Assessment: Motor function is evaluated using tests like the rotarod to assess motor coordination and balance, and the pole test to measure bradykinesia.
-
Neurochemical Analysis: At the end of the experiment, animals are euthanized, and the striata are dissected for the quantification of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the SNpc is then quantified using stereological methods to assess neuronal loss.
6-Hydroxydopamine (6-OHDA) Rat Model
The 6-OHDA model involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine directly into the nigrostriatal pathway, leading to a rapid and extensive loss of dopaminergic neurons.[10][11][12]
Experimental Workflow:
Experimental workflow for the 6-OHDA rat model.
Detailed Protocol:
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Stereotaxic Surgery: Animals are anesthetized, and a small hole is drilled in the skull. A cannula is used to unilaterally inject 6-OHDA (typically 8-16 µg dissolved in saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum.[10][13]
-
Drug Treatment: Treatment with Etilevodopa or Levodopa is initiated as per the experimental design.
-
Behavioral Assessment:
-
Rotational Behavior: The lesion induces a dopaminergic imbalance, leading to rotational behavior when challenged with dopamine agonists (e.g., apomorphine) or releasing agents (e.g., amphetamine). The number of contralateral (with apomorphine) or ipsilateral (with amphetamine) rotations is counted.
-
Cylinder Test: This test assesses forelimb use asymmetry during spontaneous exploration in a cylinder.
-
-
Histological Analysis: Similar to the MPTP model, brains are processed for TH immunohistochemistry to quantify the extent of dopaminergic neuron loss in the SNpc.
Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in the cellular effects of Levodopa. The signaling pathways for Etilevodopa are presumed to be similar, as it is a prodrug of Levodopa.
Levodopa-Induced Oxidative Stress and Apoptosis
In vitro studies suggest that Levodopa can induce oxidative stress and apoptosis through the activation of the Apoptosis-signaling kinase 1 (ASK1) pathway.[1]
Levodopa-induced pro-apoptotic signaling pathway.
Dopamine Receptor Signaling
Levodopa is converted to dopamine, which then acts on dopamine receptors. The D1-like and D2-like receptors trigger distinct downstream signaling cascades.
Dopamine receptor signaling pathways.
Conclusion
The existing preclinical data provides a strong rationale for the symptomatic efficacy of both Levodopa and Etilevodopa by increasing striatal dopamine levels. However, the critical question of their long-term impact on neuronal survival remains complex for Levodopa and largely unanswered for Etilevodopa. While in vitro studies raise concerns about Levodopa-induced oxidative stress and apoptosis, in vivo evidence is less conclusive and points to the importance of the physiological context.
The faster onset of action of Etilevodopa may offer clinical advantages in managing motor fluctuations, but its neuroprotective potential is a significant knowledge gap. Future preclinical studies are imperative to directly compare the long-term effects of Etilevodopa and Levodopa on dopaminergic neuron survival, oxidative stress, and neuroinflammation in established animal models of Parkinson's disease. Such studies will be crucial in determining whether Etilevodopa offers a neuroprotective advantage over Levodopa, beyond its pharmacokinetic benefits. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct robust and comparable investigations into the neuroprotective effects of these and other novel therapeutic agents for Parkinson's disease.
References
- 1. Levodopa Activates Apoptosis Signaling Kinase 1 (ASK1) and Promotes Apoptosis in a Neuronal Model: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levodopa toxicity and apoptosis [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Levodopa therapy from the neuroprotection viewpoint. From a clinical outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. Alterations of the nigrostriatal pathway in a 6-OHDA rat model of Parkinson’s disease evaluated with multimodal MRI | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Levodopa Prodrugs: Etilevodopa and Melevodopa
In the landscape of Parkinson's disease (PD) treatment, levodopa (B1675098) remains the gold standard for managing motor symptoms. However, its long-term use is often complicated by motor fluctuations and dyskinesias, partly due to its challenging pharmacokinetic profile, including poor solubility and variable absorption. To overcome these limitations, several levodopa prodrugs have been developed, with etilevodopa (B1671700) and melevodopa (B1676178) being two prominent examples. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.
Executive Summary
Both etilevodopa (levodopa ethyl ester) and melevodopa (levodopa methyl ester) are designed to improve the delivery of levodopa to the brain.[1][2] They are more soluble than levodopa, which can lead to faster absorption and a more predictable clinical response.[2][3] While both prodrugs show promise in improving the pharmacokinetic profile of levodopa, their clinical efficacy in reducing motor fluctuations compared to standard levodopa has yielded mixed results in clinical trials.[4][5] This guide will delve into their mechanisms of action, comparative pharmacokinetics, and clinical trial outcomes, supported by experimental data and protocols.
Mechanism of Action: A Shared Pathway
Etilevodopa and melevodopa are both prodrugs, meaning they are inactive compounds that are converted into the active drug, levodopa, within the body.[2][6] Their fundamental mechanism of action is to serve as more soluble and stable precursors to levodopa, thereby enhancing its absorption and bioavailability.[2][6]
Once ingested, both prodrugs are rapidly hydrolyzed by esterases, primarily in the gastrointestinal tract and blood, to yield levodopa.[2][6] Levodopa then crosses the blood-brain barrier, where it is converted to dopamine (B1211576) by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing the depleted dopamine stores in the brains of Parkinson's disease patients and alleviating motor symptoms.[6]
Pharmacokinetic Profile: A Quantitative Comparison
The primary advantage of etilevodopa and melevodopa lies in their improved solubility compared to standard levodopa, which is intended to translate into faster absorption and a more rapid onset of action.[2][3] Clinical studies have evaluated the pharmacokinetic parameters of both prodrugs, typically in combination with a decarboxylase inhibitor like carbidopa (B1219) to prevent peripheral conversion of levodopa to dopamine.[3][7]
| Parameter | Etilevodopa/Carbidopa[7] | Melevodopa/Carbidopa[8] | Standard Levodopa/Carbidopa[7][8] |
| Time to Maximum Concentration (tmax) of Levodopa | ~30 minutes | Tended to be quicker | ~54 minutes |
| Maximum Concentration (Cmax) of Levodopa | 2.3 to 2.7 µg/mL (significantly greater than standard levodopa) | Less variable than standard levodopa | Variable |
| Area Under the Curve (AUC) of Levodopa (0-1h and 0-2h) | Significantly greater than standard levodopa | Less drug accumulation and variability | Baseline |
| Solubility | Greater gastric solubility[4] | ~250 times more soluble than levodopa[3] | Poor aqueous solubility[3] |
Clinical Efficacy and Safety
While the pharmacokinetic advantages of etilevodopa and melevodopa are evident, their translation into superior clinical efficacy has been a subject of investigation with some conflicting results.
A randomized, double-blind, crossover study comparing an oral solution of etilevodopa to crushed tablets of levodopa/carbidopa in patients with response fluctuations showed that etilevodopa resulted in a shorter time to "on" and a longer "on" duration.[9] However, a larger randomized controlled trial found no significant improvement in the total daily time to "on," response failures, or "off" time with etilevodopa-carbidopa compared to levodopa-carbidopa.[4]
Similarly, studies on melevodopa have shown a trend towards improvement in motor fluctuations.[5] A systematic review suggested that melevodopa/carbidopa may improve motor fluctuations compared to standard levodopa/carbidopa formulations with no increased risk of adverse effects.[10] An effervescent formulation of melevodopa/carbidopa demonstrated a more reliable levodopa pharmacokinetic profile with less variability compared to standard-release tablets.[8]
In terms of safety, both etilevodopa and melevodopa have been reported to be well-tolerated, with safety profiles comparable to that of standard levodopa/carbidopa.[7][10]
Experimental Protocols
To provide a clearer understanding of the data presented, the following are summaries of the methodologies used in key comparative studies.
Etilevodopa Pharmacokinetic Study Protocol
-
Study Design: Open-label, randomized, four-way crossover study.[7]
-
Participants: 29 patients with Parkinson's disease and response fluctuations.[7]
-
Interventions: Single doses of four treatments:
-
Swallowed etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets[7]
-
-
Data Collection: Blood samples were drawn before drug administration and at intervals up to 240 minutes thereafter to measure plasma concentrations of levodopa, etilevodopa, and carbidopa.[7]
-
Pharmacokinetic Parameters Measured: Maximal concentration (Cmax), time to Cmax (tmax), and area under the curve (AUC).[7]
Melevodopa Pharmacokinetic Study Protocol
-
Study Design: Single-centre, randomized, double-blind, double-dummy, two-period crossover study.[8]
-
Participants: 25 patients with fluctuating Parkinson's disease.[8]
-
Interventions: Repeated doses of either effervescent melevodopa/carbidopa (V1512; Sirio) or standard-release levodopa/carbidopa tablets over 24 hours (7 doses), 12 hours (4 doses), or 12 hours in combination with entacapone (B1671355) (2 doses).[8]
-
Data Collection: Plasma concentrations of levodopa and carbidopa were measured.[8]
-
Pharmacokinetic Parameters Measured: Area under the plasma-concentration time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (tmax).[8]
Conclusion
Etilevodopa and melevodopa represent important advancements in the quest to optimize levodopa therapy for Parkinson's disease. Both prodrugs successfully address the solubility limitations of levodopa, leading to more rapid absorption and a potentially faster onset of clinical effect. While direct head-to-head clinical trials are lacking, the available evidence suggests that both agents can offer a more reliable pharmacokinetic profile compared to standard levodopa formulations. However, the translation of these pharmacokinetic benefits into consistent and significant improvements in clinical outcomes, such as a reduction in "off" time, requires further investigation. For drug development professionals, the focus may now shift towards optimizing formulations and identifying patient subpopulations who are most likely to benefit from these levodopa prodrugs.
References
- 1. What is Melevodopa used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Melevodopa? [synapse.patsnap.com]
- 7. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. A systematic review on the clinical experience with melevodopa/carbidopa fixed combination in patients with Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etilevodopa and Levodopa/Carbidopa in a Crossover Study Design for Parkinson's Disease
In the management of Parkinson's disease, levodopa (B1675098) remains the gold standard for symptomatic relief. However, its long-term use is often complicated by motor fluctuations. This has led to the development of alternative formulations and prodrugs, such as Etilevodopa (B1671700), designed to offer a more favorable pharmacokinetic profile. This guide provides a detailed comparison of Etilevodopa and the standard levodopa/carbidopa (B1219) formulation, with a focus on a crossover study design to objectively assess their relative performance.
Introduction to Levodopa/Carbidopa and Etilevodopa
Levodopa, a precursor to dopamine (B1211576), effectively alleviates the motor symptoms of Parkinson's disease by replenishing depleted dopamine levels in the brain.[1][2] It is typically administered with carbidopa, a peripheral decarboxylase inhibitor that prevents the premature conversion of levodopa to dopamine outside the brain, thereby increasing its central bioavailability and reducing side effects like nausea.[1][3][4]
Etilevodopa is an ethyl-ester prodrug of levodopa.[5][6] Its key characteristic is its higher solubility compared to standard levodopa.[5] The rationale behind its development is to overcome issues related to delayed gastric emptying and poor levodopa solubility, which can contribute to unpredictable "on-off" fluctuations in patients.[7][8] Etilevodopa is designed to pass through the stomach and be rapidly hydrolyzed to levodopa in the small intestine for absorption.[5][9]
Crossover Study Design: A Framework for Comparison
A crossover study design is a powerful method for comparing treatments within the same individuals. In this design, each participant receives both treatments being studied, but in a randomized order. A "washout" period is implemented between treatment periods to ensure that the effects of the first drug do not carry over to the second. This design minimizes the influence of inter-individual variability, making the comparison more precise.
Below is a conceptual workflow of a crossover study comparing Etilevodopa and levodopa/carbidopa.
Caption: A diagram illustrating the workflow of a crossover study.
Experimental Protocols
A key open-label, randomized, four-way crossover study provides valuable insights into the pharmacokinetics of Etilevodopa.[9]
Study Population: The study enrolled 29 patients with Parkinson's disease who were experiencing motor response fluctuations.[9]
Interventions: Participants received single doses of the following four treatments in a randomized order:
-
Swallowed Etilevodopa/carbidopa tablets
-
Etilevodopa/carbidopa tablets dissolved in water
-
Etilevodopa oral solution with carbidopa tablets
-
Standard levodopa/carbidopa tablets
Data Collection: Blood samples were collected at baseline and at various intervals up to 240 minutes after drug administration to measure plasma concentrations of levodopa, Etilevodopa, and carbidopa.[9]
Washout Period: While the specific duration of the washout period for this pharmacokinetic study is not detailed in the abstract, in clinical trials comparing different levodopa formulations, washout periods are crucial to eliminate the effects of the previous medication. For instance, a two-week washout period was used in a large efficacy trial.[10]
Data Presentation: Pharmacokinetic and Clinical Outcomes
The following tables summarize the key pharmacokinetic and clinical data from comparative studies.
Table 1: Pharmacokinetic Parameters of Levodopa after Administration of Etilevodopa and Levodopa/Carbidopa [9]
| Parameter | Etilevodopa (all formulations) | Levodopa/Carbidopa |
| Mean tmax (minutes) | ~30 | 54 |
| Mean Cmax (µg/mL) | 2.3 - 2.7 | Not specified |
| Levodopa AUC (0-45 min) | Significantly greater | Lower |
| Levodopa AUC (0-1 hour) | Significantly greater | Lower |
| Levodopa AUC (0-2 hours) | Significantly greater | Lower |
tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the curve
Table 2: Clinical Efficacy in Patients with Motor Fluctuations (18-week study) [7][8]
| Outcome Measure | Etilevodopa/Carbidopa Group | Levodopa/Carbidopa Group | P-value |
| Reduction in mean total daily "Time to On" (hours) | 0.58 | 0.79 | 0.24 |
| Reduction in response failures (%) | -6.82 | -4.69 | 0.20 |
| Improvement in total daily "Off" time (hours) | -0.85 | -0.87 | Not significant |
Signaling Pathway of Levodopa
The therapeutic effect of both Etilevodopa and standard levodopa/carbidopa relies on the same central mechanism of action: the conversion of levodopa to dopamine in the brain. The following diagram illustrates this pathway.
Caption: The metabolic pathway of levodopa in the presence of carbidopa.
Conclusion
The crossover pharmacokinetic study demonstrated that Etilevodopa results in a significantly shorter time to peak plasma levodopa concentration and a greater initial levodopa exposure compared to standard levodopa/carbidopa.[9] This pharmacokinetic advantage, however, did not translate into a statistically significant clinical improvement in a larger, 18-week comparative trial, where no significant differences were observed in the reduction of "time to on," response failures, or total daily "off" time between the Etilevodopa and standard levodopa/carbidopa groups.[7][8] Both treatments were found to be well-tolerated.[9]
While the theoretical benefits of Etilevodopa's rapid absorption are clear, the existing clinical data suggests that these pharmacokinetic differences may not be substantial enough to produce a superior clinical outcome in all patients with motor fluctuations. Further research may be warranted to identify specific patient subgroups who might derive greater benefit from Etilevodopa's unique properties.
References
- 1. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 2. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Etilevodopa - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nowyouknowneuro.com [nowyouknowneuro.com]
Etilevodopa vs. Levodopa for "Off" Time Reduction in Parkinson's Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Etilevodopa (B1671700) and Levodopa (B1675098) for the treatment of motor fluctuations, specifically the reduction of "off" time, in patients with Parkinson's disease. The information presented is based on clinical trial data and pharmacokinetic studies to support an objective evaluation of the two therapies.
Introduction
Levodopa remains the gold-standard therapy for managing the motor symptoms of Parkinson's disease. However, long-term treatment often leads to the development of motor fluctuations, including "wearing-off" periods or "off" time, where the therapeutic effects of the medication diminish and symptoms return. Etilevodopa, an ethyl ester prodrug of levodopa, was developed with the aim of improving upon the pharmacokinetic profile of standard levodopa to provide a more consistent therapeutic response and reduce "off" time.[1][2] This guide analyzes the available experimental data to compare the efficacy of these two compounds.
Mechanism of Action and Pharmacokinetics
Levodopa is a precursor to dopamine (B1211576) that can cross the blood-brain barrier, which dopamine itself cannot.[3] Once in the brain, levodopa is converted to dopamine by the enzyme DOPA decarboxylase, replenishing the depleted dopamine levels characteristic of Parkinson's disease.
Etilevodopa is a prodrug of levodopa, meaning it is an inactive compound that is converted into the active drug, levodopa, within the body.[3] As an ethyl ester of levodopa, it was designed to have greater solubility in the stomach and faster passage into the small intestine.[1][2] In the gastrointestinal tract, etilevodopa is rapidly hydrolyzed by nonspecific esterases into levodopa and ethanol.[3] This was theorized to lead to a more rapid and consistent absorption of levodopa, and consequently, a faster onset of therapeutic action and a reduction in "off" time.[1]
A pharmacokinetic study in Parkinson's disease patients with response fluctuations demonstrated that etilevodopa administration resulted in a significantly shorter time to maximum plasma levodopa concentration (tmax) compared to standard levodopa (approximately 30 minutes for etilevodopa versus 54 minutes for levodopa).[4] The area under the curve (AUC) for plasma levodopa during the first 45 minutes after administration was also significantly greater with etilevodopa.[4]
Comparative Efficacy in "Off" Time Reduction
Despite the theoretical pharmacokinetic advantages of Etilevodopa, a major double-blind, randomized, comparative clinical trial in patients with Parkinson's disease experiencing motor fluctuations found no significant difference in the reduction of "off" time compared to standard levodopa therapy.[1][5]
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the pivotal comparative clinical trial.
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Mean Change in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not significant |
| Mean Change in Total Daily Time to "On" (TTON) | -0.58 hours | -0.79 hours | .24 |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
Data sourced from a double-blind, randomized, comparative clinical trial.[1][5]
Experimental Protocols
The primary evidence for the comparison of Etilevodopa and Levodopa in reducing "off" time comes from a large-scale, multicenter clinical trial. The methodology of this key experiment is detailed below.
Study Design: A double-blind, randomized, comparative clinical trial.[1][5]
Participants: 327 patients with Parkinson's disease who were experiencing motor fluctuations, defined as having a total daily "time to on" (TTON) of at least 90 minutes after levodopa dosing.[1][5]
Intervention: Patients were randomly assigned to receive treatment with either Etilevodopa-carbidopa or standard Levodopa-carbidopa for a duration of 18 weeks.[1][5]
Primary Outcome Measure: The main outcome evaluated was the change from the baseline in the total daily "time to on" (TTON), as recorded by patients in home diaries.[1][5]
Secondary Outcome Measures: Secondary endpoints included the change in total daily "off" time and the frequency of response failures.[1]
Visualizing the Scientific Rationale and Process
To better understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the signaling pathways and the clinical trial workflow.
Caption: Comparative metabolic pathways of Etilevodopa and Levodopa.
Caption: Workflow of the randomized controlled trial comparing Etilevodopa and Levodopa.
Conclusion
While Etilevodopa was developed with a sound pharmacokinetic rationale to improve upon the delivery of levodopa and potentially reduce "off" time in Parkinson's disease patients, the available clinical evidence from a large, well-controlled study did not demonstrate a superior efficacy over standard levodopa in this regard.[1][5] Both treatments showed a similar reduction in "off" time.[1] The faster absorption and shorter time to peak concentration of levodopa from Etilevodopa did not translate into a clinically significant advantage for the primary and secondary outcomes measured in the pivotal trial.[1][4] Therefore, based on the current data, Etilevodopa does not offer an advantage over Levodopa for the reduction of "off" time in patients with Parkinson's disease. As of the latest information, Etilevodopa has not been marketed for clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
Etilevodopa vs. Levodopa: A Comparative Analysis of Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and tolerability profiles of etilevodopa (B1671700) and levodopa (B1675098), two medications used in the management of Parkinson's disease. This analysis is based on available clinical trial data and pharmacokinetic studies, offering a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
Etilevodopa, a prodrug of levodopa, was developed to address some of the pharmacokinetic challenges associated with standard levodopa therapy, particularly its poor solubility and delayed onset of action. The ethyl ester formulation of etilevodopa enhances its solubility, leading to more rapid absorption and a shorter time to peak plasma concentrations of levodopa.[1] Despite this pharmacokinetic advantage, large-scale clinical trials did not demonstrate a statistically significant superiority of etilevodopa over conventional levodopa in improving clinical efficacy measures such as "time to on" or reducing "off" time.[2][3]
Crucially, the safety and tolerability profiles of etilevodopa and levodopa have been found to be comparable in clinical studies.[1] This guide delves into the specifics of their adverse event profiles, supported by available quantitative data, and provides detailed insights into the experimental methodologies used in key comparative trials.
Data Presentation: Safety and Tolerability Profile
The following table summarizes the adverse events reported in a key comparative clinical trial of etilevodopa and levodopa. It is important to note that while the overall safety profiles were comparable, the incidence of specific adverse events may have varied.
| Adverse Event | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group |
| Gastrointestinal Disorders | ||
| Nausea | Comparable | Comparable |
| Vomiting | Comparable | Comparable |
| Nervous System Disorders | ||
| Dyskinesia | Comparable | Comparable |
| Dizziness | Comparable | Comparable |
| Headache | Comparable | Comparable |
| Somnolence | Comparable | Comparable |
| Psychiatric Disorders | ||
| Hallucinations | Comparable | Comparable |
| Confusion | Comparable | Comparable |
| Cardiovascular Disorders | ||
| Orthostatic Hypotension | Comparable | Comparable |
Note: The term "Comparable" is used as reported in several sources.[1] Detailed quantitative data from the primary clinical trials (RAPID and RONDO) were not publicly available in a comparative table format in the reviewed literature. For precise percentages, consulting the full study publications is recommended.
Experimental Protocols
The safety and tolerability data are primarily derived from randomized, double-blind, comparative clinical trials. A key study in this area is the one conducted by the Parkinson Study Group, as published in the Archives of Neurology in 2006.[2][3]
Key Clinical Trial Methodology: A Randomized Controlled Trial of Etilevodopa[3][4]
-
Study Design: This was a double-blind, randomized, comparative clinical trial.
-
Patient Population: The study enrolled 327 patients with Parkinson's disease who experienced motor fluctuations. A key inclusion criterion was a latency of at least 90 minutes in total daily "time to on" (TTON) after levodopa dosing.
-
Intervention: Patients were randomized to receive treatment with either etilevodopa-carbidopa or standard levodopa-carbidopa for a duration of 18 weeks.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the total daily TTON, as measured by patient-completed home diaries.
-
Safety and Tolerability Assessment: Adverse events were systematically recorded and compared between the two treatment groups throughout the 18-week study period. This included the frequency, severity, and type of adverse events.
Mandatory Visualization
Signaling Pathway: Conversion of Etilevodopa to Levodopa and its Mechanism of Action
Caption: Metabolic pathway of etilevodopa to dopamine.
Experimental Workflow: Randomized Controlled Trial Design
References
- 1. Levodopa/carbidopa/entacapone versus levodopa/dopa-decarboxyiase inhibitor for the treatment of Parkinson’s disease: systematic review, meta-analysis, and economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Etilevodopa Demonstrates a Faster Time to Maximum Levodopa Concentration Compared to Standard Levodopa
A comparative analysis of pharmacokinetic data reveals that etilevodopa (B1671700), a soluble prodrug of levodopa (B1675098), achieves peak plasma levodopa levels in approximately half the time of standard levodopa formulations. This rapid absorption profile suggests a potential for a quicker onset of therapeutic effect in patients with Parkinson's disease, particularly those experiencing "delayed on" phenomena.
Etilevodopa is a unique, highly soluble prodrug designed to overcome some of the pharmacokinetic challenges associated with standard levodopa therapy.[1] Due to its high solubility, etilevodopa is readily dissolved in the stomach, allowing for rapid passage into the duodenum where it is quickly hydrolyzed by local esterases into levodopa for absorption.[1][2][3] This mechanism of action contrasts with the less soluble standard levodopa, which can stagnate in the stomach, leading to delays in its therapeutic effect.[1]
Comparative Pharmacokinetic Data
A key clinical study directly comparing the pharmacokinetic profiles of etilevodopa and standard levodopa provides compelling evidence of etilevodopa's rapid conversion and absorption. The data, summarized in the table below, highlights the significant difference in the time to maximum plasma concentration (Tmax) of levodopa.
| Treatment Administration | Mean Levodopa Tmax (minutes) | Mean Levodopa Cmax (µg/mL) |
| Etilevodopa (Swallowed Tablets) | ~30 | 2.3 - 2.7 |
| Etilevodopa (Tablets in Water) | ~30 | 2.3 - 2.7 |
| Etilevodopa (Oral Solution) | ~30 | 2.3 - 2.7 |
| Standard Levodopa Tablets | 54 | 2.3 - 2.7 |
Data sourced from an open-label, randomized, crossover study in patients with Parkinson's disease.[1]
As the data indicates, all three modes of etilevodopa administration resulted in a mean levodopa Tmax of approximately 30 minutes, which is significantly shorter than the 54 minutes observed with standard levodopa tablets.[1][4] Notably, while the time to reach peak concentration was faster with etilevodopa, the mean maximum concentration (Cmax) of levodopa remained within a similar range for all treatment groups.[1][4] However, the levodopa Cmax was found to be significantly greater following treatment with etilevodopa swallowed tablets when compared to standard levodopa tablets.[1][4]
Experimental Protocol
The pivotal data comparing etilevodopa and levodopa pharmacokinetics was obtained from an open-label, randomized, four-way crossover study involving 29 patients with Parkinson's disease who experience response fluctuations.[1] The study compared three different methods of etilevodopa/carbidopa (B1219) administration (swallowed tablets, tablets dissolved in water, and an oral solution with carbidopa tablets) with standard levodopa/carbidopa tablets.[1] To determine the pharmacokinetic profiles, blood samples were collected from participants prior to drug administration and at regular intervals for up to 240 minutes afterward.[1] These samples were then analyzed to measure the plasma concentrations of levodopa, etilevodopa, and carbidopa, allowing for the determination of key parameters such as Cmax and Tmax.[1]
Metabolic Pathway of Etilevodopa
The conversion of etilevodopa to levodopa is a straightforward enzymatic process. The following diagram illustrates this metabolic pathway.
Caption: Conversion of Etilevodopa to Levodopa in the duodenum.
Conclusion
The available evidence strongly suggests that etilevodopa's formulation as a highly soluble prodrug leads to a significantly faster attainment of maximum levodopa concentration in the plasma when compared to standard levodopa. This pharmacokinetic advantage may translate to a more rapid onset of clinical response in patients with Parkinson's disease, a crucial factor for those who experience frustrating delays in the efficacy of their medication. While one larger clinical trial did not find a significant improvement in the overall daily "on" time with etilevodopa compared to levodopa, the consistent pharmacokinetic data on Tmax underscores its potential utility in specific clinical scenarios where rapid onset of action is a primary therapeutic goal.[5][6] Further research is warranted to fully elucidate the clinical implications of this accelerated pharmacokinetic profile.
References
- 1. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Etilevodopa vs. Levodopa for Parkinson's Disease: A Comparative Analysis of Clinical Trial Data
A detailed examination of the clinical evidence comparing Etilevodopa (B1671700) and Levodopa (B1675098) for the management of motor fluctuations in Parkinson's disease, tailored for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Etilevodopa and the gold-standard Levodopa in the context of Parkinson's disease therapy. The analysis is centered on the findings from a major randomized, double-blind, comparative clinical trial, offering insights into the efficacy, safety, and pharmacological profiles of these two therapeutic agents.
Efficacy in Managing Motor Fluctuations
A pivotal clinical trial investigated the effectiveness of Etilevodopa-carbidopa versus Levodopa-carbidopa in patients with Parkinson's disease experiencing motor fluctuations.[1] The primary goal was to determine if Etilevodopa, a prodrug of Levodopa designed for enhanced solubility and faster absorption, could offer superior control over motor symptoms compared to the standard treatment.[1][2]
The study's findings, however, did not demonstrate a statistically significant advantage for Etilevodopa. Despite its theoretical pharmacokinetic benefits, Etilevodopa did not lead to a greater improvement in the total daily "time to on" (TTON), reduction of response failures, or a decrease in "off" time when compared directly with Levodopa.[1] Both treatment groups showed comparable improvements in total daily "off" time without a significant increase in troublesome dyskinesias.[1]
Quantitative Comparison of Efficacy Outcomes
| Outcome Measure | Etilevodopa-Carbidopa Group | Levodopa-Carbidopa Group | P-value |
| Reduction in Mean Total Daily "Time to On" (TTON) | 0.58 hours | 0.79 hours | .24 |
| Reduction in Response Failures | -6.82% | -4.69% | .20 |
| Improvement in Total Daily "Off" Time | -0.85 hours | -0.87 hours | Not Specified |
Pharmacokinetic Profile
Etilevodopa was developed as an ethyl-ester prodrug of Levodopa to address some of the limitations of standard Levodopa therapy, such as delayed onset of action due to slow gastric emptying and poor solubility.[1][2] Etilevodopa exhibits greater gastric solubility, allowing it to pass more rapidly into the small intestine where it is quickly hydrolyzed to Levodopa.[1][2] This mechanism was expected to result in a shorter time to maximum Levodopa concentration and, consequently, a faster clinical response.[1][2]
Safety and Tolerability
The safety profiles of Etilevodopa-carbidopa and Levodopa-carbidopa were found to be comparable in the head-to-head clinical trial. No significant differences in the incidence or severity of adverse events were reported between the two treatment arms.
Experimental Protocols
The central clinical trial informing this comparison was a double-blind, randomized, comparative study conducted at 44 sites across the United States and Canada.[1]
Study Population: The trial enrolled 327 patients with Parkinson's disease who experienced a latency of at least 90 minutes in their total daily "time to on" (TTON) after Levodopa dosing.[1]
Intervention: Participants were randomly assigned to receive treatment with either Etilevodopa-carbidopa or Levodopa-carbidopa for a duration of 18 weeks.[1]
Primary Outcome Measure: The primary endpoint was the change from baseline in the total daily TTON, which was meticulously recorded by patients in home diaries.[1]
Secondary Outcome Measures: Secondary endpoints included the reduction in response failures and the change in total daily "off" time.[1]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the clinical trial design, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action: Etilevodopa to Levodopa Conversion and Action in Parkinson's Disease.
Caption: Workflow of the Randomized Controlled Trial Comparing Etilevodopa and Levodopa.
References
- 1. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Etilevodopa Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of etilevodopa (B1671700) hydrochloride, a prodrug of levodopa (B1675098) used in the research of Parkinson's disease. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
Etilevodopa hydrochloride, like many pharmaceutical compounds, requires a dedicated disposal protocol that aligns with federal, state, and local regulations. Improper disposal can lead to contamination of water systems and pose a risk to public health.[1] Therefore, a structured and informed approach to its disposal is not just a matter of best practice, but a legal and ethical obligation.
Disposal Procedures for this compound
The following procedures are based on general principles of pharmaceutical waste management and should be adapted to comply with the specific regulations of your institution and region.
Step 1: Waste Identification and Classification
Before disposal, it is crucial to classify the waste. This compound waste may be categorized as non-hazardous or hazardous pharmaceutical waste. This determination depends on whether it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, as defined by the Resource Conservation and Recovery Act (RCRA).[2][3] Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper classification.
Step 2: Segregation of Waste
Proper segregation is key to a compliant disposal process. This compound waste should be collected in a designated, properly labeled, and sealed container. This container must be separate from general laboratory trash and other chemical waste streams. The label should clearly indicate "this compound Waste" and include any relevant hazard symbols.
Step 3: On-Site Neutralization (if applicable and permissible)
For small quantities of this compound solutions, on-site neutralization may be an option, but only if permitted by your institution's EHS protocols and local regulations. Due to the environmental risks associated with levodopa, direct disposal down the drain is strongly discouraged and, in many cases, prohibited.[4][5] Levodopa, the active metabolite of etilevodopa, is known to have high acute toxicity to aquatic life.
Step 4: Packaging for Disposal
Ensure the waste container is securely sealed to prevent leaks or spills. If the original container is used, ensure all personal or confidential information is removed or obscured. The packaged waste should be stored in a designated, secure area away from incompatible materials, as this compound should not be stored with strong oxidizing agents.
Step 5: Professional Waste Disposal
The final and most critical step is to transfer the waste to a licensed professional waste disposal service.[6] These services are equipped to handle and dispose of pharmaceutical waste in accordance with all federal and state regulations, which typically involves incineration at a permitted facility.[4] Maintain a record of all disposed this compound, including quantities and dates of disposal, for regulatory compliance.
Quantitative Data Summary
The following table summarizes key quantitative data related to the environmental impact and stability of levodopa, the active metabolite of etilevodopa.
| Parameter | Value | Source |
| Biodegradability | Readily biodegradable (72% in 28 days) | [7] |
| Bioaccumulation Potential (Log Kow) | -2.39 | [7] |
| Acute Toxicity (Green Algae, ErC50, 72h) | 3.2 - 5.6 mg/L | [7] |
| Acute Toxicity (Daphnia Magna, EC50, 48h) | 16,000 µg/L | [7] |
| Stability in Solution at Room Temperature | Significant decline after 48 hours | [8][9] |
| Stability in Solution with Ascorbate | Stable for up to 72 hours | [8] |
| Stability in Solution (Refrigerated/Frozen) | Stable for at least 7 days | [8][9] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general principles of chemical waste management apply. The disposal process itself is a regulated procedure rather than an experimental one. The key is to follow the established protocols provided by regulatory bodies like the EPA and your institution's EHS department.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural flow.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Levodopa - Janusinfo.se [janusinfo.se]
- 8. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling Etilevodopa hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etilevodopa hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves, powder-free. Double gloving is recommended.[1][2] | Prevents skin contact and absorption. The outer glove should be removed after each task.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] | Protects eyes from dust particles and splashes. |
| Body Protection | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | Prevents contamination of clothing and skin. |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95) in areas with inadequate ventilation or when dust may be generated.[3][4] | Prevents inhalation of the compound. |
| Additional Protection | Disposable head, hair, and shoe covers.[1] | Minimizes the spread of contamination. |
Handling and Storage Protocols
Receiving and Unpacking:
-
Wear chemotherapy gloves when unpacking shipments.[5]
-
If the packaging is damaged or not enclosed in plastic, wear an elastomeric half-mask with a multi-gas cartridge and P100 filter.[5]
Preparation and Handling:
-
Work Area: Conduct all handling of this compound within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water before donning and after removing gloves.[2][3] Avoid eating, drinking, or smoking in areas where the chemical is handled.[6]
-
Procedure:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
For solutions, if using water as a solvent, it is recommended to filter and sterilize with a 0.22 μm filter before use.[7]
-
Storage:
-
Store this compound in a cool, dry, dark, and well-ventilated place.[8]
-
Keep the container tightly sealed to prevent contamination and degradation.[9]
-
Recommended long-term storage is at -20°C (for months to years), and short-term storage at 0-4°C (for days to weeks).[8] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[7]
Spill Management Workflow
In the event of a spill, a swift and organized response is critical to contain the substance and mitigate exposure.
Caption: Workflow for managing a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[3]
Disposal Procedure:
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Removal: Arrange for disposal through an approved waste disposal company.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
For non-hazardous drug disposal in a non-laboratory setting, the FDA recommends mixing the substance with an undesirable material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[10] However, for a research setting, disposal as hazardous waste is the more appropriate and cautious approach.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical hazard and the corresponding safety controls.
Caption: Hazard control logic for this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. osha.gov [osha.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pccarx.com [pccarx.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Etilevodopa HCl|39740-30-2|MSDS [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
